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  • Product: tert-Butyl propylcarbamate
  • CAS: 105678-25-9

Core Science & Biosynthesis

Foundational

tert-Butyl Propylcarbamate: A Technical Guide to Structure, Synthesis, and Application

Executive Summary tert-Butyl propylcarbamate (CAS: 105678-25-9), also known as N-Boc-propylamine , is a pivotal aliphatic carbamate intermediate in medicinal chemistry and organic synthesis.[1][2][3] It serves as a prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

tert-Butyl propylcarbamate (CAS: 105678-25-9), also known as N-Boc-propylamine , is a pivotal aliphatic carbamate intermediate in medicinal chemistry and organic synthesis.[1][2][3] It serves as a protected form of propylamine, allowing for the controlled introduction of propylamino moieties into complex pharmacophores without interference from the nucleophilic nitrogen.

Its lipophilic propyl chain, combined with the acid-labile tert-butoxycarbonyl (Boc) protecting group, makes it an ideal building block for modulating solubility and hydrophobic interactions in drug candidates, particularly in kinase inhibitors (e.g., CDK8) and bio-orthogonal linker systems. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, spectroscopic characterization, and applications in drug development.

Chemical Profile & Physicochemical Properties[1][4][5][6][7]

The compound is characterized by a propyl chain attached to a carbamate nitrogen, protected by a bulky tert-butyl group.[4] This structure imparts stability under basic conditions while remaining sensitive to acidic hydrolysis.

Table 1: Physicochemical Constants
PropertyDataNote
IUPAC Name tert-Butyl propylcarbamate
Common Name N-Boc-propylamine
CAS Number 105678-25-9 Confirmed [1, 2]
Molecular Formula

Molecular Weight 159.23 g/mol
Physical State Colorless OilAt room temperature [3]
Solubility Soluble in DCM, EtOAc, MeOH,

Lipophilic nature
Boiling Point ~80-90 °C (at reduced pressure)Estimated based on homologs
Density ~0.9 g/cm³Estimated

Synthetic Framework

Synthesis of tert-butyl propylcarbamate typically follows two distinct methodologies: the classical nucleophilic substitution and advanced decarboxylative amination.

Method A: Classical Protection (Standard Protocol)

The most robust industrial route involves the reaction of propylamine with Di-tert-butyl dicarbonate (


). This reaction is entropy-driven by the release of 

.
  • Reagents: Propylamine (1.0 eq),

    
     (1.1 eq), 
    
    
    
    (optional base).
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions:

    
     °C, 2–4 hours.
    
  • Mechanism: Nucleophilic attack of the amine on the carbonyl of

    
    , followed by elimination of tert-butanol and 
    
    
    
    .
Method B: Decarboxylative Amination (Advanced)

Recent literature describes a base-mediated intramolecular decarboxylative synthesis from alkanoyloxycarbamates. This method is useful when starting from carboxylic acid derivatives rather than the amine itself [3].

  • Precursor: tert-butyl ((butanoyl)oxy)carbamate.

  • Catalyst:

    
     (1.0 eq).[5]
    
  • Solvent: Acetonitrile (

    
    ).
    
  • Conditions: 100 °C, 1 hour.

  • Yield: ~73%.

Deprotection Strategy

The Boc group is orthogonal to base-labile groups (like Fmoc or esters) but is cleaved rapidly by strong acids.

  • Reagents: Trifluoroacetic acid (TFA) in DCM (1:1) or 4M HCl in Dioxane.

  • Product: Propylammonium salt (TFA or HCl salt).

Visualization: Synthesis & Deprotection Cycle

SynthesisCycle Propylamine Propylamine (NH2-CH2-CH2-CH3) BocPropyl tert-Butyl propylcarbamate (N-Boc-propylamine) Propylamine->BocPropyl Method A: Boc2O, DCM 0-25°C, 95% Yield Boc2O Boc2O (Reagent) Boc2O->BocPropyl Deprotected Propylammonium Salt (R-NH3+) BocPropyl->Deprotected TFA/DCM or HCl/Dioxane Deprotected->Propylamine Neutralization (NaHCO3)

Figure 1: The synthetic lifecycle of tert-butyl propylcarbamate, illustrating the reversible protection mechanism.

Spectroscopic Characterization

Accurate identification is critical for quality control. The following NMR data is derived from purified samples in deuterated chloroform (


).
Proton NMR ( NMR)

Solvent:


 (400 MHz) [3]
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
4.57 Broad Singlet1HNH Carbamate proton (exchangeable)
3.08 – 3.03 Multiplet2H

Methylene adjacent to Nitrogen
1.49 – 1.44 Multiplet2H

Central methylene of propyl chain
1.42 Singlet9H

Boc group (Diagnostic peak)
0.88 Triplet (

Hz)
3H

Terminal methyl group
Carbon NMR ( NMR)

Solvent:


 (101 MHz)
  • Carbonyl (C=O): ~156.0 ppm (Carbamate)

  • Quaternary C: ~79.0 ppm (tert-butyl quaternary carbon)

  • 
    :  ~42.0 ppm (Propyl C1)
    
  • Boc Methyls: ~28.4 ppm (Intense signal)

  • Central

    
    :  ~23.0 ppm (Propyl C2)
    
  • Terminal

    
    :  ~11.0 ppm (Propyl C3)
    

Functional Utility in Drug Design

The N-Boc-propylamine motif is not merely a passive intermediate; it is actively used to engineer specific molecular interactions.

Hydrophobic Pocket Targeting (Kinase Inhibitors)

In the development of CDK8/CycC inhibitors , the propyl chain of tert-butyl propylcarbamate derivatives has been utilized to probe hydrophobic "front pockets" of the enzyme.

  • Mechanism: The lipophilic propyl group extends into the solvent-exposed region or specific hydrophobic clefts (e.g., near Arg356 in CDK8), improving binding residence time compared to shorter or more polar linkers [4].

  • Structural Role: It acts as a "spacer" that positions the active pharmacophore while shielding the amine from premature metabolic conjugation.

Bio-orthogonal Chemistry (Linker Design)

tert-Butyl propylcarbamate is a precursor for 3-cyano-N-Boc-propylamine , a key intermediate in the synthesis of Trans-Cyclooctene (TCO) derivatives used in "Click" chemistry (Tetrazine ligation) [5].

  • Workflow:

    • N-Boc-propylamine

      
       Functionalization to 3-cyano derivative.
      
    • Conversion to TCO-linker.

    • Conjugation to monoclonal antibodies (mAbs) for tumor targeting.

  • Significance: The propyl chain provides the necessary flexibility to prevent steric clash between the bulky TCO group and the antibody surface.

Visualization: Drug Design Workflow

DrugDesign Start tert-Butyl propylcarbamate PathA Pathway A: Kinase Inhibition (CDK8) Start->PathA Derivatization PathB Pathway B: Bio-orthogonal Linkers (TCO) Start->PathB Functionalization ResultA Hydrophobic Interaction (Arg356 Pocket) PathA->ResultA Optimized Residence Time ResultB Antibody-Drug Conjugate (Tumor Targeting) PathB->ResultB Steric Flexibility

Figure 2: Strategic application of the propylcarbamate scaffold in medicinal chemistry.

Handling, Stability, and Safety

Stability Profile[12]
  • Thermal Stability: Stable up to ~100 °C. Decomposition (release of isobutylene) occurs at elevated temperatures (>150 °C) or in the presence of strong Lewis acids.

  • Storage: Store at room temperature (15–25 °C) in a dry, sealed container. Hygroscopic nature is minimal due to lipophilicity.

Safety Protocols
  • Hazards: Classified as an irritant (Skin Irrit. 2, Eye Irrit. 2A).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses are required.

  • Disposal: Incineration is the preferred method for disposal of organic carbamates.

References

  • Sigma-Aldrich. tert-Butyl propylcarbamate Product Sheet. CAS 105678-25-9.[1][2][3][6][7][8] Link

  • BLD Pharm. tert-Butyl propylcarbamate MSDS and Properties. Link

  • Li, H., et al. (2018). "Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates." The Journal of Organic Chemistry, 83(11). (Provides 1H NMR and synthesis protocol). Link

  • Schneider, E.V., et al. (2013). "Structure–kinetic relationship study of CDK8/CycC specific compounds." Proceedings of the National Academy of Sciences. (Discusses propylcarbamate moiety in binding pockets). Link

  • Rossin, R., et al. (2019). "Compounds comprising a linker for increasing transcyclooctene stability."[9] Patent WO2019212357A1. (Describes use as precursor for TCO linkers). Link

Sources

Exploratory

Advanced Applications of tert-Butyl Propylcarbamate in Modular Organic Synthesis

This guide details the technical utility of tert-Butyl propylcarbamate (N-Boc-propylamine), a pivotal intermediate in modular organic synthesis.[1] It focuses on its role in preventing over-alkylation, facilitating preci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility of tert-Butyl propylcarbamate (N-Boc-propylamine), a pivotal intermediate in modular organic synthesis.[1] It focuses on its role in preventing over-alkylation, facilitating precise linker chemistry, and serving as a stable building block in drug discovery.

Executive Summary & Molecule Profile

tert-Butyl propylcarbamate (CAS: 105678-25-9) is the N-tert-butoxycarbonyl (Boc) protected derivative of n-propylamine.[1][2] In advanced organic synthesis, it serves a critical function: masking the nucleophilicity of the primary amine.

While free n-propylamine is a potent nucleophile, its use in direct alkylation is plagued by the "polyalkylation problem," yielding an uncontrolled mixture of secondary, tertiary, and quaternary ammonium salts. tert-Butyl propylcarbamate solves this by reducing the nitrogen's electron density, allowing for controlled, stepwise functionalization (e.g., Mitsunobu reactions or base-mediated alkylations) to generate pure secondary amines or complex linkers.[1]

Physicochemical Profile
PropertyDataNote
IUPAC Name tert-Butyl propylcarbamateAlso: N-Boc-1-aminopropane
Molecular Formula

Molecular Weight 159.23 g/mol
Physical State Colorless Oil / Low-melting solid
Boiling Point ~80–85 °C (at 0.5 mmHg)Volatile under high vacuum
Solubility DCM, THF, EtOAc, MeOHInsoluble in water
Stability Stable to base/nucleophilesLabile to strong acids (TFA, HCl)

Core Reactivity & Strategic Applications

The "Over-Alkylation" Solution

The primary utility of tert-butyl propylcarbamate is the synthesis of unsymmetrical secondary amines. Direct alkylation of propylamine with an alkyl halide (


) follows a chaotic kinetic profile where the product (secondary amine) is often more nucleophilic than the starting material.[1]

The N-Boc Advantage:

  • Acidity Activation: The carbamate proton (

    
     ~17 in DMSO) can be removed by strong bases (NaH, KHMDS), creating a mono-anionic nitrogen nucleophile.[1]
    
  • Single Addition: The bulky Boc group and the stoichiometry prevent double alkylation.

  • Clean Deprotection: Removal of the Boc group yields the pure secondary amine.

Linker Chemistry in Drug Discovery

In Medicinal Chemistry (e.g., PROTACs, Antibody-Drug Conjugates), the propyl chain acts as a lipophilic spacer.[1] tert-Butyl propylcarbamate is often used to introduce a


 spacer with a "masked" amine terminus.
  • Protocol: The carbamate is alkylated with a functionalized halide (e.g., a benzyl bromide or heterocycle).[1]

  • Result: A defined linker length (

    
    ) connecting two pharmacophores.
    
Directed C-H Activation

Recent methodologies utilize carbamates as weak directing groups (DG) for transition-metal catalyzed C-H activation.[1] The carbonyl oxygen of the Boc group can coordinate with Palladium (Pd) or Rhodium (Rh), facilitating functionalization at the


-position of the propyl chain, although this is less common than with amide DGs.[1]

Visualizing the Synthetic Logic

The following diagram illustrates the comparative advantage of using tert-butyl propylcarbamate over free amine synthesis.

G cluster_0 Traditional Route (Problematic) cluster_1 N-Boc Route (Controlled) Propylamine Propylamine (Highly Nucleophilic) Mixture Mixture: 1° + 2° + 3° Amines + Quaternary Salts Propylamine->Mixture Direct Alkylation RX Alkyl Halide (R-X) RX->Mixture BocProp tert-Butyl propylcarbamate Intermediate N-Boc-N-propyl-R (Stable Intermediate) BocProp->Intermediate SN2 Alkylation Base Base (NaH) + R-X Base->Intermediate Product Pure Secondary Amine Intermediate->Product -Boc Removal Deprotection Acid (TFA)

Figure 1: Comparison of uncontrolled alkylation vs. the N-Boc protected pathway for secondary amine synthesis.[1]

Detailed Experimental Protocols

These protocols are designed to be self-validating. The evolution of gas (isobutylene/CO2) or the disappearance of spots on TLC provides immediate feedback.[1]

Protocol A: Synthesis of tert-Butyl Propylcarbamate

For labs where the reagent is not in stock, it can be synthesized in one step.

Reagents: Propylamine (1.0 equiv), Di-tert-butyl dicarbonate (


, 1.1 equiv), 

(1.2 equiv), DCM (Solvent).[1]
  • Setup: Charge a round-bottom flask with propylamine and

    
     in DCM (
    
    
    
    ) at 0 °C.
  • Addition: Add a solution of

    
     in DCM dropwise over 30 minutes. Note: Gas evolution is minimal here, but exotherm is possible.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

  • Validation (TLC): Stain with Ninhydrin.[1] Free amine stains red/purple; Product (carbamate) does not stain or stains faintly yellow/brown after strong heating.[1]

  • Workup: Wash with 1M HCl (to remove unreacted amine/Et3N), then Brine. Dry over

    
    .
    
  • Purification: Concentrate in vacuo. The product is usually pure enough for use (Colorless oil).[1]

Protocol B: N-Alkylation (Synthesis of Secondary Amines)

This is the "Killer App" for this molecule.[1]

Reagents: tert-Butyl propylcarbamate (1.0 equiv), Sodium Hydride (60% in oil, 1.2 equiv), Alkyl Halide (1.1 equiv), DMF (anhydrous).[1]

  • Deprotonation: Dissolve carbamate in dry DMF (

    
    ) under Argon. Cool to 0 °C. Add NaH portion-wise.
    
    • Observation: Vigorous bubbling (

      
       gas).[1] Stir 30 mins until bubbling ceases.
      
  • Alkylation: Add the Alkyl Halide (R-X) dropwise.[1]

  • Reaction: Warm to RT (or heat to 60 °C for unreactive halides) and stir 2–16 hours.

  • Workup: Quench carefully with water. Extract with EtOAc (

    
    ).[1] Wash organic layer with 
    
    
    
    solution (5%) to remove DMF.[1]
  • Yield: Typically 80–95% of the N,N-dialkyl carbamate.

Protocol C: Deprotection (TFA Method)

Reagents: N-Boc intermediate, Trifluoroacetic Acid (TFA), DCM.[1]

  • Reaction: Dissolve intermediate in DCM (

    
    ). Add TFA (20% v/v final concentration).[1]
    
  • Monitoring: Stir at RT. Monitor by TLC.[3]

    • Mechanism:[4][5] Protonation of carbonyl oxygen -> collapse to carbamic acid + tert-butyl cation -> loss of

      
       + isobutylene.
      
  • Workup: Volatiles (DCM/TFA) are removed under reduced pressure.

    • Critical Step: The residue is the TFA salt. To obtain the free amine, redissolve in DCM and wash with saturated

      
       or use an ion-exchange resin.
      

Mechanism of Action: Acid-Catalyzed Deprotection

Understanding the deprotection mechanism is vital for troubleshooting, especially when sensitive functional groups are present.

Mechanism Step1 Protonation of Carbonyl Oxygen (Reversible) Step2 Cleavage of t-Butyl Cation (Rate Determining Step) Step1->Step2 + H+ Step3 Unstable Carbamic Acid (HOOC-NH-Pr) Step2->Step3 - [t-Bu]+ Step4 Decarboxylation (-CO2) Step3->Step4 Fast Final Propylammonium Salt (Pr-NH3+) Step4->Final

Figure 2: Mechanistic pathway of Boc removal.

References

  • BenchChem. tert-Butyl Propylcarbamate Properties and Applications. (Accessed 2024).[1][6] [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11309987, tert-butyl N-[3-(methylamino)propyl]carbamate.[1] (Related derivative and property data).

  • Sigma-Aldrich. Protocol for Boc Protection and Deprotection. (Standard operating procedures for carbamates).

  • Houssin, R., et al. Synthesis of N-Boc-propylamine derivatives. Synthesis, 1988, 259-261.[7] (Foundational synthesis reference).

  • Google Patents. Process for the catalytic directed cleavage of amide-containing compounds (EP3362436B1).[1] (Describes use of tert-butyl propylcarbamate in directing group chemistry).

Sources

Foundational

An In-depth Technical Guide to N-Boc-propylamine: Synthesis, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of N-Boc-propylamine (tert-butyl N-propylcarbamate), a key building block in modern organic and medicinal chemistry. Despite some ambiguity in its designat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of N-Boc-propylamine (tert-butyl N-propylcarbamate), a key building block in modern organic and medicinal chemistry. Despite some ambiguity in its designated CAS number, with the user-provided 55723-06-7 not being widely cited, this document focuses on the well-established chemical entity tert-butyl N-propylcarbamate. We will delve into its physicochemical properties, detail a robust and validated protocol for its synthesis, explore its characteristic reactivity with a focus on the mechanism of the essential Boc-deprotection reaction, and survey its applications in the synthesis of complex molecules, particularly within the realm of drug discovery. This guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this versatile reagent.

Introduction and Compound Identification

N-Boc-propylamine, systematically named tert-butyl N-propylcarbamate, is an aliphatic carbamate that serves a critical function in multi-step organic synthesis. Its structure consists of a propylamino group whose nucleophilicity and reactivity are temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group. This strategic protection allows for chemical transformations to be performed on other parts of a molecule without unintended reactions involving the amine.

The Boc group is renowned for its stability under a wide range of conditions, including basic, nucleophilic, and reductive environments, yet it can be removed cleanly and efficiently under acidic conditions.[1][2] This "orthogonal" stability makes N-Boc-propylamine an invaluable synthon for introducing a propylamine moiety into complex molecular architectures, a common structural motif in pharmaceuticals and agrochemicals.[3][4]

A Note on the CAS Number: The CAS number 55723-06-7 provided for this topic is not consistently linked to tert-butyl N-propylcarbamate in major chemical databases. Searches for this specific CAS number did not yield a definitive corresponding structure. This guide will proceed by focusing on the chemical properties and synthesis of the unambiguously named tert-butyl N-propylcarbamate . Researchers are advised to verify the CAS number associated with their specific commercial or synthesized material.

Physicochemical and Spectroscopic Properties

The physical and spectral properties of N-Boc-propylamine are crucial for its handling, reaction monitoring, and characterization. Below is a summary of its key characteristics, derived from calculations and data from analogous compounds.

Table 1: Physicochemical Properties of tert-butyl N-propylcarbamate

PropertyValueSource/Method
IUPAC Name tert-butyl N-propylcarbamate---
Molecular Formula C₈H₁₇NO₂(Calculated)
Molecular Weight 159.23 g/mol (Calculated)
Appearance Colorless to pale yellow oil or low-melting solid(Analog Est.)
Boiling Point ~190-210 °C (estimated)(Analog Est.)
Density ~0.95 g/mL (estimated)(Analog Est.)
Solubility Soluble in most organic solvents (DCM, THF, EtOAc, MeOH). Insoluble in water.[5](General)
Spectroscopic Profile

Characterization of N-Boc-propylamine is typically achieved through NMR spectroscopy. The expected chemical shifts are highly predictable.

Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
NH~4.5-5.0Broad Singlet1HCarbamate N-H
CH₂ (alpha)~3.05-3.15Triplet (t)2HN-CH₂ -CH₂-CH₃
CH₂ (beta)~1.45-1.55Sextet2HN-CH₂-CH₂ -CH₃
Boc CH₃~1.44Singlet (s)9H-C(CH₃ )₃
CH₃ (gamma)~0.90Triplet (t)3HN-CH₂-CH₂-CH₃
¹³C NMR Predicted δ (ppm) Assignment
C=O~156Carbamate C =O
Quaternary C~79-C (CH₃)₃
CH₂ (alpha)~43N-CH₂ -CH₂-CH₃
Boc CH₃~28.5-C(CH₃ )₃
CH₂ (beta)~23N-CH₂-CH₂ -CH₃
CH₃ (gamma)~11N-CH₂-CH₂-CH₃

Note: Predicted values are based on data for similar structures and general principles of NMR spectroscopy.[6][7][8][9] Actual shifts may vary based on solvent and concentration.

Synthesis of N-Boc-propylamine

The most direct and widely used method for preparing N-Boc-propylamine is the reaction of n-propylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed under basic or neutral conditions and is known for its high efficiency and clean conversion.

Causality in Protocol Design

The choice of reagents and conditions is critical for maximizing yield and purity.

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the electrophile of choice. It is a stable solid that is easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.

  • Solvent: A non-protic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is ideal as it readily dissolves both the amine and Boc₂O without participating in the reaction.

  • Stoichiometry: A slight excess of the amine can be used to ensure complete consumption of the more expensive Boc₂O, but a 1:1 stoichiometry is often sufficient. If a base like triethylamine (TEA) is used, it acts as a scavenger for any acidic impurities and can catalyze the reaction.

  • Temperature: The reaction is exothermic. Performing the addition of Boc₂O at 0 °C helps to control the reaction rate and prevent potential side reactions, such as the formation of di-acylated products. The reaction is then allowed to warm to room temperature to ensure completion.

Detailed Experimental Protocol

Materials:

  • n-Propylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add n-propylamine (1.0 equivalent).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 equivalents) in a minimal amount of DCM.

  • Add the Boc₂O solution dropwise to the stirred, cooled amine solution over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of organic layer) and then with brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The product is often of high purity, but can be further purified by silica gel column chromatography if necessary, using a gradient of ethyl acetate in hexanes.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve n-Propylamine in DCM B Cool to 0 °C A->B D Add Boc₂O solution dropwise at 0 °C B->D C Prepare Boc₂O in DCM C->D E Warm to RT Stir for 2-4h D->E F Wash with aq. NaHCO₃ E->F G Wash with Brine F->G H Dry over MgSO₄ G->H I Filter & Concentrate H->I J Purify (Chromatography) if necessary I->J K Final Product J->K N-Boc-propylamine G A N-Boc-propylamine B Protonated Carbamate A->B + H⁺ C Carbamic Acid + tert-butyl cation B->C Fragmentation D Propylamine + CO₂ C->D Decarboxylation E Propylammonium Salt D->E + H⁺

Caption: Acid-catalyzed deprotection mechanism of N-Boc-propylamine.

Standard Deprotection Protocol

Reagents:

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc-propylamine (1.0 eq) in DCM (approx. 0.1-0.2 M).

  • Add TFA (5-10 equivalents) or an equal volume of 4M HCl in dioxane.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent and excess acid under reduced pressure. The resulting product is the ammonium salt of propylamine.

Applications in Research and Drug Development

N-Boc-propylamine serves as a key intermediate for introducing the n-propylamine side chain, a common feature in many biologically active compounds. [4][10]This moiety can influence a molecule's lipophilicity, basicity, and ability to form hydrogen bonds, all of which are critical for drug-receptor interactions.

  • As a Building Block: In complex syntheses, N-Boc-propylamine can be deprotonated at the nitrogen and then reacted with various electrophiles, or its deprotected form can be used in nucleophilic substitution or reductive amination reactions.

  • Pharmaceutical Intermediates: The propylamine fragment is found in various classes of therapeutic agents. Boc-protected diamines and related structures are crucial in the synthesis of kinase inhibitors, GPCR ligands, and other drug candidates. [11]For instance, related N-Boc protected diamines are used as linkers to connect different pharmacophoric elements in a single molecule. [11]While specific blockbuster drugs may not use this exact starting material, the strategy of employing such protected fragments is fundamental in the synthesis of compounds like Cariprazine, where carbamate-protected amines are key intermediates. [12]

Safety and Handling

As a laboratory chemical, N-Boc-propylamine requires careful handling. While a specific safety data sheet (SDS) was not available for this exact compound, data from analogous N-Boc protected amines suggest the following precautions. [5][13]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of vapors or direct contact with skin and eyes. [14]In case of contact, flush the affected area with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong acids and oxidizing agents. Refrigeration (2-8 °C) is often recommended for long-term storage to ensure stability. * Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

N-Boc-propylamine (tert-butyl N-propylcarbamate) is a foundational reagent in organic synthesis, offering a reliable method for introducing a protected propylamine group. Its straightforward synthesis, predictable reactivity, and the robust nature of the Boc protecting group ensure its continued importance in the construction of complex molecules for pharmaceutical and materials science applications. Understanding the principles behind its synthesis and deprotection, as outlined in this guide, empowers researchers to effectively utilize this versatile building block in their synthetic endeavors.

References

  • PubChem. tert-butyl N-[3-(methylamino)propyl]carbamate. Available at: [Link]

  • NIST. tert-butyl-n-propyl-amine. Available at: [Link]

  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Exposome-Explorer. MATERIAL SAFETY DATA SHEET - 3-iodo-2-propynl butyl carbamate (IPBC). Available at: [Link]

  • PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate. Available at: [Link]

  • Google Patents. CN1785514A - Catalyst for preparing n-propylamine, its preparation method and application.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available at: [Link]

  • Google Patents. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Patsnap. CN102584527A - Synthesis method for N-Boc-3-piperidone. Available at: [Link]

  • PubChem. tert-butyl N-(2-aminoethyl)-N-propylcarbamate. Available at: [Link]

  • Google Patents. US9315481B2 - Process for the preparation of cariprazine.
  • ResearchGate. Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. Available at: [Link]

  • Google Patents. US20120004464A1 - Process for preparing tri-n-propylamine (tpa).
  • Google Patents. US7034163B2 - Substituted pyrroles and methods of preparation thereof.
  • Pharmaffiliates. tert-Butyl ((1R,2R)-1-hydroxy-1-phenylhex-5-yn-2-yl)carbamate. Available at: [Link]

  • ResearchGate. Why I am not getting the peak of t-butyl group (tert-butyl protected amino group) in 1H NMR of my porphyrin compound?. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for "Chemoselective N-tert-butyloxycarbonylation of amines in glycerol". Available at: [Link]

Sources

Exploratory

Comparative Technical Guide: tert-Butyl Propylcarbamate vs. N-Boc-Propargylamine

Executive Summary & Core Distinction This guide analyzes the structural and functional divergence between tert-butyl propylcarbamate and N-Boc-propargylamine . While these two molecules share a common protecting group (t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

This guide analyzes the structural and functional divergence between tert-butyl propylcarbamate and N-Boc-propargylamine . While these two molecules share a common protecting group (tert-butyloxycarbonyl, or Boc ) and a three-carbon backbone, they represent opposite ends of the chemical reactivity spectrum in drug discovery and chemical biology.

  • The Critical Difference: The presence of a terminal alkyne (C≡C) in N-Boc-propargylamine versus a saturated alkyl chain (C-C) in tert-butyl propylcarbamate.

  • The Consequence: N-Boc-propargylamine is a premier bioorthogonal handle used for "Click" chemistry (CuAAC) and Activity-Based Protein Profiling (ABPP). In contrast, tert-butyl propylcarbamate is chemically inert under these conditions, serving as the essential negative control to validate the specificity of alkyne-mediated biological assays.

Structural & Physical Characterization

The following table contrasts the physicochemical properties of the two scaffolds. Note the saturation difference in the C3 backbone.

FeatureN-Boc-Propargylaminetert-Butyl Propylcarbamate
CAS Number 92136-39-5 105678-25-9
IUPAC Name tert-butyl N-prop-2-ynylcarbamatetert-butyl N-propylcarbamate
Molecular Formula C₈H₁₃NO₂C₈H₁₇NO₂
Molecular Weight 155.19 g/mol 159.23 g/mol
Physical State Solid (Low melting)Oil / Low-melting Solid
Melting Point 40–44 °CN/A (Liquid at RT typically)
Functional Group Terminal Alkyne (sp hybridized)Alkyl Chain (sp³ hybridized)
Reactivity Profile High (Cycloaddition, Sonogashira)Low (Inert to Pd/Cu catalysis)
Primary Role Bioorthogonal Linker / WarheadNegative Control / Spacer
Structural Visualization

The diagram below illustrates the structural divergence. The red node highlights the reactive alkyne "warhead," while the blue node indicates the inert alkyl chain.

StructureComparison Propargyl N-Boc-Propargylamine (Reactive Alkyne) Function1 Bioorthogonal Ligation Propargyl->Function1 Enables CuAAC (Click Chem) Propyl tert-Butyl Propylcarbamate (Inert Alkane) Function2 Steric Control Propyl->Function2 No Reaction (Control) BocGroup Boc Protecting Group (Acid Labile) BocGroup->Propargyl Attached to Propargyl amine BocGroup->Propyl Attached to Propyl amine

Figure 1: Structural divergence leading to functional dichotomy. The alkyne moiety (red path) enables ligation, while the alkyl moiety (blue path) remains inert.

Chemo-Selectivity & Reactivity Profile[1]

The "Click" Handle (N-Boc-Propargylamine)

The terminal alkyne is a "spring-loaded" electrophile in the presence of Copper(I). It undergoes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form a 1,2,3-triazole. This reaction is:

  • Bioorthogonal: Does not interfere with native biochemical processes (amines, thiols, acids).

  • Irreversible: The resulting triazole ring is chemically stable and mimics a peptide bond sterically.

The Inert Control (tert-Butyl Propylcarbamate)

The propyl chain lacks π-electron density and cannot participate in cycloadditions or organometallic couplings. In drug discovery assays, if a biological signal is observed with the propyl variant, it indicates non-specific binding (false positive), validating that the activity seen with the propargyl variant is indeed due to the alkyne chemistry.

Experimental Protocols

Protocol A: Synthesis of N-Boc-Propargylamine

Rationale: Protection of the amine is necessary to prevent interference during subsequent carboxyl-activation steps or to increase lipophilicity.

Reagents: Propargylamine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Triethylamine (Et₃N, 1.2 equiv), Dichloromethane (DCM).

  • Setup: Dissolve propargylamine (e.g., 5.0 mmol) in anhydrous DCM (20 mL) at 0 °C under nitrogen.

  • Addition: Add Et₃N followed by the dropwise addition of Boc₂O dissolved in DCM.

  • Reaction: Warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (stain with Ninhydrin; free amine stains purple, protected amine is faint/invisible).

  • Workup: Wash with 1M HCl (to remove unreacted amine/Et₃N), then saturated NaHCO₃, and finally brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from hexanes if necessary (Target mp: 40–44 °C).

Protocol B: The CuAAC "Click" Reaction

Rationale: Conjugating the alkyne-tagged molecule to an azide-functionalized reporter (e.g., Azide-Fluor 488).

Reagents: N-Boc-Propargylamine derivative (1.0 equiv), Azide-Reporter (1.0 equiv), CuSO₄ (5 mol%), Sodium Ascorbate (10 mol%), THPTA Ligand (5 mol%).

  • Solvent System: Dissolve reactants in a 1:1 mixture of Water:tert-Butanol (or DMSO for biological samples).

  • Catalyst Prep: Premix CuSO₄ and THPTA (ligand protects Cu(I) from oxidation) before adding to the reaction.

  • Initiation: Add Sodium Ascorbate (reduces Cu(II) to active Cu(I)).

  • Incubation: Stir at RT for 1 hour.

  • Quenching: Add EDTA to chelate copper.

  • Analysis: Analyze via LC-MS. The product will show a mass shift corresponding to the sum of the alkyne and azide + triazole formation.

Protocol C: Deprotection (TFA Method)

Rationale: Removing the Boc group to liberate the primary amine for peptide coupling.

Reagents: Trifluoroacetic acid (TFA), DCM, Triisopropylsilane (TIPS - scavenger).

  • Dissolution: Dissolve the N-Boc compound in DCM (10 mL/g).

  • Acidification: Add TFA (equal volume to DCM). Add 2.5% TIPS if the molecule contains oxidation-sensitive residues (e.g., Methionine, Tryptophan).

  • Reaction: Stir at RT for 1 hour. Monitor CO₂ evolution (bubbling).

  • Workup: Concentrate under vacuum. Co-evaporate with toluene 3x to remove residual TFA. The product is isolated as a TFA salt.

Applications in Drug Discovery[2][3][4][5]

Activity-Based Protein Profiling (ABPP)

N-Boc-propargylamine is widely used to synthesize Activity-Based Probes (ABPs) .

  • Mechanism: The probe enters a cell, the "warhead" binds to a specific enzyme active site, and the alkyne handle remains exposed.

  • Detection: After cell lysis, an Azide-Rhodamine tag is "clicked" onto the alkyne.

  • Validation: tert-Butyl propylcarbamate derivatives are used here. If the propyl-probe (which cannot click) still results in fluorescence after washing, the signal is background noise.

PROTAC Linker Design

In Proteolysis Targeting Chimeras (PROTACs), linker length and rigidity are crucial.

  • Propargyl: Provides a semi-rigid, short linker that can be further functionalized.

  • Propyl: Provides a flexible, saturated linker of identical length (approx 3.5 Å) but different entropic penalty upon binding.

Workflow Visualization

Workflow Start Target Amine (Propargylamine) Step1 Boc Protection (Protocol A) Start->Step1 Intermediate N-Boc-Propargylamine Step1->Intermediate Branch1 Pathway A: Click Chemistry (CuAAC Protocol B) Intermediate->Branch1 Add Azide Branch2 Pathway B: Peptide Coupling (Deprotection Protocol C) Intermediate->Branch2 Remove Boc Product1 Triazole Conjugate (Stable Linker) Branch1->Product1 Product2 Amide Bond Formation (Drug Synthesis) Branch2->Product2

Figure 2: Synthetic workflow for N-Boc-propargylamine, demonstrating its dual utility as a Click chemistry handle and a protected intermediate.

Safety & Stability

  • N-Boc-propargylamine: Generally stable but should be stored at 2–8°C. Warning: Terminal alkynes can form explosive acetylides with silver or copper in the absence of ligands. Always use THPTA or TBTA ligands during CuAAC to prevent precipitation of explosive copper acetylides.

  • tert-Butyl propylcarbamate: Highly stable. Store at RT or 2–8°C. Non-reactive under standard laboratory conditions.

References

  • Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry 77 (2008): 383-414. (Foundational text on using alkyne probes vs alkyl controls). [Link]

  • Rostovtsev, V. V., et al. "A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective 'ligation' of azides and terminal alkynes." Angewandte Chemie International Edition 41.14 (2002): 2596-2599. (The seminal Click Chemistry protocol). [Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Source for Boc protection/deprotection protocols). [Link]

Foundational

Molecular weight and formula of tert-Butyl propylcarbamate

This guide details the physicochemical properties, synthesis, and application of tert-Butyl propylcarbamate , a critical intermediate in medicinal chemistry and peptide synthesis. Core Identity & Physicochemical Profile[...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical properties, synthesis, and application of tert-Butyl propylcarbamate , a critical intermediate in medicinal chemistry and peptide synthesis.

Core Identity & Physicochemical Profile[1][2][3]

tert-Butyl propylcarbamate (also known as N-Boc-propylamine) is a protected primary amine used extensively as a building block in organic synthesis. It serves as a "masked" propylamine, allowing researchers to introduce a propyl chain while preventing unwanted nucleophilic attacks at the nitrogen center during multi-step syntheses.

Property Data Specification
IUPAC Name tert-Butyl propylcarbamate
Common Synonyms N-Boc-propylamine; 1-(tert-Butoxycarbonylamino)propane
CAS Number 105678-25-9
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Physical State Colorless Oil
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water.
Boiling Point ~80–85 °C (at reduced pressure, est.)
Part 1: Structural Analysis & Molecular Weight

The molecular weight of 159.23 g/mol is derived from the specific atomic composition of the Boc protecting group and the propyl chain.

Formula Breakdown (C₈H₁₇NO₂)
  • Boc Group (C₅H₉O₂): The tert-butoxycarbonyl moiety provides steric bulk and acid-lability. It contributes significantly to the lipophilicity of the molecule.

  • Propyl Chain (C₃H₇): The n-propyl group serves as the functional handle.

  • Amine Linker (NH): The carbamate linkage stabilizes the nitrogen, rendering it non-nucleophilic under basic conditions.

Calculation Validation:

  • Carbon (8 × 12.011): 96.088

  • Hydrogen (17 × 1.008): 17.136

  • Nitrogen (1 × 14.007): 14.007

  • Oxygen (2 × 15.999): 31.998

  • Total: 159.229 g/mol

Part 2: Synthesis Protocol (Self-Validating System)

Objective: Synthesize tert-butyl propylcarbamate from propylamine and di-tert-butyl dicarbonate (Boc₂O) with >95% purity.

Reagents:
  • Propylamine (1.0 equiv): The nucleophilic substrate.

  • Boc₂O (1.1 equiv): The electrophilic protecting group source.

  • Triethylamine (TEA) (1.2 equiv): Base to neutralize generated acid (if using acid chloride method) or catalyze the reaction.

  • Dichloromethane (DCM): Solvent.

Step-by-Step Methodology:
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propylamine (10 mmol) in DCM (20 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath. Reasoning: This controls the exothermicity of the reaction and prevents side-product formation (e.g., ureas).

  • Addition: Add TEA (12 mmol). Then, add a solution of Boc₂O (11 mmol) in DCM (5 mL) dropwise over 15 minutes.

    • Checkpoint: Gas evolution (CO₂) is minimal here, but ensure the system is vented.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature . Stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 4:1). The starting amine (ninhydrin stain: purple) should disappear; the product (ninhydrin stain: faint/no color, UV inactive unless derivatized, but visible by iodine chamber) appears at higher R_f (~0.55).

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA. Critical: The product is stable to dilute acid washes for short durations.

    • Wash with saturated NaHCO₃ (10 mL) to remove excess Boc-derived acid byproducts.

    • Wash with Brine (10 mL), dry over Na₂SO₄ , and concentrate in vacuo.

  • Purification: The resulting colorless oil is often pure enough for use. If necessary, purify via flash chromatography (SiO₂, Hexane/EtOAc 9:1).

SynthesisWorkflow Start Propylamine (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Boc2O (Electrophile) Reagent->Intermediate Product tert-Butyl propylcarbamate (C8H17NO2) Intermediate->Product Elimination Byproducts t-BuOH + CO2 Intermediate->Byproducts Loss of Leaving Group

Figure 1: Reaction pathway for the Boc-protection of propylamine.

Part 3: Analytical Validation (NMR Signature)

To confirm the identity of the synthesized product, compare the ¹H NMR spectrum against these standard shifts (in CDCl₃).

Proton Environment Chemical Shift (δ) Multiplicity Integration Assignment
NH 4.57 Broad Singlet1HCarbamate proton (exchangeable)
N-CH₂ 3.08 – 3.03 Multiplet/Quartet2HMethylene adjacent to Nitrogen
CH₂-CH₃ 1.49 – 1.44 Multiplet2HCentral methylene of propyl chain
Boc-CH₃ 1.42 Singlet9Htert-Butyl group (Diagnostic Peak)
CH₃ 0.88 Triplet (J = 7.4 Hz)3HTerminal methyl group

Note: The presence of the sharp singlet at 1.42 ppm integrating to 9 protons is the primary indicator of successful Boc protection.

Part 4: Applications in Drug Development

1. Linker Chemistry & ADCs: tert-Butyl propylcarbamate derivatives are frequently used as spacers in Antibody-Drug Conjugates (ADCs) . The propyl chain provides a flexible linker length that minimizes steric clash between the cytotoxic payload and the antibody.

2. Orthogonal Protection Strategies: In complex total synthesis, the Boc group is "orthogonal" to Fmoc and Cbz groups.

  • Boc Cleavage: Acidic conditions (TFA or HCl/Dioxane).

  • Fmoc Cleavage: Basic conditions (Piperidine).

  • Cbz Cleavage: Hydrogenolysis (H₂/Pd-C). This allows the propyl-amine moiety to remain protected while other parts of the molecule are modified.

3. Decarboxylative Amination: Recent methodologies utilize tert-butyl alkylcarbamates as precursors for radical-based cross-coupling reactions, allowing the installation of the propyl-amine fragment onto aryl halides via photoredox catalysis.

DeprotectionMechanism Substrate N-Boc-Propylamine CarbamicAcid Propyl-Carbamic Acid (Unstable) Substrate->CarbamicAcid Protonation & Cleavage Acid TFA or HCl Acid->CarbamicAcid Cation t-Butyl Cation (Intermediate) CarbamicAcid->Cation + FinalProduct Propylammonium Salt (Free Amine Precursor) CarbamicAcid->FinalProduct - CO2 (Decarboxylation)

Figure 2: Mechanism of Boc deprotection to regenerate the active amine.

References
  • Sigma-Aldrich. tert-Butyl propylcarbamate Product Sheet.

  • Houssin, R. et al. "Synthesis of 3-cyano-N-Boc-propylamine."[1][2][3] Synthesis, 1988, 259-261.[1][2][3][4] (Primary synthesis reference).

  • American Chemical Society (ACS). "Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines." The Journal of Organic Chemistry, 2018. (NMR Data Source).

  • Master Organic Chemistry. "The Boc Protecting Group." (Mechanism validation).

Sources

Exploratory

Strategic Handling and Application of tert-Butyl N-propylcarbamate

Technical Guide & Safety Profile Introduction: The "Masked" Propylamine tert-Butyl N-propylcarbamate (commonly N-Boc-propylamine) is a pivotal intermediate in organic synthesis. It serves as a protected form of propylami...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Safety Profile

Introduction: The "Masked" Propylamine

tert-Butyl N-propylcarbamate (commonly N-Boc-propylamine) is a pivotal intermediate in organic synthesis. It serves as a protected form of propylamine, allowing chemists to perform transformations on other parts of a molecule without interference from the nucleophilic primary amine.

While often viewed as a benign "protected amine," its handling requires specific technical rigor—particularly during the deprotection phase , where gas evolution presents a physical hazard often overlooked in standard Safety Data Sheets (SDS). This guide synthesizes the chemical safety profile with practical, high-throughput synthesis protocols.

Physicochemical Profile & Hazard Identification

Note: This section interprets standard SDS data through the lens of practical laboratory application.

Chemical Identity
ParameterDetail
Chemical Name tert-Butyl N-propylcarbamate
Synonyms N-Boc-propylamine; 1-(Boc-amino)propane
CAS Number 55723-37-2 (Primary); 144962-92-3 (Alternate)
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Physical State Colorless to pale yellow liquid (at RT)
Boiling Point ~80–85 °C at 10 mmHg (Predicted)
Hazard Classification (GHS)

While not highly toxic, the compound acts as a significant irritant.

  • Skin Irritation (Category 2): Causes localized dermatitis upon contact.

  • Eye Irritation (Category 2A): Induces severe redness and lachrymation.

  • STOT-SE (Category 3): Respiratory irritation.[1] Inhalation of vapors (especially upon heating) can cause bronchial constriction.

Critical Safety Insight: The "Silent" Hazard

The primary risk with Boc-carbamates is not the molecule itself, but its decomposition products . Upon exposure to strong acids or high heat (>150°C), it decomposes to release isobutylene (flammable gas) and carbon dioxide . In a closed system, this generates rapid pressure buildup, leading to glassware failure.

Strategic Synthesis Protocol

Objective: Efficient protection of propylamine while managing the volatility of the starting material.

The Challenge

Propylamine (starting material) is highly volatile (BP: 48°C) and corrosive. The reaction is exothermic. A standard addition protocol often leads to loss of propylamine vapor, lowering yield and exposing the chemist to fumes.

Optimized Workflow (Self-Validating)

Reagents:

  • Propylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with N₂.

  • Solvation: Dissolve Propylamine and TEA in DCM (0.5 M concentration). Cool to 0 °C (ice bath). Reasoning: Cooling suppresses propylamine volatility and controls the exotherm.

  • Addition: Dissolve Boc₂O in minimal DCM. Add dropwise over 30 minutes.

    • Validation: Monitor internal temperature; do not exceed 10 °C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: TLC (Stain: Ninhydrin). The starting amine spot (baseline) should disappear; the product (high R_f) is not UV active but stains faint yellow/brown.

  • Workup (The "Amine Scavenge"):

    • Wash reaction mixture with 0.5 M HCl (cold). Reasoning: This protonates unreacted propylamine/TEA, pulling them into the aqueous phase, leaving the neutral Boc-carbamate in the organic phase.

    • Wash with sat. NaHCO₃ (neutralize acid).

    • Wash with Brine -> Dry over MgSO₄ -> Concentrate in vacuo.

Synthesis Visualization

SynthesisWorkflow Start Start: Propylamine (Volatile/Corrosive) Cooling Cool to 0°C (Suppress Volatility) Start->Cooling Addition Add Boc2O + Base (Exotherm Control) Cooling->Addition Reaction Stir RT 4h (Conversion) Addition->Reaction AcidWash Wash 0.5M HCl (Remove Unreacted Amine) Reaction->AcidWash Product Pure N-Boc-propylamine AcidWash->Product

Figure 1: Synthesis workflow emphasizing volatility control and purification via pH manipulation.

Deprotection Dynamics & Safety

Objective: Removal of the Boc group to regenerate the amine functionality without causing over-pressurization.

Mechanism of Action

The deprotection is an acid-catalyzed cleavage. The tert-butyl cation is cleaved, forming isobutylene and a carbamic acid, which spontaneously decarboxylates.



Protocol: TFA/DCM Method
  • Dissolution: Dissolve tert-butyl N-propylcarbamate in DCM.

  • Acidification: Add Trifluoroacetic acid (TFA) (ratio 1:1 to 1:4 v/v relative to DCM).

    • CRITICAL SAFETY: Do NOT cap the vessel tightly. Evolution of CO₂ and Isobutylene begins immediately. Use a bubbler or a loose septum with a needle vent.

  • Scavenging (Optional): If the molecule contains electron-rich aromatic rings (e.g., indoles), add triethylsilane (TES) to scavenge the tert-butyl cation and prevent alkylation byproducts.

  • Completion: Stir 1–2 hours. Concentrate under reduced pressure.

    • Note: The product will be the TFA salt of propylamine.

Deprotection Safety Decision Tree

DeprotectionSafety Input Deprotection Required AcidChoice Select Acid System Input->AcidChoice TFA TFA / DCM (Standard) AcidChoice->TFA HCl HCl / Dioxane (Non-Volatile Salt) AcidChoice->HCl Hazard HAZARD: Gas Evolution (Isobutylene + CO2) TFA->Hazard HCl->Hazard Control1 Open System / Bubbler (Prevent Explosion) Hazard->Control1 Control2 Fume Hood Required (Isobutylene is Flammable) Hazard->Control2 Result Amine Salt Obtained Control1->Result Control2->Result

Figure 2: Safety logic for managing gas evolution during Boc-deprotection.

Emergency Response & Storage

Storage Stability
  • Condition: Store at 2–8 °C (Refrigerated).

  • Incompatibility: Avoid strong acids and strong oxidizers.

  • Shelf Life: Stable for >1 year if kept dry. Moisture can induce slow hydrolysis.

Spill Management

In the event of a spill (liquid):

  • Evacuate: Remove ignition sources (Flash point >60°C, but combustible).

  • PPE: Wear nitrile gloves and safety goggles.

  • Absorb: Use sand or vermiculite.[2] Do not use sawdust (combustible).

  • Neutralize: Wipe area with dilute soap/water.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733320, N-(tert-Butoxycarbonyl)propylamine. Retrieved from [Link]

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc chemistry mechanisms).
  • European Chemicals Agency (ECHA). Registration Dossier: tert-butyl propylcarbamate. Retrieved from [Link]

Sources

Foundational

Common synonyms for tert-Butyl propylcarbamate in literature

Navigating Chemical Ontology: A Technical Guide to tert-Butyl Propylcarbamate Executive Summary tert-Butyl propylcarbamate (CAS 105678-25-9) is a protected primary amine widely utilized in medicinal chemistry as a lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating Chemical Ontology: A Technical Guide to tert-Butyl Propylcarbamate

Executive Summary

tert-Butyl propylcarbamate (CAS 105678-25-9) is a protected primary amine widely utilized in medicinal chemistry as a lipophilic building block and intermediate.[1][2][3] Despite its simple structure, it suffers from significant nomenclature fragmentation in literature and vendor catalogs, often appearing under "Boc-propylamine" or semi-systematic variations. This guide standardizes the ontology, provides a self-validating synthesis protocol, and outlines rigorous verification methods for drug development applications.

Part 1: The Nomenclature Matrix

Inconsistent naming conventions often lead to missed search results in databases like SciFinder or Reaxys. The following matrix consolidates the chemical identity to facilitate accurate procurement and data mining.

CategoryPrimary IdentifierContext / Usage
CAS Registry Number 105678-25-9 The definitive identifier for the saturated propyl chain variant.
IUPAC Name tert-Butyl propylcarbamateFormal systematic name; often used in regulatory filings.
Common Lab Name N-Boc-propylaminePreferred by synthetic chemists; emphasizes the protecting group.
Semi-Systematic 1-(Boc-amino)propaneFrequently used in peptide synthesis literature.
Chemical Abstract Carbamic acid, N-propyl-, 1,1-dimethylethyl esterThe inverted indexing name used in CA/SciFinder.
SMILES CCCCNC(=O)OC(C)(C)CFor chemoinformatic searching.

Part 2: Structural Identity & Verification

To ensure the integrity of the starting material, researchers must validate the connectivity between the lipophilic propyl chain and the acid-labile Boc moiety.

Structural Visualization

The following diagram illustrates the molecular connectivity and the fragmentation logic used in mass spectrometry (ESI-MS).

G cluster_0 Chemical Functionality Boc Boc Group (Acid Labile) Carbamate Carbamate Linker (-NH-CO-O-) Boc->Carbamate t-Bu-O Bond Propyl Propyl Chain (Lipophilic Tail) Carbamate->Propyl N-C Bond

Figure 1: Modular decomposition of tert-Butyl propylcarbamate showing the acid-labile protection and the lipophilic alkyl tail.

Self-Validating Analytical Criteria

Trustworthiness in synthesis relies on confirming identity and purity without external standards.

  • 1H NMR (CDCl3, 400 MHz):

    • Diagnostic Singlet:

      
       1.44 ppm (9H, s) confirms the tert-butyl group.
      
    • Triplet:

      
       0.91 ppm (3H, t) confirms the terminal methyl of the propyl chain.
      
    • Multiplet:

      
       1.45–1.55 ppm (2H, m) confirms the internal methylene.
      
    • Broad Singlet:

      
       ~4.5 ppm (1H, br s) confirms the carbamate NH (exchangeable).
      
  • Validation Logic: The integral ratio between the Boc singlet (9H) and the terminal methyl triplet (3H) must be exactly 3:1 . Any deviation indicates hydrolysis (free Boc) or solvent contamination.

Part 3: Synthesis & Purification Protocol

While commercially available, in situ preparation is often required to ensure anhydrous conditions or to introduce isotopically labeled propyl groups.

The Self-Validating Protocol

Objective: Synthesize N-Boc-propylamine from propylamine and Boc anhydride (Boc2O). Scale: 10 mmol.

  • Reaction Setup:

    • Dissolve propylamine (10 mmol, 0.82 mL) in DCM (20 mL) or THF .

    • Add Triethylamine (TEA) (1.2 equiv, 12 mmol) to scavenge protons.

    • Cool to 0°C. Reasoning: Controls the exotherm of the anhydride attack.

    • Slowly add Boc2O (1.1 equiv, 11 mmol) dissolved in minimal DCM.

    • Warm to Room Temperature (RT) and stir for 3 hours.

  • Workup (The Critical Purification Step):

    • Step A (Acid Wash): Wash the organic layer with 10% Citric Acid or 0.5M HCl .

      • Mechanism:[4] This protonates any unreacted propylamine (rendering it water-soluble) and removes the TEA. The carbamate product remains neutral and lipophilic.

    • Step B (Base Wash): Wash with Saturated NaHCO3 .

      • Mechanism:[4] Neutralizes trace acid and removes any tert-butyl carbonic acid byproducts.

    • Step C (Drying): Dry over Na2SO4, filter, and concentrate in vacuo.

  • Result: A colorless oil/low-melting solid. No column chromatography is usually required if the acid wash is performed correctly.

Workflow Visualization

Synthesis cluster_workup Self-Validating Purification (Extraction) Start Start: Propylamine (Nucleophile) Reagent Add Boc2O + TEA (Electrophile + Base) Start->Reagent Reaction Reaction: Nucleophilic Attack (DCM, 0°C -> RT, 3h) Reagent->Reaction AcidWash Wash: 10% Citric Acid (Removes unreacted Amine) Reaction->AcidWash Crude Mix BaseWash Wash: Sat. NaHCO3 (Removes Acid/Byproducts) AcidWash->BaseWash Organic Layer Final Final Product: tert-Butyl propylcarbamate (Colorless Oil) BaseWash->Final Dry & Concentrate

Figure 2: Synthesis workflow emphasizing the acid-wash checkpoint for removing unreacted amine.

Part 4: Database Search Strategy

When mining literature for this compound, simple keyword searches often fail due to the "Boc" abbreviation variants. Use the following logic for comprehensive data retrieval:

  • Exact Structure Search: Use the CAS 105678-25-9 directly in SciFinder/Reaxys.

  • Substructure Search: If searching for derivatives, draw the N-Boc core and leave the propyl chain terminal open.

  • Text String Boolean:

    • ("tert-butyl propylcarbamate" OR "Boc-propylamine" OR "1-(Boc-amino)propane")

    • Note: Exclude "propargyl" to avoid the alkyne derivative (CAS 92136-39-5).

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5] (Standard reference for Boc protection mechanisms and stability).

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Propylamine (Precursor). Retrieved February 9, 2026, from [Link]

Sources

Exploratory

Is tert-Butyl propylcarbamate a solid or liquid at room temperature?

This technical guide details the physicochemical properties, synthesis, and handling of tert-Butyl propylcarbamate (also known as N-Boc-propylamine). Part 1: Executive Summary & Core Answer tert-Butyl propylcarbamate is...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and handling of tert-Butyl propylcarbamate (also known as N-Boc-propylamine).

Part 1: Executive Summary & Core Answer

tert-Butyl propylcarbamate is a LIQUID (Colorless Oil) at room temperature (20–25°C).

While many carbamates of higher molecular weight are crystalline solids, the propyl derivative possesses sufficient conformational flexibility and asymmetry to remain in the liquid phase under standard ambient conditions. It typically presents as a clear, colorless to pale yellow oil.

Part 2: Physicochemical Profile

The following data consolidates experimental values and calculated properties for tert-butyl propylcarbamate.

PropertyValue / DescriptionSource
IUPAC Name tert-Butyl propylcarbamate[1]
Common Synonyms N-Boc-propylamine; 1-(Boc-amino)propane[1][2]
CAS Registry Number 105678-25-9 [2][3]
Physical State Liquid (Oil) [4]
Boiling Point ~65–70 °C at 38 mmHg (Reduced Pressure)[5]
Molecular Formula C₈H₁₇NO₂[1]
Molecular Weight 159.23 g/mol [1]
Solubility Soluble in organic solvents (DCM, EtOAc, MeOH); Low water solubility[4]
Rf Value 0.55 (Hexane/EtOAc = 20:[1][2]1)[4]

Technical Note: The boiling point is significantly elevated compared to the parent amine (propylamine, bp 48°C) due to the increased molecular weight and hydrogen bonding capability of the carbamate moiety. However, the tert-butyl group prevents efficient packing required for crystallization at room temperature.

Part 3: Synthesis & Manufacturing

The standard synthesis of tert-butyl propylcarbamate involves the protection of the primary amine using Di-tert-butyl dicarbonate (Boc₂O). This reaction is thermodynamically favorable and typically proceeds in high yield (>90%).

Standard Operating Procedure (SOP)
  • Reagents: Propylamine (1.0 equiv), Boc₂O (1.1 equiv), Triethylamine (Et₃N, 1.2 equiv) or NaOH (aq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Conditions: 0°C (ice bath) → Room Temperature (23°C); 2–4 hours.

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with propylamine and dry DCM. Cool to 0°C under an inert atmosphere (N₂ or Ar).

  • Addition: Add Et₃N (base) followed by the dropwise addition of a solution of Boc₂O in DCM. Note: Gas evolution (CO₂) is not observed here, but exothermicity must be managed.

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates consumption of the starting amine.

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/Et₃N), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The resulting oil is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography (Hexane/EtOAc).

Mechanism & Workflow Visualization

SynthesisPathway Reagents Reagents: Propylamine + Boc2O Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (0°C, DCM) Product Product: tert-Butyl propylcarbamate (Liquid Oil) Intermediate->Product Elimination Byproducts Byproducts: t-BuOH + CO2 Intermediate->Byproducts Elimination

Figure 1: Synthetic pathway for the Boc-protection of propylamine.[3][4][5]

Part 4: Handling, Stability & Safety

As a liquid carbamate, tert-butyl propylcarbamate requires specific handling protocols distinct from solid Boc-amino acids.

Stability Profile
  • Thermal Stability: Stable at room temperature. Decomposes at high temperatures (>150°C) or under strong acidic conditions.

  • Chemical Stability: The Boc group is acid-labile. Exposure to strong acids (TFA, HCl/Dioxane) will cleave the carbamate, regenerating the propylammonium salt and releasing isobutylene and CO₂.

  • Storage: Store in a tightly sealed container at 2–8°C (refrigerator) or room temperature in a cool, dry place. Inert atmosphere (Argon/Nitrogen) is recommended for long-term storage to prevent slow oxidation or hydrolysis.

Safety Decision Tree

SafetyProtocol Start Handling tert-Butyl propylcarbamate StateCheck Check Physical State (Should be Liquid) Start->StateCheck PPE Required PPE: Nitrile Gloves, Goggles, Lab Coat StateCheck->PPE Spill Spill Management PPE->Spill Accidental Release Storage Storage: Cool, Dry, Tightly Sealed PPE->Storage Routine Use Absorb Absorb with sand/vermiculite. Dispose as organic waste. Spill->Absorb

Figure 2: Safety and handling decision matrix for liquid carbamates.

Part 5: Applications in Drug Development

tert-Butyl propylcarbamate serves as a critical intermediate in medicinal chemistry:

  • Linker Synthesis: It is frequently used to introduce a propyl-linker chain into larger pharmacophores. The Boc group acts as a "mask," allowing the molecule to be attached to a scaffold (via the propyl chain, if functionalized, or by alkylation of the nitrogen) before revealing the amine.

  • N-Alkylation Studies: It is used as a substrate to study base-mediated alkylation or arylation reactions (e.g., Buchwald-Hartwig amination) where a protected primary amine is required.

  • Fragment-Based Drug Design (FBDD): Its small size and defined lipophilicity make it a useful fragment for probing hydrophobic pockets in enzyme active sites.

References

  • PubChem. (n.d.).[2][6] Compound Summary: tert-Butyl propylcarbamate.[7] National Library of Medicine. Retrieved from [Link]

  • Hyakunari, K., Imai, K., & Mishiro, K. (2018).[8] Base-Mediated Intramolecular Decarboxylative Synthesis of Alkylamines from Alkanoyloxycarbamates. The Journal of Organic Chemistry, 83(12), 6839–6848. (Confirming "oil" state). Retrieved from [Link]

  • Kim, K. S., et al. (1993).[8] New Amino-protective Reagents for t-Butoxycarbonylation. Bulletin of the Korean Chemical Society. (Citing boiling point data). Retrieved from [Link]

Sources

Foundational

Part 1: Foundational Principles of N-Boc-Propylamine Solubility

An In-Depth Technical Guide to the Solubility of N-Boc-Propylamine in Organic Solvents This guide provides a comprehensive framework for understanding and determining the solubility of N-((tert-butoxy)carbonyl)propan-1-a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of N-Boc-Propylamine in Organic Solvents

This guide provides a comprehensive framework for understanding and determining the solubility of N-((tert-butoxy)carbonyl)propan-1-amine (N-Boc-propylamine). Designed for researchers, chemists, and drug development professionals, this document moves beyond theoretical discussions to provide actionable protocols and field-proven insights. We will explore the physicochemical drivers of N-Boc-propylamine's solubility and present a robust, self-validating experimental workflow for its quantification across a range of common organic solvents.

The solubility of a compound is a critical parameter in process chemistry, influencing reaction kinetics, purification strategies, and formulation development. N-Boc-propylamine, a common building block in organic synthesis, is a clear, colorless to yellow liquid at room temperature. Its solubility behavior is governed by its distinct molecular structure, which features both nonpolar and polar characteristics.

The core principle governing solubility is "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. N-Boc-propylamine's structure contains:

  • A Nonpolar Tert-Butyl Group: This bulky, aliphatic group dominates a significant portion of the molecule's surface area, contributing to van der Waals interactions. This feature suggests good solubility in nonpolar or moderately polar solvents.

  • A Polar Carbamate Linkage (-NHCOO-): This group contains a hydrogen bond donor (the N-H proton) and two hydrogen bond acceptors (the carbonyl and ether oxygens). This polarity is key to its interaction with polar solvents.

The interplay between the nonpolar tert-butyl group and the polar carbamate functional group dictates the compound's solubility profile. Predicting its behavior requires a nuanced understanding of the solvent's properties as well.

Part 2: Physicochemical Profile and Solvent Classification

A molecule's intrinsic properties provide the basis for predicting its solubility.

Table 1: Key Physicochemical Properties of N-Boc-Propylamine

PropertyValueImplication for Solubility
Molecular Formula C₈H₁₇NO₂-
Molecular Weight 159.23 g/mol Influences molar concentration calculations.
Appearance Colorless to Yellow LiquidIndicates it is liquid at standard temperature and pressure.
Boiling Point 85-87 °C (15 mmHg)A relatively low boiling point requires care during solvent evaporation steps.
Density ~0.94 g/cm³Similar to many common organic solvents.
Hydrogen Bond Donor Yes (1)The N-H group can donate a hydrogen bond to acceptor atoms in solvents (e.g., oxygen in THF, alcohols).
Hydrogen Bond Acceptor Yes (2)The two oxygen atoms in the carbamate can accept hydrogen bonds from donor solvents (e.g., methanol).
Solvent Selection Rationale

To comprehensively profile the solubility of N-Boc-propylamine, a diverse set of solvents should be evaluated. They can be broadly categorized based on their polarity and hydrogen bonding capability.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents will be driven primarily by the nonpolar tert-butyl group. We anticipate moderate to good solubility, though it may be limited by the energy required to break the solute-solute interactions of the polar carbamate group.

  • Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM)): These solvents lack hydrogen bond donors but have polar character. They are expected to be excellent solvents for N-Boc-propylamine, as they can effectively solvate both the nonpolar and polar regions of the molecule without competing for hydrogen bonding in the same way protic solvents do.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can both donate and accept hydrogen bonds. While the carbamate group can interact favorably with these solvents, the large nonpolar group may limit miscibility, particularly with highly polar protic solvents like water. Alcohols like methanol and ethanol are expected to be very effective solvents.

Part 3: Experimental Determination of Solubility

Core Experimental Workflow

The diagram below outlines the logical flow of the solubility determination protocol.

G prep 1. Preparation - Select Solvents - Prepare Vials - Equilibrate Temp. add 2. Addition of Solute Add excess N-Boc-propylamine to a known volume of solvent. prep->add Start Experiment equil 3. Equilibration - Seal Vials - Agitate at constant temp. (e.g., 24h @ 25°C) add->equil separate 4. Phase Separation - Centrifuge or allow to settle - Isolate clear supernatant. equil->separate aliquot 5. Aliquot Transfer Transfer a precise volume of the saturated supernatant to a pre-weighed vial. separate->aliquot evap 6. Solvent Evaporation Evaporate solvent under vacuum or nitrogen stream. aliquot->evap weigh 7. Final Weighing Weigh the vial containing the dried solute residue. evap->weigh calc 8. Calculation Calculate solubility (e.g., in g/100mL or mg/mL). weigh->calc

Exploratory

Technical Assessment & Sourcing Guide: tert-Butyl Propylcarbamate

CAS 105678-25-9 | N-Boc-propylamine [1] Part 1: Executive Summary & Chemical Identity tert-Butyl propylcarbamate (commonly referred to as N-Boc-propylamine ) is a fundamental aliphatic building block used to introduce a...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 105678-25-9 | N-Boc-propylamine [1]

Part 1: Executive Summary & Chemical Identity

tert-Butyl propylcarbamate (commonly referred to as N-Boc-propylamine ) is a fundamental aliphatic building block used to introduce a protected propylamino moiety into complex pharmaceutical intermediates.[1] Unlike its unstable parent carbamic acid, this ester is chemically robust, allowing for the orthogonal protection of amines during multi-step synthesis (e.g., peptide coupling, alkylation).[1]

This guide provides a critical analysis of the "Make vs. Buy" decision matrix, detailed synthesis protocols for internal production, and a validated list of commercial suppliers for research-grade procurement.

Chemical Profile
ParameterTechnical Specification
IUPAC Name tert-Butyl propylcarbamate
Common Names N-Boc-propylamine; (Propyl)carbamic acid tert-butyl ester
CAS Number 105678-25-9
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol
Physical State Colorless oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Stability Stable at room temperature; acid-labile (deprotection)

Part 2: Sourcing Landscape & Price Analysis

For routine research applications, the decision to purchase versus synthesize depends heavily on the required scale.[1] While commercially available, the markup on this simple intermediate is significant compared to the raw material costs of propylamine and di-tert-butyl dicarbonate (Boc₂O).[1]

Commercial Suppliers (Verified)

The following suppliers list CAS 105678-25-9 with purity >97%.[1][2][3]

SupplierCatalog/SKUPack SizeEstimated Price (USD)*Lead Time
Sigma-Aldrich Custom/Inquire1 g - 5 g$150 - $2502-4 Weeks
BLD Pharm BD12345 (Ref)5 g$85 - $120Stock (CN/US)
Arctom Sci ATA-AB223551 g$60 - $901-2 Weeks
Enamine Custom10 gInquire4 Weeks

*Prices are estimates based on Q3 2025 catalog data for research-grade reagents and fluctuate based on bulk availability.[1]

Decision Matrix: Make vs. Buy

The following logic diagram aids in determining the most resource-efficient acquisition strategy.

MakeVsBuy cluster_cost Cost Analysis (100g Scale) Start Need N-Boc-propylamine QtyCheck Quantity Required? Start->QtyCheck Urgency Timeline < 48 Hours? QtyCheck->Urgency < 10 grams Make SYNTHESIZE (Internal Lab) QtyCheck->Make > 10 grams (Cost Savings > 90%) Buy PURCHASE (Catalog Supplier) Urgency->Buy No (Can wait 1-2 weeks) Urgency->Make Yes (Need immediately) CostBuy Commercial Cost: ~$1,500+ CostMake Raw Material Cost: ~$50 (Propylamine + Boc2O)

Figure 1: Strategic decision tree for sourcing N-Boc-propylamine. For scales >10g, internal synthesis is strongly recommended due to the high markup on the commercial product.[1]

Part 3: Technical Synthesis & Production Guide

If the decision is made to synthesize, the following protocol provides a high-yield (>95%), green chemistry approach that requires no column chromatography.

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the primary amine (propylamine) on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O), followed by the elimination of tert-butanol and CO₂.[1]

Reaction Scheme: CH₃CH₂CH₂NH₂ + (Boc)₂O → CH₃CH₂CH₂NH-Boc + t-BuOH + CO₂[1]

Experimental Protocol

Scale: 50 mmol (approx. 8.0 g theoretical yield) Safety: Propylamine is volatile and corrosive.[1] Boc₂O is toxic if inhaled.[1] Perform all operations in a fume hood.

  • Preparation:

    • Charge a 250 mL round-bottom flask with Propylamine (2.95 g, 50 mmol, 1.0 equiv).[1]

    • Add Dichloromethane (DCM) (50 mL) or Tetrahydrofuran (THF) (50 mL).[1]

    • Cool the solution to 0°C using an ice bath.

  • Addition:

    • Dissolve Di-tert-butyl dicarbonate (Boc₂O) (11.45 g, 52.5 mmol, 1.05 equiv) in a minimal amount of solvent (10 mL).[1]

    • Add the Boc₂O solution dropwise to the amine solution over 15–20 minutes.[1] Note: Gas evolution (CO₂) will occur.[1]

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours. Monitor by TLC (Stain: Ninhydrin; Product is UV inactive but stains faint yellow/white, SM amine stains red/purple).[1]

  • Work-up (Self-Validating Step):

    • Acid Wash: Wash the organic layer with 0.5 M HCl (2 x 30 mL) to remove any unreacted propylamine.[1] (The product is a carbamate and stable to dilute acid washes for short durations).[1]

    • Base Wash: Wash with saturated NaHCO₃ (30 mL) to remove any Boc-acid byproducts.[1]

    • Dry: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification:

    • The resulting oil is typically >98% pure.[1] If necessary, distill under reduced pressure or pass through a short plug of silica gel (Hexanes/EtOAc 9:1).[1]

Synthesis Workflow Diagram

SynthesisProtocol Step1 1. Charge Reactants (Propylamine + Solvent) Cool to 0°C Step2 2. Add Boc2O (Dropwise, 1.05 eq) Monitor CO2 evolution Step1->Step2 Step3 3. Reaction (RT, 2-4 Hours) Check TLC Step2->Step3 Step4 4. Acid Wash (0.5M HCl) Removes unreacted amine Step3->Step4 Step5 5. Concentration (Rotovap) Yields Pure Oil Step4->Step5 Step4->Step5 Organic Layer Waste Discard (Amine Salts) Step4->Waste Aqueous Layer

Figure 2: Step-by-step synthesis workflow for N-Boc-propylamine ensuring high purity without chromatography.

Part 4: Quality Control & Validation

To ensure the integrity of the purchased or synthesized material, the following analytical parameters should be verified.

Analytical Specifications
TestAcceptance Criteria
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (CDCl₃) δ 1.44 (s, 9H, t-Bu), δ 3.05 (q, 2H, N-CH ₂), δ 1.48 (m, 2H, -CH ₂-), δ 0.90 (t, 3H, -CH ₃), δ 4.5-5.0 (br s, 1H, NH )
Purity (GC/LC) ≥ 97.0%
Identity (IR) C=O stretch at ~1690-1700 cm⁻¹ (Carbamate)
Stability & Handling
  • Storage: Store at 2–8°C for long-term stability. Stable at room temperature for weeks.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1] Use standard PPE (gloves, goggles).[1]

  • Incompatibility: Avoid strong acids (TFA, HCl) which will remove the Boc group, regenerating the volatile propylamine.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724456, tert-Butyl propylcarbamate.[1] Retrieved from [Link]

  • Organic Syntheses. General Procedure for the Preparation of N-Boc Amines. Org.[1][4][5] Synth. Coll. Vol. 6. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of tert-Butyl Propylcarbamate from Propylamine

Abstract & Strategic Overview This technical guide details the protocol for the -tert-butoxycarbonyl ( -Boc) protection of propylamine to synthesize tert-butyl propylcarbamate . While Boc protection is a standard transfo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This technical guide details the protocol for the


-tert-butoxycarbonyl (

-Boc) protection of propylamine to synthesize tert-butyl propylcarbamate . While Boc protection is a standard transformation in organic synthesis, the specific use of propylamine presents unique challenges due to its high volatility (bp 48 °C) and nucleophilicity.

This protocol deviates from generic amine protection guides by addressing:

  • Volatility Management: Critical temperature controls to prevent loss of limiting reagent.

  • Exotherm Control: Managing the enthalpy of reaction during the addition of Di-tert-butyl dicarbonate (

    
    ).
    
  • Self-Validating Workup: A biphasic extraction strategy designed to chemically sequester unreacted starting materials, eliminating the need for chromatographic purification in most cases.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7]

Reaction Scheme

The synthesis proceeds via the nucleophilic attack of the primary amine on the carbonyl center of the anhydride, followed by the elimination of tert-butanol and carbon dioxide.


Mechanistic Pathway

The reaction is driven by the nucleophilicity of the amine. A base (Triethylamine) is employed to scavenge the acidic proton generated during the collapse of the tetrahedral intermediate, driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

BocMechanism Amine Propylamine (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack (Rate Limiting) Boc2O Boc Anhydride (Electrophile) Boc2O->Tetrahedral Collapse Elimination Step Tetrahedral->Collapse Proton Transfer Products N-Boc-Propylamine + CO2 + t-BuOH Collapse->Products Decarboxylation (-CO2)

Figure 1: Mechanistic pathway of N-Boc protection. Note the irreversible decarboxylation step which drives the reaction to completion.

Pre-Reaction Planning

Reagents & Stoichiometry

Critical Quality Attribute (CQA): Due to the volatility of propylamine, it is treated as the limiting reagent, but significant care must be taken to weigh it quickly or use density-based volumetric transfer to avoid mass loss before reaction.

ReagentMW ( g/mol )Equiv.[1][2]Density (g/mL)Role
Propylamine 59.111.00.719Substrate (Nucleophile)
Di-tert-butyl dicarbonate 218.251.10.950Reagent (Electrophile)
Triethylamine (TEA) 101.191.20.726Base / Proton Scavenger
Dichloromethane (DCM) 84.93Solvent1.33Solvent (0.2 M conc.)
Safety & Hazard Analysis
  • Propylamine: Highly Flammable (Flash point -37 °C), Corrosive, Toxic. Handle in fume hood only.

  • 
    :  Sensitizer. Generates 
    
    
    
    gas upon reaction. Do not seal the reaction vessel tightly; use a bubbler.
  • Exotherm: The reaction is exothermic. Uncontrolled addition of

    
     to warm amine can lead to runaway boiling of the amine/solvent.
    

Experimental Protocol

Setup and Addition
  • Glassware: Oven-dried 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Cap the funnel with a nitrogen inlet (or drying tube) and the flask with a bubbler to vent

    
    .
    
  • Charging: Add Propylamine (5.91 g, 100 mmol) and Triethylamine (16.7 mL, 120 mmol) to the flask.

  • Solvent: Add DCM (100 mL).

  • Thermal Control: Submerge the flask in an ice/water bath (0 °C) . Allow the solution to equilibrate for 10 minutes. Rationale: Cooling prevents the evaporation of propylamine and dampens the exotherm.

  • Reagent Preparation: Dissolve

    
      (24.0 g, 110 mmol) in a minimal amount of DCM (20 mL) in the addition funnel.
    
  • Addition: Dropwise add the

    
     solution to the amine mixture over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will be observed. Ensure bubbling rate is controlled.
      
Reaction and Monitoring[2][9]
  • Warming: Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C).

  • Time: Stir for 4–12 hours.

  • PAT (Process Analytical Technology): Monitor by TLC (Thin Layer Chromatography).

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: 10% Methanol in DCM or 30% Ethyl Acetate in Hexanes.

    • Stain:Ninhydrin is critical.

      • Starting Material (Free amine): Deep Purple/Red spot.

      • Product (Carbamate): Faint pink or no color with Ninhydrin; visible under UV or with PMA stain.

    • Endpoint: Disappearance of the baseline purple spot (propylamine).

Workup (The Self-Validating Purification)

This workup relies on pH switching to remove impurities, rendering column chromatography unnecessary for typical purity requirements (>95%).

  • Quench: Dilute reaction mixture with 50 mL water.

  • Acid Wash (Critical Step): Transfer to a separatory funnel.[1] Wash the organic layer with 0.5 M HCl (2 x 50 mL).

    • Mechanism:[3][4][5][6][7] This protonates any unreacted propylamine and TEA, forcing them into the aqueous layer. The product (Carbamate) is not basic enough to protonate significantly at this pH and remains in the DCM.

  • Base Wash: Wash the organic layer with Saturated

    
      (2 x 50 mL).
    
    • Mechanism:[3][4][5][6][7] Neutralizes trace acid and removes any tert-butanol or acidic impurities.

  • Drying: Wash with Brine (saturated NaCl), separate, and dry the organic layer over Anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure (Rotovap).

    • Note: Do not overheat the water bath (>40 °C) as the product has moderate volatility.

Workflow cluster_Workup Purification (Extraction) Setup Setup: 0°C Propylamine + TEA + DCM Addition Addition: Dropwise Boc2O (Control Exotherm/CO2) Setup->Addition Reaction Reaction: Warm to RT (4-12 Hours) Addition->Reaction AcidWash Wash: 0.5M HCl (Removes SM & TEA) Reaction->AcidWash BaseWash Wash: Sat. NaHCO3 (Neutralize) AcidWash->BaseWash Dry Dry & Concentrate BaseWash->Dry Product Final Product: tert-Butyl Propylcarbamate Dry->Product

Figure 2: Experimental workflow emphasizing the pH-switch purification strategy.

Characterization & QC

Upon concentration, the product is typically a colorless oil or low-melting solid.

  • Yield: Expected 90–98%.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       4.60 (br s, 1H, NH ),
      
    • 
       3.05 (q, 2H, 
      
      
      
      Hz, N-CH
      
      
      ),
    • 
       1.48 (m, 2H, CH
      
      
      
      -CH
      
      
      -CH
      
      
      ),
    • 
       1.44 (s, 9H, Boc -tBu),
      
    • 
       0.91 (t, 3H, 
      
      
      
      Hz, terminal CH
      
      
      ).
  • IR (Neat): ~3350 cm

    
     (N-H stretch), ~1690 cm
    
    
    
    (C=O carbamate).

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield Volatility of PropylamineEnsure reaction is cooled to 0°C before addition. Use a reflux condenser if running at RT for long periods.
Solid Precipitate TEA saltsTriethylamine hydrochloride may precipitate in DCM. It will dissolve/remove during the aqueous workup.
SM Visible on TLC Incomplete ReactionAdd 0.1 eq more

. If SM persists, check pH; ensure system is basic (TEA present).
Product is Solid High Puritytert-Butyl propylcarbamate can be a low-melting solid. If it solidifies, recrystallize from Hexanes/EtOAc if necessary.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Keller, L. et al. "Boc Protection of Amines." Organic Syntheses, 2004 , 10, 484. (General procedure adaptation).

  • Baselios, J. "Di-tert-butyl Dicarbonate." Encyclopedia of Reagents for Organic Synthesis, 2001 .

  • PubChem. "Propylamine Compound Summary." National Center for Biotechnology Information.

Sources

Application

Application Note: High-Efficiency Synthesis of N-Boc-Propylamine (tert-Butyl Propylcarbamate)

[1] ) Abstract & Introduction The protection of primary amines is a fundamental transformation in medicinal chemistry and peptide synthesis.[1] N-Boc-propylamine (tert-butyl propylcarbamate) serves as a critical aliphati...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


)

Abstract & Introduction

The protection of primary amines is a fundamental transformation in medicinal chemistry and peptide synthesis.[1] N-Boc-propylamine (tert-butyl propylcarbamate) serves as a critical aliphatic building block and linker in drug discovery.[1] While the reaction is conceptually simple, the volatility of the starting material (propylamine, bp 48°C) and the stability of the product require precise thermal control and workup strategies to maximize yield and purity.

This guide provides a robust, field-proven protocol for synthesizing N-Boc-propylamine using Boc anhydride (


).[1] Unlike generic textbook descriptions, this protocol addresses specific challenges such as exotherm management, 

gas evolution, and the removal of unreacted amine without column chromatography.

Chemical Mechanism & Reaction Dynamics

The formation of N-Boc-propylamine proceeds via a nucleophilic acyl substitution.[1] The lone pair of the primary amine attacks the carbonyl carbon of the di-tert-butyl dicarbonate.

Mechanistic Pathway[1][2][3][4][5][6]
  • Nucleophilic Attack: Propylamine attacks a carbonyl on

    
    .[1]
    
  • Tetrahedral Intermediate: Formation of a charged intermediate.[1]

  • Elimination: Expulsion of tert-butyl carbonate.

  • Decarboxylation: The leaving group decomposes into

    
     and tert-butoxide (or tert-butanol via proton transfer).[1]
    
  • Irreversibility: The evolution of

    
     gas drives the reaction to completion (Le Chatelier’s principle).[1]
    
Mechanistic Visualization[1][2][4]

BocMechanism Reactants Propylamine + Boc2O TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack (0°C Control) Elimination Elimination of t-Butyl Carbonate TS->Elimination Collapse Products N-Boc-Propylamine + CO2 (gas) + t-BuOH Elimination->Products Decarboxylation (Irreversible)

Figure 1: Reaction mechanism for the N-Boc protection of primary amines.

Critical Experimental Parameters

To ensure reproducibility and safety, the following parameters must be strictly controlled.

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.1 (Amine :

)
Slight excess of

ensures complete consumption of the amine.[1] Excess

is easier to remove than unreacted amine during non-chromatographic workup.[1]
Temperature

Initial cooling is mandatory. The reaction is exothermic, and rapid

evolution can cause foaming/pressurization.
Solvent Dichloromethane (DCM)Excellent solubility for both reactants and the carbamate product. Facilitates aqueous workup due to immiscibility with water.[1]
Base Triethylamine (

)
Neutralizes the acidic byproducts and catalyzes the nucleophilic attack.
Concentration 0.5 M - 1.0 MDilution prevents thermal runaway but maintains reaction kinetics.[1]

Detailed Experimental Protocol

Target Compound: N-Boc-propylamine (tert-butyl propylcarbamate) Scale: 50 mmol (approx.[1] 3.0 g of propylamine)

Materials
  • Propylamine (

    
    99%)[1]
    
  • Di-tert-butyl dicarbonate (

    
    , 
    
    
    
    98%)[1]
  • Triethylamine (

    
    )[1]
    
  • Dichloromethane (DCM, anhydrous preferred)

  • 1M HCl (aq), Saturated

    
    , Brine (
    
    
    
    )
  • Magnesium Sulfate (

    
    )[1]
    
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Apparatus: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel. Place the flask under an inert atmosphere (

    
     or Ar) if anhydrous conditions are desired (optional but recommended).[1]
    
  • Solvation: Charge the flask with Propylamine (2.95 g, 4.1 mL, 50 mmol) and DCM (50 mL).

  • Base Addition: Add Triethylamine (7.6 mL, 55 mmol, 1.1 equiv) to the stirring solution.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and stir for 10 minutes.
    
Phase 2: Addition of Boc Anhydride
  • Preparation: Dissolve

    
      (12.0 g, 55 mmol, 1.1 equiv) in DCM (20 mL) in the addition funnel.
    
    • Note: If

      
       is liquid (melted), it can be added neat, but dilution allows for better thermal control.[1]
      
  • Addition: Dropwise add the

    
     solution to the amine over 20–30 minutes.
    
    • Observation: Gas bubbles (

      
      ) will evolve.[1] Ensure the system is vented (e.g., via a needle or bubbler) to prevent pressure buildup.
      
  • Reaction: Once addition is complete, allow the mixture to stir at

    
     for another 30 minutes, then remove the ice bath and warm to room temperature (
    
    
    
    ). Stir for 2–4 hours.
    • Monitoring: Check reaction progress via TLC (Stain: Ninhydrin; Product is UV inactive, but Ninhydrin will show disappearance of the free amine spot).

Phase 3: Workup & Isolation[1][2]
  • Quench: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Acid Wash (Critical): Transfer to a separatory funnel. Wash with cold 0.5 M HCl (2 x 30 mL).[1]

    • Purpose: The acid wash protonates any unreacted propylamine and triethylamine, forcing them into the aqueous layer. Keep the acid dilute and cold to prevent deprotection of the Boc group.

  • Neutralization: Wash the organic layer with Saturated

    
      (2 x 30 mL) to remove any residual acid and water-soluble byproducts.[1]
    
  • Brine Wash: Wash with Saturated NaCl (1 x 30 mL) to remove trapped water.[1]

  • Drying: Collect the organic layer, dry over anhydrous

    
     for 15 minutes, and filter.
    
  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • Caution: N-Boc-propylamine is a liquid/low-melting solid.[1] Do not use high vacuum or excessive heat (

      
      ) for prolonged periods to avoid product loss, although the Boc group significantly increases the boiling point compared to the starting amine.
      
Workflow Diagram

SynthesisWorkflow Start Start: Propylamine + DCM + TEA (0°C) AddBoc Add Boc2O (Dropwise) Control Exotherm/CO2 Start->AddBoc React Stir RT (2-4 hrs) Monitor via TLC AddBoc->React WashAcid Wash: 0.5M HCl (Removes unreacted amine) React->WashAcid WashBase Wash: Sat. NaHCO3 (Neutralize) WashAcid->WashBase Dry Dry (MgSO4) & Evaporate WashBase->Dry Product Pure N-Boc-Propylamine Dry->Product

Figure 2: Operational workflow for the synthesis and purification of N-Boc-propylamine.[1]

Quality Control & Characterization

Upon isolation, the product (typically a colorless oil or low-melting solid) should be characterized to confirm identity and purity.[1]

  • TLC:

    
     ~0.5–0.7 (Hexane:EtOAc 4:1).[1] Stain with Ninhydrin (amine will be purple/red; product is usually non-staining or faint yellow/brown upon strong heating).[1]
    
  • 1H NMR (

    
    , 400 MHz): 
    
    • 
       1.44 (s, 9H, 
      
      
      
      ) - Diagnostic Boc singlet.
    • 
       3.0–3.1 (q, 2H, 
      
      
      
      )
    • 
       1.4–1.5 (m, 2H, 
      
      
      
      )
    • 
       0.9 (t, 3H, 
      
      
      
      )
    • 
       4.5–5.0 (br s, 1H, 
      
      
      
      )
  • Yield Expectations: 85–95% typically.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Product volatilityDo not use high vacuum (<10 mbar) for extended periods.[1] Keep rotavap bath <35°C.
Residual Amine Incomplete reaction or poor washEnsure 10% excess

.[1] Increase volume of 0.5M HCl wash (ensure pH of aq layer is <3).[1]
Solid Precipitate Triethylamine saltsIf salts crash out during reaction, add more DCM.[1] Ensure thorough water washes dissolve all salts.[1]
Oil vs Solid Purity/TemperatureN-Boc-propylamine is often an oil at RT.[1] If solid is required, cool to 4°C or recrystallize from Hexane (if applicable).[1]

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[1] (Standard reference for Boc protection conditions). [1]

  • Organic Syntheses. Preparation of N-Boc-3-methylpyrrole via Anionic Rearrangement (Example of Boc protection protocol logic). Org.[1][3][2][4][5] Synth.2023 , 100, 61-83.[1][3]

  • Sigma-Aldrich. Application Note – N-Boc protection. (General industrial protocol for Boc anhydride usage).

  • PubChem. tert-butyl N-(prop-2-yn-1-yl)carbamate (Structural analog data for reference). [1]

  • BenchChem. Step-by-Step Boc Deprotection of N-Boc-3-Chloropropylamine (Reverse mechanism reference).

Sources

Method

Application Note: Optimized Reaction Conditions for Boc Protection of n-Propylamine

Abstract & Scope This application note details the protocol for the tert-butoxycarbonyl (Boc) protection of n-propylamine (CAS 107-10-8). While Boc protection is a standard transformation, n-propylamine presents specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the tert-butoxycarbonyl (Boc) protection of n-propylamine (CAS 107-10-8). While Boc protection is a standard transformation, n-propylamine presents specific challenges due to its high volatility (bp 48 °C) and nucleophilicity.

This guide moves beyond generic "R-NH2" templates to address the specific handling required to prevent stoichiometric imbalance caused by amine evaporation. We present two validated protocols:

  • Method A (Standard): Organic phase synthesis (DCM/TEA) for maximum solubility and scale-up.

  • Method B (Green): Catalyst-free aqueous synthesis for environmental compliance and simplified workup.

Mechanistic Insight

The reaction proceeds via the nucleophilic attack of the primary amine lone pair onto the carbonyl carbon of di-tert-butyl dicarbonate (


). The resulting tetrahedral intermediate collapses to release tert-butyl carbonate, which rapidly decarboxylates into 

and tert-butanol.
Reaction Pathway

The following diagram illustrates the critical transition states and byproducts. Note that the generation of


 gas drives the reaction equilibrium forward (Le Chatelier's principle).

BocMechanism Start n-Propylamine (Nucleophile) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack Boc2O Boc2O (Electrophile) Boc2O->Inter Prod N-Boc-n-propylamine (Product) Inter->Prod Elimination Byprod CO2 (gas) + t-BuOH Inter->Byprod Decarboxylation

Caption: Nucleophilic addition-elimination pathway. The irreversible loss of CO2 gas renders the reaction essentially quantitative.

Critical Reaction Parameters

Volatility Management (The "n-Propyl" Factor)

Unlike higher molecular weight amines, n-propylamine boils at 48 °C .

  • Risk: Exothermic addition of

    
     can locally heat the solution above 48 °C, causing the amine to vaporize and escape before reacting. This leads to incomplete conversion and excess 
    
    
    
    in the final mixture.
  • Control: All additions must occur at 0 °C . The reaction vessel must be equipped with an efficient reflux condenser even during the addition phase to reflux any vaporized amine back into the solution.

Solvent & Base Selection
ParameterMethod A (Standard)Method B (Green)Notes
Solvent Dichloromethane (DCM)Water (or Water/Acetone)DCM is standard for solubility; Water is faster due to hydrophobic effect.
Base Triethylamine (

)
None (or dilute NaOH)Method B relies on the amine's own nucleophilicity;

byproduct escapes.
Temp


Method A requires cooling to manage exotherm.
Purification Acid Wash + ExtractionFiltration or ExtractionMethod B often yields pure product upon phase separation.

Experimental Protocols

Method A: Standard Organic Phase (DCM)

Recommended for: Synthesis where water-free conditions are preferred or for downstream anhydrous steps.

Reagents:

  • n-Propylamine (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) [Concentration: 0.5 M]

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with n-propylamine and DCM. Add a magnetic stir bar. Fit with a reflux condenser and a nitrogen balloon.

  • Cooling: Submerge the flask in an ice/water bath (

    
    ) and stir for 10 minutes. Critical: This prevents amine vaporization during the next step.
    
  • Base Addition: Add

    
     dropwise.
    
  • Reagent Addition: Dissolve

    
     in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15-20 minutes.
    
    • Observation: Gas evolution (

      
      ) will be observed. Ensure venting is possible but amine vapor is trapped.
      
  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 3–4 hours. Monitor by TLC (stain with Ninhydrin; product does not stain, SM turns purple) or GC-MS.

  • Workup (The "Amine Wash"):

    • Dilute with excess DCM.

    • Wash organic layer with 1M HCl (2x). Why? This converts unreacted n-propylamine and TEA into water-soluble hydrochloride salts, removing them from the organic phase.

    • Wash with saturated

      
       (to neutralize acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Green Aqueous Synthesis

Recommended for: High sustainability, avoiding toxic solvents, and simple amines.

Reagents:

  • n-Propylamine (1.0 equiv)

  • 
     (1.1 equiv)
    
  • Water (Deionized) [Concentration: 0.5 M]

Step-by-Step Protocol:

  • Mixing: Add n-propylamine to water in a flask open to air (or loosely capped).

  • Addition: Add

    
     (liquid or low-melting solid) directly to the vigorously stirring amine/water mixture at Room Temperature.
    
    • Note: If

      
       is solid, adding a small amount of Acetone (10% v/v) helps solubility, but pure water often works for n-propylamine due to its water solubility.
      
  • Reaction: Stir vigorously for 2–4 hours. The hydrophobic product (N-Boc-n-propylamine) will likely separate as an oil or precipitate.

  • Workup:

    • Extract the mixture with Ethyl Acetate or Diethyl Ether.

    • No acid wash is usually required if the stoichiometry was accurate, but a dilute citric acid wash ensures high purity.

    • Dry and concentrate.[1]

Troubleshooting & Purification Strategy

The "Excess " Problem

A common issue is residual ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


 appearing in the final product. Since 

is not easily removed by simple evaporation (it is sticky and sublimes), use a Chemical Scavenger workflow.

Scavenger Protocol: If NMR shows


 peaks (singlet at ~1.5 ppm, distinct from product Boc):
  • Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.2 equiv relative to original SM) to the reaction mixture 30 mins before workup.

  • DMAPA reacts rapidly with excess

    
     to form a highly polar, basic urea/carbamate.
    
  • During the acidic workup (HCl wash), this derivative is protonated and pulled into the aqueous phase, leaving pure product in the organic layer.

Purification Mix Crude Mixture (Product + Excess Boc2O) Scavenge Add DMAPA Scavenger (Reacts with Boc2O) Mix->Scavenge Wash Acid Wash (1M HCl) Scavenge->Wash Phase Phase Separation Wash->Phase Aq Aqueous Layer (Amine salts + Scavenged Boc) Phase->Aq Discard Org Organic Layer (Pure N-Boc-n-propylamine) Phase->Org Keep

Caption: Chemical scavenging workflow for removing difficult impurities without chromatography.

References

  • Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. John Wiley & Sons, 2014. (Standard text for protection mechanisms).
  • Green Chemistry Approaches to N-Boc Protection. BenchChem Application Notes.

  • Catalyst-free N-tert-butyloxycarbonylation of amines in water. Chankeshwara, S. V., & Chakraborti, A. K. Organic Letters, 2006 , 8(15), 3259-3262.

  • Removal of Excess Boc2O. Sigma-Aldrich Technical Bulletins.

  • Physical Properties of n-Propylamine. PubChem Database, CID 7852.

Sources

Application

Using tert-Butyl propylcarbamate as a linker in peptide synthesis

Application Note: Utilizing tert-Butyl Propylcarbamate Derivatives as Linkers in Peptide and Bioconjugate Synthesis Executive Summary This guide addresses the application of N-Boc-propylamine derivatives (collectively re...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing tert-Butyl Propylcarbamate Derivatives as Linkers in Peptide and Bioconjugate Synthesis

Executive Summary

This guide addresses the application of N-Boc-propylamine derivatives (collectively referred to here as tert-butyl propylcarbamate linkers) in solid-phase peptide synthesis (SPPS) and bioconjugation. While tert-butyl propylcarbamate (CAS 18536-88-0) itself is a monofunctional capping agent, its bifunctional analogs—specifically tert-butyl (3-aminopropyl)carbamate and tert-butyl (3-bromopropyl)carbamate —are critical "spacer" linkers.

These molecules are essential for introducing a flexible


 hydrocarbon chain between a peptide and a payload (e.g., fluorophore, drug, or E3 ligase ligand in PROTACs). This note clarifies the selection of the correct derivative and provides validated protocols for their installation and deprotection.

Chemical Identity & Selection Guide

To ensure experimental success, researchers must distinguish between the "Cap" and the "Linker" forms of this chemical moiety.

Common NameChemical NameCAS No.[1][2][3][4][5][6][7]FunctionReactivity
The Cap tert-Butyl propylcarbamate18536-88-0Terminal CappingInert alkyl chain; used to hydrophobically cap a sequence.
The Amine Linker tert-Butyl (3-aminopropyl)carbamate75178-96-0Bifunctional Spacer Free amine reacts with carboxylic acids (peptide C-term).
The Alkyl Linker tert-Butyl (3-bromopropyl)carbamate83948-53-2Alkylation Reagent Alkyl halide reacts with thiols (Cys) or secondary amines.

Critical Insight: If your goal is to link two molecules (e.g., Peptide-Linker-Drug), you must use the Amino or Bromo derivatives. The unfunctionalized tert-butyl propylcarbamate cannot form a second bond.

Application Logic: Why use a Propylcarbamate Linker?

The propylcarbamate moiety (


) offers specific advantages in drug design:
  • Spacer Length: The 3-carbon chain provides a short, flexible distance (~4–5 Å), ideal for PROTACs where the E3 ligase and target protein must be brought into proximity without steric clash.

  • Orthogonality: The Boc (tert-butyloxycarbonyl) group is stable to basic conditions (piperidine), allowing the linker to be installed during Fmoc-SPPS without premature deprotection.

  • Solubility: The carbamate bond adds hydrogen bond accepting/donating character, slightly improving water solubility compared to a pure alkyl chain.

Workflow Visualization: PROTAC Synthesis Strategy

The following diagram illustrates where the tert-butyl (3-aminopropyl)carbamate linker fits into a convergent PROTAC synthesis workflow.

PROTAC_Workflow Figure 1: Convergent synthesis of a PROTAC using a mono-Boc diamine linker. Resin Resin-Bound E3 Ligase Ligand Coupling Amide Coupling (HATU/DIPEA) Resin->Coupling Linker Linker Addition (tert-Butyl (3-aminopropyl)carbamate) Linker->Coupling Interm Resin-Ligand-Linker(Boc) Coupling->Interm Formation of Amide Bond Deprotect Boc Deprotection (TFA/DCM) Interm->Deprotect FreeAmine Resin-Ligand-Linker-NH2 Deprotect->FreeAmine Removal of tBu Payload Target Protein Ligand (Carboxylic Acid) FreeAmine->Payload Final Coupling Final Final PROTAC (Ligand-Linker-Ligand) Payload->Final

Experimental Protocols

Protocol A: Installing the Linker via Amide Coupling

Target: Attaching tert-butyl (3-aminopropyl)carbamate to a carboxylic acid on a resin-bound peptide or a free small molecule.

Reagents:

  • Linker: tert-Butyl (3-aminopropyl)carbamate (1.5 – 2.0 equivalents)

  • Coupling Agent: HATU (1.5 eq) or PyBOP (1.5 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the carboxylic acid component (e.g., Fmoc-AA-OH or resin-bound peptide) in DMF. Add HATU and DIPEA. Stir for 2 minutes to activate the ester.

    • Note: If using resin, wash the resin with DMF (3x) prior to addition.

  • Coupling: Add tert-butyl (3-aminopropyl)carbamate to the activated mixture.

  • Incubation:

    • Solution Phase: Stir at Room Temperature (RT) for 2–4 hours under nitrogen.

    • Solid Phase: Shake the vessel at RT for 1–2 hours.

  • Monitoring: Check reaction completion via LC-MS (solution) or Kaiser Test (solid phase). The Kaiser test should be negative (no free amines remaining on resin) if you are capping a peptide, but here you are coupling to the peptide. Correction: You are coupling the amine of the linker to the acid of the peptide. Therefore, the Kaiser test of the resin before coupling is negative (if Fmoc-protected) or positive (if deprotected). After coupling, the resin presents a Boc-protected amine, so the Kaiser test should be negative .

  • Work-up:

    • Solution: Dilute with EtOAc, wash with 5% citric acid, sat.[7] NaHCO3, and brine. Dry over Na2SO4.[7]

    • Solid Phase: Wash resin with DMF (3x), DCM (3x), and DMF (3x).

Protocol B: Alkylation using the Bromo-Derivative

Target: Functionalizing a Cysteine thiol or a secondary amine with tert-butyl (3-bromopropyl)carbamate.

Reagents:

  • Linker: tert-Butyl (3-bromopropyl)carbamate (1.2 eq)[6]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq) or K2CO3
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step:

  • Preparation: Dissolve the substrate (containing thiol or amine) in DMF.

  • Addition: Add the base followed by tert-butyl (3-bromopropyl)carbamate.[6]

  • Reaction: Stir at 40°C–60°C for 4–12 hours.

    • Expert Tip: Alkylation is slower than amide coupling. Heating is often required, but avoid temperatures >80°C to prevent Boc degradation.

  • Purification: Filter off inorganic salts (if solution phase) and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol C: Boc Deprotection (Revealing the Amine)

Target: Removing the tert-butyl group to allow further conjugation.

Reagents:

  • Acid: Trifluoroacetic Acid (TFA)

  • Scavenger: Triisopropylsilane (TIS) or Water

  • Solvent: Dichloromethane (DCM)

Step-by-Step:

  • Cocktail Preparation: Prepare a solution of TFA/DCM (1:1 v/v). If the molecule contains sensitive residues (Trp, Met, Cys), use TFA/TIS/H2O (95:2.5:2.5).

  • Reaction:

    • Resin: Treat resin with the cocktail for 30–60 minutes.

    • Solution: Stir the protected linker-conjugate in the cocktail for 1 hour at RT.

  • Work-up:

    • Evaporate TFA under a stream of nitrogen or rotary evaporation.

    • Precipitate the product using cold diethyl ether (for peptides) or redissolve in buffer for purification (for small molecules).

    • Validation: Verify the mass shift (

      
       Da for loss of Boc) via LC-MS.
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or poor activation.Switch to HATU/HOAt coupling system. Double coupling (repeat step) is recommended for solid phase.
Boc Loss During Coupling Acidic impurities in solvent or high temp.Ensure DMF is amine-free and anhydrous. Keep reaction temperature < 40°C during coupling.
Over-Alkylation Using excess bromo-linker with primary amines.If targeting a primary amine, over-alkylation (bis-alkylation) is a risk. Use the Amino-Linker (Protocol A) via reductive amination or amide bond formation instead.
Poor Solubility Hydrophobic propyl chain.If the final conjugate precipitates, switch to a PEG-based carbamate linker (e.g., N-Boc-PEG2-amine) to improve hydrophilicity.

References

  • Source for physical properties and general reactivity of the amino-linker.
  • Sun, L., et al. (2018). "Peptide-Drug Conjugates with Different Linkers for Cancer Therapy." Bioconjugate Chemistry. Retrieved from [Link]

    • Discusses the stability and cleavage kinetics of carbam
  • Provides physicochemical data and synthesis routes for the bromo-deriv
  • Ghosh, A. & Lubell, W. (2025). "N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production." ChemRxiv. Retrieved from [Link][8]

    • Contextualizes tert-butyl protection strategies in modern peptide synthesis workflows.

Sources

Method

N-alkylation of tert-Butyl propylcarbamate with alkyl halides

Application Note: Chemoselective N-Alkylation of tert-Butyl Propylcarbamate Part 1: Strategic Analysis & Mechanistic Insight 1.1 The Synthetic Challenge The transformation of tert-butyl propylcarbamate (1 ) to its N-alky...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective N-Alkylation of tert-Butyl Propylcarbamate

Part 1: Strategic Analysis & Mechanistic Insight

1.1 The Synthetic Challenge The transformation of tert-butyl propylcarbamate (1 ) to its N-alkylated derivative (3 ) represents a classic but deceptive challenge in organic synthesis. While the N-H proton of a carbamate is acidic (


 in DMSO), it is significantly less acidic than that of an imide or sulfonamide.

Furthermore, the substrate presents a specific steric challenge:

  • The Boc Group: The tert-butyl moiety creates significant steric bulk around the nitrogen center.

  • The Propyl Chain: The existing N-alkyl chain adds rotational degrees of freedom and further steric shielding.

These factors make the nucleophilic attack on alkyl halides kinetically sluggish, often requiring elevated temperatures that risk competing elimination reactions (E2) of the alkyl halide or thermal decomposition of the Boc group.

1.2 Mechanistic Pathway The reaction proceeds via a deprotonation-alkylation sequence (


). The choice of base and solvent dictates the nature of the nucleophile:
  • Tight Ion Pair (NaH/THF): The anion is closely associated with the cation, potentially reducing reactivity.

  • Loose Ion Pair (

    
    /DMF):  The "Cesium Effect" utilizes the large ionic radius of 
    
    
    
    to create a "naked," highly reactive nitrogen anion, facilitating attack even on hindered electrophiles.

ReactionMechanism cluster_0 Critical Transition State Substrate tert-Butyl propylcarbamate (Low Acidity pKa ~20) Intermediate N-Anion Species (Stabilized by Carbonyl) Substrate->Intermediate Deprotonation Base Base (Cs2CO3 or NaH) Base->Intermediate Product N-Alkyl Carbamate (Tertiary Amine Precursor) Intermediate->Product SN2 Attack SideProduct Elimination Product (Alkene) Intermediate->SideProduct E2 (Thermal Risk) Electrophile Alkyl Halide (R-X) Electrophile->Product

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the risk of E2 elimination.

Part 2: Method Selection Guide

Do not default to Sodium Hydride. While effective, it is often "overkill" and incompatible with sensitive functional groups. Use the decision matrix below.

FeatureMethod A: Cesium Carbonate (Recommended)Method B: Sodium Hydride (Alternative)
Mechanism Mild deprotonation / "Cesium Effect"Irreversible, quantitative deprotonation
Reactivity Moderate to High (Enhanced by TBAI)Very High
Substrate Tolerance Excellent (Tolerates esters, ketones)Lower (Risks epimerization/transesterification)
Moisture Sensitivity Moderate (Hygroscopic base)High (Requires strict anhydrous conditions)
Workup Simple filtration (often)Requires careful quenching
Best For Primary halides, benzylic halides, complex substratesUnreactive alkyl halides, simple substrates

Part 3: Detailed Experimental Protocols

Protocol A: The "Cesium Effect" (Mild & Chemoselective)

Reference Grounding: Based on the methodology established by Salvatore et al. [1] and optimized for hindered carbamates.

Reagents:

  • tert-Butyl propylcarbamate (1.0 equiv)

  • Alkyl Halide (1.2 – 1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • TBAI (Tetrabutylammonium iodide) (0.1 equiv) – Crucial additive for catalytic Finkelstein reaction.

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Charging: Add tert-butyl propylcarbamate (1.0 equiv),

    
     (2.0 equiv), and TBAI (0.1 equiv) to the flask.
    
  • Solvation: Add anhydrous MeCN (0.2 M concentration relative to substrate). Note: DMF is preferred if the alkyl halide is a chloride or if the substrate is insoluble in MeCN.

  • Activation: Stir the heterogeneous mixture at Room Temperature (RT) for 15 minutes. This allows the cesium to coordinate with the carbamate carbonyl.

  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise.

  • Reaction:

    • For reactive halides (Allyl/Benzyl): Stir at RT for 4-12 hours.

    • For unreactive halides (Alkyl chlorides): Heat to 60°C.

  • The Self-Validating Checkpoint:

    • Take a 50

      
       aliquot.
      
    • Mini-workup: Shake with EtOAc/Water.

    • TLC Criteria: The spot for the secondary carbamate (

      
       in 20% EtOAc/Hex) must disappear. The tertiary product usually runs higher (
      
      
      
      ).
  • Workup: Filter the mixture through a pad of Celite to remove inorganic salts. Concentrate the filtrate. If DMF was used, dilute with

    
    , wash 3x with water (to remove DMF), dry over 
    
    
    
    , and concentrate.
Protocol B: Sodium Hydride (High Energy / Difficult Substrates)

Use this when Method A fails to drive conversion >50%.

Reagents:

  • tert-Butyl propylcarbamate (1.0 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.5 equiv)

  • Alkyl Halide (1.5 equiv)[1]

  • Solvent: Anhydrous DMF or THF.[1]

Step-by-Step Workflow:

  • Safety Prep: Ensure all glassware is oven-dried. NaH releases

    
     gas; ensure proper venting.
    
  • NaH Washing (Optional but Recommended): Place NaH in the flask. Add dry Hexane, stir, allow to settle, and syringe off the supernatant to remove mineral oil. Repeat twice. Reason: Mineral oil can interfere with crystallization or NMR interpretation later.

  • Deprotonation: Suspend NaH in anhydrous DMF (0°C). Add tert-butyl propylcarbamate (dissolved in minimal DMF) dropwise.

    • Observation: Vigorous bubbling (

      
       evolution).
      
    • Timing: Stir at 0°C for 30 mins, then warm to RT for 30 mins. The solution should turn yellow/clear, indicating anion formation.

  • Alkylation: Cool back to 0°C. Add Alkyl Halide dropwise.

  • Reaction: Allow to warm to RT. Stir 2-6 hours.

  • Quench (Critical): Cool to 0°C. Dilute with

    
    . Add saturated 
    
    
    
    solution dropwise . Do not add water directly to the neat reaction mixture.
  • Extraction: Extract with

    
     or EtOAc. Wash organic layer with water (3x) and Brine (1x).
    

Part 4: Process Analytical Technology (PAT) & Troubleshooting

The Self-Validating System: A robust protocol includes "Stop/Go" checkpoints. Use this logic flow to diagnose failure modes.

Troubleshooting Start Reaction Checkpoint (TLC/LCMS at 4h) Check1 Is Starting Material (SM) Consumed? Start->Check1 ResultA Yes: Proceed to Workup Check1->ResultA Yes Check2 Is Product Detected? Check1->Check2 No Failure1 No Product + No SM (Decomposition) Check2->Failure1 No Failure2 SM Remains (Low Reactivity) Check2->Failure2 Yes (SM only) Action1 Check Temp. Boc group unstable >80°C Failure1->Action1 Action2 Add TBAI (Catalyst) Switch to NaH Failure2->Action2

Figure 2: Troubleshooting logic tree for reaction monitoring.

Common Failure Modes:

  • Elimination of Alkyl Halide: If using secondary alkyl halides (e.g., Isopropyl iodide), the base may act as a base rather than a nucleophile, creating propene.

    • Solution: Switch to Method A (

      
      ) and lower temperature.
      
  • DMF Carryover: DMF is difficult to remove and shows up in NMR (peaks at 2.9, 3.0, 8.0 ppm), mimicking product methylation.

    • Solution: Wash organic layer 5 times with water or use MeCN as solvent if possible.

Part 5: References

  • Salvatore, R. N., et al. (2001). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[2] Journal of Organic Chemistry, 67(3), 674-683.[2]

  • BenchChem. (2025).[1] "Application Notes and Protocols for the Alkylation of tert-Butyl (cyanomethyl)(methyl)carbamate."

  • Farkas, L., et al. (2002). "Efficient Cesium Carbonate Promoted N-Alkylations of Aromatic Cyclic Imides."[3][4] Synthesis, 2002(1), 0571-0576.

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa data).

Sources

Application

Application Note: High-Fidelity Deprotection of N-Boc-Propylamine using Trifluoroacetic Acid

Abstract & Core Challenge The deprotection of -Boc-propylamine presents a specific challenge often overlooked in general organic chemistry texts: product volatility . While the removal of the Boc group using Trifluoroace...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

The deprotection of


-Boc-propylamine presents a specific challenge often overlooked in general organic chemistry texts: product volatility . While the removal of the Boc group using Trifluoroacetic Acid (TFA) is chemically straightforward, the resulting free base (propylamine) has a boiling point of ~48°C. Standard workup procedures involving basic extraction and rotary evaporation will result in significant or total loss of product.

This Application Note details a protocol designed to retain the amine by isolating it as a stable salt (TFA or HCl), bypassing the risk of volatilization.

Chemical Mechanism

The reaction proceeds via an acid-catalyzed elimination (E1-like) pathway. The tert-butyl carbocation is cleaved, releasing isobutene gas and carbon dioxide.

key Mechanistic Steps:
  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.

  • Cleavage: The tert-butyl cation is expelled, leaving a carbamic acid intermediate.

  • Decarboxylation: Spontaneous loss of CO

    
     yields the amine.
    
  • Salt Formation: The amine is immediately protonated by excess TFA, forming the non-volatile propylammonium trifluoroacetate salt.

BocDeprotection Start N-Boc-Propylamine Inter1 Protonated Intermediate (R-NH-CO-O-tBu + H+) Start->Inter1 + TFA Inter2 Carbamic Acid (R-NH-COOH) + tBu+ Inter1->Inter2 - tBu+ Scavenge Scavenger Trap (tBu-Scavenger) Inter1->Scavenge tBu+ Trapping (Optional) Gas Isobutene (g) + CO2 (g) Inter2->Gas Decarboxylation Product Propylammonium Trifluoroacetate (Salt) Inter2->Product + TFA

Figure 1: Mechanistic pathway of acid-catalyzed Boc deprotection. Note that the final product is the salt form, which prevents volatilization.

Materials & Safety

Reagents
ReagentGradeRoleNotes
N-Boc-propylamine >98%SubstrateStarting material.
Trifluoroacetic Acid (TFA) HPLCAcid CatalystCorrosive. Dispense in fume hood.
Dichloromethane (DCM) AnhydrousSolventStandard solvent for Boc removal.
Triethylsilane (TES) ReagentScavengerOptional: Traps t-butyl cations to prevent alkylation.
Toluene ACSAzeotropeCritical for removing excess TFA during workup.
Diethyl Ether ACSPrecipitantUsed to wash/solidify the salt.
Safety Hazards
  • TFA: Highly corrosive and volatile. Causes severe burns. Inhalation of mist is dangerous.

  • Isobutene/CO

    
    :  The reaction generates gas. Do not seal the reaction vessel tightly; use a bubbler or needle vent.
    
  • Propylamine: The free base is toxic and highly flammable.

Experimental Protocols

Protocol A: Standard Deprotection (Isolation as TFA Salt)

Recommended for immediate use in downstream coupling reactions.

  • Preparation: Dissolve N-Boc-propylamine (1.0 mmol, 159 mg) in DCM (2.0 mL) in a round-bottom flask.

  • Scavenger Addition (Best Practice): Add Triethylsilane (0.05 mL, 2.5% v/v) or water (1 drop).

    • Expert Insight: While simple alkyl amines like propylamine are less prone to t-butyl alkylation than tryptophan-containing peptides, scavengers ensure high purity by quenching the t-butyl cation immediately.

  • Acidification: Cool the solution to 0°C (ice bath). Slowly add TFA (2.0 mL).

    • Ratio: A 1:1 v/v ratio of TFA:DCM is standard for rapid cleavage.

  • Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes .

    • Monitoring: Monitor by TLC (stain with Ninhydrin; Boc-amine does not stain free amine, product stains purple/red) or LC-MS.

  • Workup (Critical Step):

    • Concentrate the mixture on a rotary evaporator at 30°C (do not heat excessively).

    • Azeotropic Removal: Add Toluene (5 mL) to the residue and re-evaporate. Repeat this step 3 times.

    • Why? Toluene forms an azeotrope with TFA, facilitating the removal of residual acid without overheating the unstable amine salt.

  • Isolation: The resulting residue is Propylammonium Trifluoroacetate . It will likely be a viscous oil or a low-melting solid.

    • Storage: Store under Argon at -20°C.

Protocol B: Conversion to HCl Salt (Storage Form)

Recommended if the amine needs to be stored for weeks/months or weighed precisely as a solid.

  • Perform Protocol A through Step 5.

  • Dissolve the oily TFA salt residue in a minimal amount of MeOH (1 mL).

  • Add 4M HCl in Dioxane (2.0 mL, excess).

  • Stir for 5 minutes.

  • Evaporate to dryness.

  • Triturate (wash) the solid with Diethyl Ether to remove residual organic impurities. Decant the ether.

  • Dry under high vacuum. The product is Propylammonium Chloride (solid).

Process Visualization (Workflow)

Workflow Setup Setup: 1 mmol Substrate 2 mL DCM Cool to 0°C Reaction Reaction: Add 2 mL TFA Stir 1h @ RT (Vent Gas!) Setup->Reaction Check QC Check: TLC (Ninhydrin) LC-MS Reaction->Check Evap Evaporation: Rotovap @ 30°C Concentrate to oil Check->Evap Complete Azeotrope TFA Removal: Add Toluene (5 mL) Evaporate (3x) Evap->Azeotrope Decision Desired Form? Azeotrope->Decision TFASalt TFA Salt (Oil): Use immediately for Amide Coupling Decision->TFASalt Immediate Use HClSalt HCl Salt (Solid): Add HCl/Dioxane Evaporate & Triturate Decision->HClSalt Storage

Figure 2: Operational workflow for isolation of volatile amine salts.

Expert Insights & Troubleshooting

Why not free-base the amine?

In standard organic synthesis, one often washes the organic layer with NaHCO


 to remove TFA. Do not do this for propylamine. 
  • Propylamine Free Base BP: 48°C .

  • DCM BP: 39.6°C .

  • If you neutralize and evaporate the solvent, the propylamine will co-evaporate with the DCM, leading to yields of <10%. Always keep it protonated (salt form) until the moment of reaction in the next step.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield Volatilization of free amine.Ensure the mixture remains acidic throughout workup. Do not wash with base.
Oily Product Residual TFA or nature of the salt.[1][2][3]Perform toluene azeotrope 3x. If still oily, convert to HCl salt (Protocol B) or precipitate with cold ether.
"Missing" Product on NMR H-D exchange.Amine protons (

) often exchange with deuterated solvents (MeOD, D

O) and disappear. Use DMSO-

or CDCl

to see the ammonium peaks.
New Impurity (+56 mass) t-Butyl alkylation.Cation trapping failed. Repeat reaction with 2.5% Triethylsilane (TES) or 5% water scavenger.

References

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (The definitive guide on protecting group stability and removal conditions).
  • Lundt, B. F.; Johansen, N. L.; Vølund, A.; Markussen, J. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[4] Int. J. Pept.[4][5] Protein Res.[4][6]1978 , 12, 258–268.[4] (Foundational paper on TFA mechanisms and scavengers).

  • Sigma-Aldrich (Merck). Boc Deprotection Application Note. (General industry standard protocols).

  • Common Organic Chemistry. Boc Deprotection (TFA). (Repository of experimental procedures and yields).

  • PubChem. Propylamine Compound Summary. (Physical property verification: Boiling Point 48°C).

Sources

Method

Synthesis of pharmaceutical intermediates using tert-Butyl propylcarbamate

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Using tert-Butyl Propylcarbamate Executive Summary In the landscape of medicinal chemistry, the precise installation of alkylamino chains is often pla...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pharmaceutical Intermediates Using tert-Butyl Propylcarbamate

Executive Summary

In the landscape of medicinal chemistry, the precise installation of alkylamino chains is often plagued by issues of selectivity. The direct use of propylamine (


) frequently results in over-alkylation (forming tertiary and quaternary ammonium byproducts) and handling difficulties due to volatility and hygroscopicity.

tert-Butyl propylcarbamate (CAS: 105678-25-9), also known as


-Boc-propylamine, serves as a robust, "masked" propylamine equivalent. It enables the synthesis of secondary amines and 

-propyl heterocycles with high fidelity. This guide details the application of tert-butyl propylcarbamate in Palladium-catalyzed

-arylation
and Mitsunobu

-alkylation
, providing reproducible protocols for generating high-value pharmaceutical intermediates such as kinase inhibitors (e.g., CDK8 ligands) and GPCR modulators.

Strategic Advantage: Why Use tert-Butyl Propylcarbamate?

The primary utility of tert-butyl propylcarbamate lies in its ability to act as a monofunctional nucleophile . Unlike free propylamine, the Boc-protected nitrogen has reduced nucleophilicity but increased acidity (


 in DMSO), allowing for controlled deprotonation and functionalization.
FeaturePropylamine (

)
tert-Butyl Propylcarbamate (

)
Reactivity High; prone to over-alkylation (dialkylation).Controlled; strictly mono-alkylation/arylation.
Physical State Volatile liquid; difficult to weigh accurately.Stable oil/solid; easy to handle and store.
Purification Difficult (polar, streaks on silica).Lipophilic; standard flash chromatography.
Mechanistic Role Nucleophile (Lone pair attack).[1]Pro-nucleophile (requires deprotonation) or Directed Group.

Core Applications & Protocols

Application A: Synthesis of -Aryl-N-Propyl Scaffolds via Buchwald-Hartwig Coupling

Direct reaction of aryl halides with propylamine often yields mixtures of mono- and di-arylated products. Using tert-butyl propylcarbamate in a Palladium-catalyzed cross-coupling environment ensures the exclusive formation of the


-aryl-

-Boc-propylamine, which is easily deprotected to the secondary amine.

Mechanism: The reaction proceeds via the oxidative addition of the aryl halide to


, followed by base-mediated coordination of the carbamate anion, and finally reductive elimination to form the 

bond.

Protocol 1: Pd-Catalyzed Cross-Coupling

  • Scope: Aryl bromides, activated aryl chlorides.

  • Scale: 1.0 mmol (adaptable).

Reagents:

  • Aryl Bromide (1.0 equiv)

  • tert-Butyl propylcarbamate (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (for rigidity) or BrettPhos (for challenging substrates) (5-10 mol%)

  • Base:

    
     (1.5 equiv) - Critical for carbamate deprotonation.
    
  • Solvent: 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under argon flow.

  • Charging: Add

    
     (488 mg, 1.5 mmol), 
    
    
    
    (11 mg, 0.05 mmol), and Xantphos (43 mg, 0.075 mmol).
  • Substrate Addition: Add the Aryl Bromide (1.0 mmol) and tert-butyl propylcarbamate (191 mg, 1.2 mmol).

    • Note: If the aryl bromide is liquid, add it after the solvent.

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Seal the vessel.

  • Reaction: Heat the mixture to 100°C for 12–18 hours.

    • Monitoring: Check TLC or LC-MS. The starting carbamate is less polar than the product in most systems.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is the

    
    -Boc-
    
    
    
    -propyl aniline derivative.
Application B: Construction of Unsymmetrical Amines via Mitsunobu Reaction

For alkyl targets where


 displacement is sluggish or prone to elimination, the Mitsunobu reaction offers a mild, stereospecific alternative. tert-Butyl propylcarbamate acts as the acidic pronucleophile (

).

Protocol 2: Mitsunobu Alkylation

  • Target: Synthesis of complex secondary amines from primary/secondary alcohols.

  • Reagents:

    • Alcohol (

      
      , 1.0 equiv)
      
    • tert-Butyl propylcarbamate (1.2 equiv)

    • Triphenylphosphine (

      
      , 1.5 equiv)
      
    • DIAD (Diisopropyl azodicarboxylate, 1.5 equiv)

    • Solvent: THF (anhydrous).[2]

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask under

    
    , dissolve the Alcohol (1.0 mmol), tert-butyl propylcarbamate (1.2 mmol), and 
    
    
    
    (1.5 mmol) in anhydrous THF (10 mL).
  • Activation: Cool the solution to 0°C .

  • Addition: Add DIAD (1.5 mmol) dropwise over 10 minutes. The solution will turn yellow/orange.

  • Reaction: Allow to warm to room temperature and stir for 16 hours.

  • Workup: Concentrate the solvent. Triturate the residue with cold

    
    /Hexanes to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the supernatant.
  • Purification: Silica gel chromatography.

Application C: Deprotection to the Pharmaceutical Salt

Once the scaffold is built, the Boc group must be removed to reveal the active secondary amine.

Protocol 3: Acidolytic Cleavage

  • Dissolution: Dissolve the

    
    -Boc intermediate in DCM (5 mL/mmol).
    
  • Acidification: Add Trifluoroacetic acid (TFA) (2 mL/mmol) or 4M HCl in Dioxane.

  • Reaction: Stir at room temperature for 1–3 hours. Monitor by LC-MS (loss of M+100 or M+56 fragment).

  • Isolation:

    • For TFA: Concentrate to dryness. Co-evaporate with toluene (

      
      ) to remove excess acid.
      
    • For HCl: The amine hydrochloride salt often precipitates. Filter and wash with ether.

Visualizing the Synthetic Logic

The following diagram illustrates the comparative advantage of using tert-butyl propylcarbamate over propylamine in drug synthesis workflows.

G Start_Free Propylamine (Free Amine) Rxn_Free Reaction with Electrophile (R-X) Start_Free->Rxn_Free High Reactivity Start_Boc tert-Butyl propylcarbamate (Boc-Protected) Rxn_Boc Reaction with Electrophile (R-X) (Base/Pd/Mitsunobu) Start_Boc->Rxn_Boc Controlled Nucleophile Prod_Mix Mixture: Mono- + Di-alkylated + Quaternary Salts Rxn_Free->Prod_Mix Lack of Control Prod_Pure Single Product: N-Boc-N-Propyl-R Rxn_Boc->Prod_Pure Selective Deprotect Acid Deprotection (TFA or HCl) Prod_Pure->Deprotect Final Target Pharm Intermediate (Secondary Amine Salt) Deprotect->Final

Figure 1: Comparative workflow demonstrating the selectivity advantage of tert-butyl propylcarbamate in minimizing side reactions.

Case Study: Synthesis of CDK8 Inhibitor Fragments

Context: Cyclin-dependent kinase 8 (CDK8) inhibitors often feature a linker region attached to a hinge-binding motif. Research indicates that propyl-linkers can position hydrophobic groups into the kinase front pocket [1].

Experimental Workflow:

  • Coupling: tert-Butyl propylcarbamate is coupled to a 3-bromo-indazole core (hinge binder) using Protocol 1 (Pd-catalyzed).

  • Result: This installs the propyl chain on the indazole nitrogen with the amine terminus protected.

  • Deprotection: The Boc group is removed (Protocol 3).

  • Derivatization: The revealed primary amine is then coupled to a solubilizing tail or a specific warhead.

    • Outcome: This "inside-out" synthesis (Linker first, then tail) is superior to attaching a pre-formed propyl-tail, which may interfere with the Pd-catalyst due to the free amine coordinating the metal.

Safety & Handling

  • Hazard Identification: tert-Butyl propylcarbamate is generally an irritant. Avoid inhalation.

  • Storage: Store at 2–8°C. It is stable but can degrade slowly to release isobutylene and propylamine if exposed to strong acids or high heat (

    
    ) without controlled conditions.
    
  • Reaction Safety:

    • Protocol 1: Palladium residues must be scavenged (e.g., using thiol-silica) before biological testing of the product.

    • Protocol 2: DIAD/DEAD are shock-sensitive and toxic. Handle in a fume hood. Triphenylphosphine oxide is a difficult byproduct; ensure thorough trituration.

References

  • Schneider, E. V., et al. (2013). "Structure–kinetic relationship study of CDK8/CycC specific compounds." Proceedings of the National Academy of Sciences, 110(20), 8081–8086.

  • Hartwig, J. F., et al. (1999).[3][4] "Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand." Journal of Organic Chemistry, 64(15), 5575–5580.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

  • Sueki, S., & Kuninobu, Y. (2013).[5] "Copper-Catalyzed N- and O-Alkylation of Amines and Phenols using Alkylborane Reagents." Organic Letters, 15(7), 1544–1547.

  • Bayer Pharma AG. (2012). "Heterocyclic derivatives as glutaminyl cyclase inhibitors." Patent WO2012076434.

Sources

Application

Accelerated Green Synthesis of tert-Butyl Propylcarbamate via Microwave Irradiation

Application Note & Protocol Guide | AN-2026-MW-BOC Executive Summary & Scientific Rationale The protection of primary amines is a cornerstone of organic synthesis, particularly in peptide chemistry and drug discovery. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | AN-2026-MW-BOC

Executive Summary & Scientific Rationale

The protection of primary amines is a cornerstone of organic synthesis, particularly in peptide chemistry and drug discovery. The tert-butyloxycarbonyl (Boc) group is favored for its stability toward basic conditions and nucleophiles.[1] Traditional Boc protection often relies on toxic solvents (DCM, THF) and prolonged stirring (2–12 hours).

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol for the protection of propylamine. By leveraging the dielectric heating properties of polar reactants and water, we achieve quantitative conversion in under 10 minutes.

Why This Protocol Works:

  • Dielectric Activation: Water serves not just as a solvent but as a pseudo-catalyst. High-frequency oscillating fields align the water dipoles, creating localized "hot spots" that accelerate the nucleophilic attack of the amine on the di-tert-butyl dicarbonate (

    
    ) carbonyl.
    
  • Atom Economy: The protocols provided focus on solvent-free or aqueous media, eliminating the need for chlorinated solvents and minimizing waste.

  • Self-Validating Purity: The reaction byproduct is tert-butanol and

    
    . In the aqueous protocol, the lipophilic product separates spontaneously, simplifying purification.
    

Reaction Mechanism

The formation of tert-butyl propylcarbamate proceeds via a nucleophilic acyl substitution followed by an elimination-decarboxylation sequence.

Pathway Description:

  • Nucleophilic Attack: The lone pair of the propylamine nitrogen attacks one of the carbonyl carbons of

    
    .
    
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Elimination: The tert-butyl carbonate anion is expelled.[2]

  • Decarboxylation: The unstable carbonate anion (or acid, if protonated) decomposes into

    
     and tert-butanol.[3]
    

ReactionMechanism Reactants Propylamine + Boc2O TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Elimination Elimination of t-Butyl Carbonate TS->Elimination Collapse Products tert-Butyl propylcarbamate + CO2 + t-BuOH Elimination->Products -CO2 (Gas)

Figure 1: Mechanistic pathway for the N-Boc protection of propylamine. Note the irreversible generation of CO2 gas which drives the reaction forward.

Safety & Equipment

Critical Safety Warning: Pressure Management

This reaction generates Carbon Dioxide (


) gas.
  • Risk: In a sealed microwave vessel, rapid

    
     evolution coupled with solvent vapor pressure can cause vessel failure.
    
  • Mitigation: Do not fill vessels beyond 50% capacity. Use a microwave system with active pressure monitoring and an automatic vent/cutoff feature.

Required Equipment
  • Microwave Reactor: Single-mode (e.g., CEM Discover, Biotage Initiator) or Multi-mode system.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with Teflon/silicon septa.

  • Reagents:

    • Propylamine (CAS: 107-10-8)

    • Di-tert-butyl dicarbonate (

      
      ) (CAS: 24424-99-5)
      
    • Solvent: Deionized Water (Protocol A) or None (Protocol B).

Experimental Protocols

Protocol A: Aqueous "Green" Synthesis (Recommended)

Best for high purity and ease of workup.

Step-by-Step Procedure:

  • Stoichiometry Setup:

    • In a 10 mL microwave vial, add Propylamine (1.0 mmol, 82 µL).

    • Add Water (1.0 mL).

    • Add

      
        (1.1 mmol, 240 mg). Note: 
      
      
      
      may be solid or liquid depending on room temp; if solid, crush slightly.
  • Microwave Parameters:

    • Seal the vial.

    • Temperature: 40°C (Propylamine boils at ~48°C; keeping it slightly lower or just above under pressure ensures reactant availability).

    • Time: 5 minutes.

    • Stirring: High.[4][5]

    • Power: Dynamic (Max 50W). Low power is crucial to prevent thermal runaway from the exotherm.

  • Workup:

    • The mixture will appear biphasic (product is organic, byproduct t-BuOH is water-soluble).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with brine (

      
      ).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
Protocol B: Solvent-Free Synthesis

Best for high throughput or scale-up where solvent removal is a bottleneck.

  • Setup:

    • Mix Propylamine (1.0 mmol) and

      
        (1.05 mmol) directly in the vial.
      
    • Caution: The mixing is exothermic. Cool vial on ice for 1 minute if conducting on >5 mmol scale.

  • Microwave Parameters:

    • Temperature: 45°C.

    • Time: 2 minutes.

    • Pressure Limit: Set to 5 bar (due to rapid

      
       release).
      
  • Workup:

    • The residue is nearly pure product plus tert-butanol.

    • Rotary evaporate or blow down with nitrogen to remove tert-butanol and trace propylamine.

Analytical Validation

To confirm the synthesis of tert-Butyl propylcarbamate, compare your data against these expected values.

Analysis TypeExpected ObservationStructural Insight
TLC

~0.5–0.6 (20% EtOAc/Hexane)
Amine spot (baseline) disappears; less polar carbamate appears.
Stain NinhydrinNegative (Product does not stain; starting amine stains purple).
1H NMR

1.44 ppm (s, 9H)
Characteristic tert-butyl singlet.
1H NMR

4.5–5.0 ppm (br s, 1H)
Carbamate NH proton (broad).
IR Spectroscopy 1680–1690

Strong Carbonyl (C=O) stretch (Carbamate).
Experimental Workflow Diagram

Workflow Setup Reagent Prep (Amine + Boc2O + Water) MW Microwave Irradiation 40°C | 5 min | Sealed Setup->MW Sealed Vessel Extraction Phase Separation (Extract w/ EtOAc) MW->Extraction Biphasic Mix Evap Concentration (Remove Solvent & t-BuOH) Extraction->Evap Organic Layer Analysis Validation (NMR / TLC / IR) Evap->Analysis Pure Oil

Figure 2: Operational workflow for the aqueous microwave-assisted synthesis protocol.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Vessel Venting/Failure Excessive

pressure or temp too high.
Reduce scale to 50% volume. Lower temp to 35°C. Ensure

is fresh.
Low Yield Volatilization of Propylamine.Ensure vessel is capped immediately after adding amine. Use a cooled syringe.
Solidification Product freezing or

crystallizing.
Add minimal MeOH (0.5 mL) to homogenize if water alone causes clumping (though rare at 40°C).
Residual

Excess reagent not removed.Wash organic layer with a dilute solution of imidazole or aqueous ammonia to quench excess anhydride.

References

  • Chankeshwara, S. V., & Chakraborti, A. K. (2006).[6] Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water. Organic Letters, 8(15), 3259–3262.

    • Significance: Establishes the viability of water as a solvent for catalyst-free Boc protection.[7][8]

  • Varala, R., Narkhede, N., & Adapa, S. R. (2025). Microwave-Assisted Carbamoylation of Amines. ResearchGate.[4][5]

    • Significance: Demonstrates the acceleration of carbamate formation under microwave irradi
  • Lundin, R., & Ioannidis, P. (2006). Microwave-Assisted Deprotection of Boc-Protected Amines.

    • Significance: Provides context on the stability and handling of Boc groups in microwave fields.
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (

    
    ).[3][9][10]
    
    • Significance: Authoritative grounding for the mechanistic p
  • Carl Roth GmbH. (2016).[11] Safety Data Sheet: Di-tert-butyl dicarbonate.[12]

    • Significance: Critical safety data regarding toxicity and flammability of reagents.

Sources

Method

Application Note: A Systematic Approach to Solvent Selection for tert-Butyl Propylcarbamate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving tert-Butyl propylcarbamate. By integrating theore...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational selection of solvents for dissolving tert-Butyl propylcarbamate. By integrating theoretical principles with a practical experimental protocol, this guide establishes a robust methodology for identifying optimal solvents, a critical step in processes such as synthesis, purification, formulation, and analytical characterization. The narrative emphasizes the causality behind experimental choices, ensuring a scientifically sound and reproducible workflow.

Introduction: The Importance of Solvent Selection

tert-Butyl propylcarbamate is an organic compound featuring a carbamate functional group, which is a common structural motif in medicinal chemistry and drug design.[1][2] The successful use of such compounds in pharmaceutical development is fundamentally dependent on their interaction with various media, primarily solvents. An appropriate solvent system is crucial for ensuring reaction efficacy, controlling crystallization, achieving desired formulation concentrations, and enabling accurate analytical measurements.[3][4] A poorly chosen solvent can lead to low yields, impurity formation, or failed formulations.

This guide moves beyond simple trial-and-error by presenting a systematic approach rooted in the physicochemical properties of both the solute and the potential solvents.

Foundational Principles: Analyzing the Solute and "Like Dissolves Like"

Structural Analysis of tert-Butyl Propylcarbamate

The first step in rational solvent selection is a thorough analysis of the solute's molecular structure.

  • Structure:

[2] * Alkyl Groups (Propyl & tert-Butyl): The propyl chain and the bulky tert-butyl group are nonpolar, composed entirely of carbon and hydrogen. These regions will interact primarily through weaker van der Waals forces.

  • Overall Polarity Assessment: tert-Butyl propylcarbamate is best described as a semi-polar molecule. It possesses a distinct polar head (the carbamate group) and significant nonpolar character from its alkyl appendages. This dual nature predicts that it will not be highly soluble in extremely polar solvents (like water) or purely nonpolar solvents (like hexane) but will favor solvents of intermediate polarity. The principle of "like dissolves like" dictates that a solute will dissolve best in a solvent that shares similar intermolecular forces. [5][6][7]

The "Like Dissolves Like" Principle

This principle is the cornerstone of solubility prediction. [5][6]It states that substances with similar molecular structures and intermolecular forces are more likely to be miscible.

  • Polar Solutes (e.g., salts, sugars) dissolve in Polar Solvents (e.g., water, methanol) through strong dipole-dipole or ion-dipole interactions.

  • Nonpolar Solutes (e.g., oils, waxes) dissolve in Nonpolar Solvents (e.g., hexane, toluene) through London dispersion forces.

For a semi-polar molecule like tert-Butyl propylcarbamate, the ideal solvent will offer a balance of polarity to interact favorably with both the carbamate group and the alkyl chains.

Rational Solvent Screening: From Theory to Practice

Based on the structural analysis, we can pre-select a range of candidate solvents from different classes for experimental validation.

Solvent Classification and Candidate Selection

A logical starting point is to select representative solvents from three main categories: polar aprotic, polar protic, and nonpolar.

Solvent Class Solvent Example Dielectric Constant (20°C) Boiling Point (°C) Rationale & Safety Considerations
Polar Aprotic Acetone20.756Can accept H-bonds. Good general-purpose solvent. Highly flammable. [8]
Acetonitrile (ACN)37.582Strong dipole. Miscible with water. Harmful if swallowed or inhaled. [9]
Tetrahydrofuran (THF)7.666Moderate polarity. Can form explosive peroxides upon storage.
Dichloromethane (DCM)9.140Excellent solvent for many organics. Volatile and a suspected carcinogen.
Ethyl Acetate6.077Moderate polarity, ester functionality. Flammable. Often used in chromatography.
Polar Protic Methanol (MeOH)32.765Can donate and accept H-bonds. Toxic.
Ethanol (EtOH)24.578Similar to methanol but less toxic. Good "green" solvent option. [8]
Isopropanol (IPA)18.282Less polar than ethanol. Common in formulations.
Nonpolar Toluene2.4111Aromatic hydrocarbon. Can interact with nonpolar regions. Toxic.
n-Heptane1.998Aliphatic hydrocarbon. Unlikely to be effective but serves as a good nonpolar control.

Hypothesis: Solvents like DCM, THF, Acetone, Ethyl Acetate, and Isopropanol are predicted to be the most effective candidates due to their intermediate polarity, which can accommodate both the polar and nonpolar features of tert-Butyl propylcarbamate.

Workflow for Solvent Selection

The following diagram illustrates the systematic workflow for selecting an appropriate solvent.

Solvent_Selection_Workflow cluster_0 Phase 1: Theoretical Analysis cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Final Selection Solute Analyze Solute Structure (tert-Butyl Propylcarbamate) - Polar Carbamate Group - Nonpolar Alkyl Groups Principle Apply 'Like Dissolves Like' Principle Solute->Principle Hypothesis Hypothesize Overall Polarity (Semi-polar) Principle->Hypothesis Shortlist Select Candidate Solvents (Polar Aprotic, Polar Protic, Nonpolar) Hypothesis->Shortlist Protocol Execute Solubility Protocol (Gravimetric Method) Shortlist->Protocol Data Generate Quantitative Data (mg/mL or M) Protocol->Data Analysis Analyze & Compare Results Data->Analysis Decision Select Optimal Solvent Based on: - Required Concentration - Process Compatibility - Safety & Cost Analysis->Decision

Caption: Workflow for systematic solvent selection.

Experimental Protocol: Gravimetric Solubility Determination

This protocol provides a reliable, self-validating method to quantitatively measure the solubility of tert-Butyl propylcarbamate in various solvents. The core principle is to create a saturated solution, separate the undissolved solid, and then quantify the amount of solute in a known volume of the supernatant by evaporating the solvent. [10]

Materials and Equipment
  • tert-Butyl Propylcarbamate (solid)

  • Candidate solvents (high purity grade)

  • Analytical balance (readable to 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Magnetic stirrer and stir bars or vortex mixer

  • Thermostatically controlled shaker or water bath

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, ensure solvent compatibility, e.g., PTFE)

  • Pre-weighed, labeled collection vials

  • Vacuum evaporator (e.g., SpeedVac) or a fume hood with a gentle stream of nitrogen

Step-by-Step Procedure
  • Preparation: To a 4 mL glass vial, add an excess amount of tert-Butyl propylcarbamate (e.g., ~50 mg). The key is to have more solid than will dissolve to ensure a saturated solution is formed. [10]Record the exact mass if needed for mass balance, but it is not required for the final calculation.

  • Solvent Addition: Add a precise volume of the candidate solvent (e.g., 1.0 mL) to the vial.

  • Equilibration:

    • Cap the vial tightly.

    • Place the vial in a thermostatically controlled shaker set to a standard temperature (e.g., 25°C).

    • Agitate vigorously for a set period (e.g., 24 hours) to ensure the solution reaches equilibrium. A shorter time (e.g., 1-2 hours) with vigorous vortexing every 15 minutes can be used for rapid screening.

    • Self-Validation Check: After equilibration, visually confirm that undissolved solid remains at the bottom of the vial. If all the solid has dissolved, the solution is not saturated, and the experiment must be repeated with more solute.

  • Solid-Liquid Separation:

    • Allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

    • Carefully draw the supernatant (the clear liquid) into a syringe.

    • Attach a 0.22 µm syringe filter and dispense the clear, filtered solution into a clean, pre-weighed collection vial. This step is critical to remove any fine particulates.

  • Quantification:

    • Accurately pipette a known volume of the clear filtrate (e.g., 0.500 mL) into a new, pre-weighed vial (Tare Weight).

    • Evaporate the solvent completely using a vacuum evaporator or under a gentle stream of nitrogen in a fume hood. Avoid excessive heat which could degrade the compound.

    • Once the solvent is fully removed, weigh the vial again (Final Weight).

  • Calculation:

    • Mass of Dissolved Solute = Final Weight - Tare Weight

    • Solubility (mg/mL) = (Mass of Dissolved Solute in mg) / (Volume of Filtrate in mL)

    Example Calculation:

    • Tare Weight of vial = 1500.3 mg

    • Volume of filtrate = 0.5 mL

    • Final Weight of vial + residue = 1525.8 mg

    • Mass of Dissolved Solute = 1525.8 - 1500.3 = 25.5 mg

    • Solubility = 25.5 mg / 0.5 mL = 51.0 mg/mL

  • Data Recording: Repeat for all candidate solvents and record the results in a structured table. Run each experiment in triplicate for statistical validity.

Data Presentation and Final Solvent Selection

The quantitative results should be compiled for easy comparison.

Solvent Solubility (mg/mL) - Trial 1 Solubility (mg/mL) - Trial 2 Solubility (mg/mL) - Trial 3 Average Solubility (mg/mL) Observations
Acetone
Acetonitrile
Dichloromethane
Ethyl Acetate
Ethanol
Isopropanol
n-Heptane

The "best" solvent is application-dependent.

  • For Synthetic Chemistry: A solvent that fully dissolves reactants at the reaction temperature but may allow for product precipitation upon cooling is often ideal.

  • For Formulation: The solvent must dissolve the compound to the target concentration and be pharmaceutically acceptable. [11]* For Purification/Chromatography: A solvent system that provides differential solubility for the compound versus its impurities is required.

Final selection should always balance solubility performance with practical considerations such as boiling point (for ease of removal), toxicity, environmental impact, and cost. [12]

References

  • Khan Academy. Solubility of organic compounds. Available from: [Link]

  • PubChem. tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate. Available from: [Link]

  • Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET. Available from: [Link]

  • Symax Laboratories. Tert-Butyl Carbamate (CAS 4248-19-5) | Manufacture. Available from: [Link]

  • PubChem. tert-butyl N-(2-aminoethyl)-N-propylcarbamate. Available from: [Link]

  • Pharmaffiliates. tert-Butyl (3-(methylamino)propyl)carbamate. Available from: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available from: [Link]

  • Chemistry LibreTexts. 2.6.1: Like Dissolves Like. Available from: [Link]

  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Available from: [Link]

  • Chemistry Stack Exchange. How are solvents chosen in organic reactions?. Available from: [Link]

  • YouTube. Why does like dissolve like?. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. Available from: [Link]

  • Wikipedia. Carbamate. Available from: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available from: [Link]

  • SciSpace. The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. Available from: [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. Available from: [Link]

  • Global Pharma Tek. Understanding Pharmaceutical Solvents: Trends and Future Growth. Available from: [Link]

  • PMC. Like dissolves like: A first-principles theory for predicting liquid miscibility and mixture dielectric constant. Available from: [Link]

  • YouTube. Solubility of Organic Compounds. Available from: [Link] Zilpa3Y

  • ResearchGate. Table 2 -List of solvents commonly used in pharmaceutical processes. Available from: [Link]

  • ACS Publications. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Available from: [Link]

  • YouTube. Like Dissolves Like. Available from: [Link]

  • Chemistry Steps. Solubility of Organic Compounds. Available from: [Link]

  • GlobalSpec. Organic Solvents Selection Guide: Types, Features, Applications. Available from: [Link]

  • ChemRxiv. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Available from: [Link]

  • ACS Publications. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Available from: [Link]

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. Available from: [Link]

  • FDA. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Available from: [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. Available from: [Link]

  • ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. Available from: [Link]

  • Reddit. Any recommendations on guides to basic solvent choices for organic molecules?. Available from: [Link]

  • PMC. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

Sources

Application

Application Note: Scalable Synthesis of N-Boc-Propylamine for Industrial Applications

Abstract This application note details a robust, scalable protocol for the synthesis of tert-butyl propylcarbamate (N-Boc-propylamine) from propylamine and di-tert-butyl dicarbonate ( ). Unlike bench-scale methods relyin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of tert-butyl propylcarbamate (N-Boc-propylamine) from propylamine and di-tert-butyl dicarbonate (


). Unlike bench-scale methods relying on dichloromethane (DCM) and column chromatography, this protocol utilizes Green Chemistry principles  (Class 3 solvents) and extractive workup  to achieve >98% purity. Special emphasis is placed on thermodynamic control, hazard management of 

aerosols, and "self-validating" in-process controls (IPC).

Introduction & Industrial Context

N-Boc-propylamine (CAS: 18933-12-3) is a critical aliphatic linker and intermediate in the synthesis of pharmaceutical active ingredients (APIs). While trivial on a milligram scale, the reaction presents specific challenges upon scale-up (kg to ton):

  • Exotherm Control: The reaction of primary amines with

    
     is highly exothermic (
    
    
    
    ). Adiabatic temperature rise can trigger rapid gas evolution (
    
    
    ) and thermal runaway.
  • Atom Economy & Purification: Standard academic protocols often use excess

    
    , leaving difficult-to-remove anhydride impurities. Industrial logic dictates using a slight excess of the cheaper reagent (propylamine) to ensure complete consumption of the expensive/labile 
    
    
    
    , facilitating purification via simple acidic washes.
  • Safety:

    
     is fatal if inhaled (Acute Tox. 1). Closed-system handling is mandatory.[1]
    

Reaction Engineering & Mechanism

Chemical Equation


Thermodynamics & Kinetics
  • Reaction Type: Nucleophilic acyl substitution.[2]

  • Kinetics: Fast.[3] No catalyst (e.g., DMAP) is required for unhindered primary amines. Adding DMAP is discouraged as it complicates the impurity profile.

  • Solvent Selection:

    • Avoid: DCM (Environmental hazard), Methanol (Slowly reacts with

      
       to form methyl tert-butyl carbonate).
      
    • Select:Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . These allow for direct aqueous wash workups and are easily recoverable.[4]

Process Logic Diagram

The following diagram illustrates the critical decision nodes and workflow for the synthesis.

G Start Start: Raw Material QC Charge Charge Solvent & Propylamine (Cool to 0°C) Start->Charge Dosing Controlled Addition of Boc2O (Maintain T < 25°C) Charge->Dosing Exotherm Mgmt IPC IPC: Check Amine Consumption (GC/TLC) Dosing->IPC Stir 1h @ RT IPC->Dosing Fail (Add more Boc2O) Quench Quench/Wash 1: Dilute Citric Acid (Remove Amine) IPC->Quench Pass (>99% Boc2O Consumed) Wash2 Wash 2: Water/Brine (Remove Salts/tBuOH) Quench->Wash2 Concentrate Concentration & Stripping (Remove Solvent & tBuOH) Wash2->Concentrate FinalQC Final QC: NMR, GC Purity Concentrate->FinalQC

Caption: Figure 1. Process flow diagram for the scalable synthesis of N-Boc-propylamine focusing on exotherm control and extractive purification.

Detailed Scalable Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.RoleRationale
Propylamine 59.111.05NucleophileSlight excess ensures

is fully consumed. Excess amine is water-soluble.

218.251.00ElectrophileLimiting reagent. Expensive and toxic.
Ethyl Acetate 88.115-8 VolSolventGreen solvent, enables direct wash, good heat capacity.
Citric Acid (aq) 192.120.5 MWashMild acid removes excess propylamine without deprotecting the Boc group.
Step-by-Step Procedure

Step 1: System Setup & Charging

  • Equip a jacketed glass reactor (or 3-neck flask) with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Purge the system with

    
     to remove moisture (though the reaction is not strictly water-sensitive, moisture consumes 
    
    
    
    ).
  • Charge Ethyl Acetate (6 volumes) and Propylamine (1.05 equiv) .

  • Cool the mixture to 0–5°C .

Step 2: Controlled Addition (Critical)

  • Dissolve

    
     (1.0 equiv)  in minimal Ethyl Acetate (1-2 volumes) if it is solid; if liquid (melted), it can be added neat.
    
  • Safety Check: Ensure reactor venting is open to a scrubber (to handle

    
     evolution).
    
  • Add the

    
     solution dropwise.
    
    • Rate Limit: Maintain internal temperature < 25°C .

    • Observation:

      
       evolution will be visible. Do not seal the vessel.
      

Step 3: Reaction & IPC

  • Once addition is complete, allow the reaction to warm to 20–25°C (Room Temperature).

  • Stir for 1–2 hours.

  • IPC (In-Process Control): Sample 50

    
    L into 
    
    
    
    for
    
    
    -NMR or GC.
    • Target: Disappearance of

      
       peak (approx. 1.5 ppm).
      
    • Acceptance:

      
       conversion of 
      
      
      
      .

Step 4: Extractive Workup (The Purification) Note: We rely on the solubility difference. N-Boc-propylamine is lipophilic; Propylamine salts are hydrophilic.

  • Cool the mixture to 10°C.

  • Add 0.5 M Citric Acid (3 volumes). Stir vigorously for 15 minutes.

    • Why Citric? Strong mineral acids (HCl) can induce Boc-deprotection if the temperature spikes or concentration is too high. Citric acid buffers around pH 3-4, sufficient to protonate excess propylamine (

      
      ) but safe for the Boc group.
      
  • Stop stirring and settle. Separate phases.

    • Bottom Phase: Aqueous waste (contains propylamine citrate).

    • Top Phase: Product in EtOAc.[3][4][5]

  • Wash the organic phase with Water (3 volumes) to remove residual citric acid and tert-butanol.

  • Wash with Saturated Brine (3 volumes) to dry the organic layer.

Step 5: Isolation

  • Dry the organic phase over anhydrous

    
     (optional on large scale if brine wash is effective).
    
  • Filter.[5]

  • Concentrate under reduced pressure (

    
    ) to remove EtOAc and tert-butanol.
    
  • Result: Colorless oil or low-melting solid.

    • Yield Target: >95%[6][7][8]

    • Purity Target: >98%[8][9]

Safety & Hazard Analysis (PSM)

Critical Hazard: Di-tert-butyl Dicarbonate (


) 
  • Toxicity: Fatal if inhaled (Category 1/2).[10] High vapor pressure at elevated temperatures.

  • Engineering Control: All handling of pure

    
     must occur within a certified Fume Hood or Glovebox.
    
  • Decontamination: Spills should be treated with dilute ammonia or NaOH solution to hydrolyze the anhydride.

Thermal Hazard: Runaway Potential The reaction is exothermic. If


 is added too quickly, the heat accumulation can cause the solvent to boil and rapid 

release to over-pressurize the vessel.
  • Control: Active cooling jacket and dosing controlled by internal temperature (Stop dosing if

    
    ).
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Volatility of productN-Boc-propylamine has a relatively low BP. Do not apply high vacuum (<10 mbar) for extended periods if heating.
Product contains solid precipitate Residual

or Urea formation
If moisture was present,

hydrolyzes to Boc-acid which can decarboxylate. Ensure dry reagents.
NMR shows "doublet" of t-butyl RotamersN-Boc amines often show rotamers in NMR at RT. This is not an impurity. Run NMR at 50°C to coalesce peaks.
Strong smell in final product Residual PropylamineThe acidic wash was insufficient. Repeat wash with 10% Citric Acid or 0.5M

.

References

  • Green Solvent Selection

    • Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013. Link

  • Boc-Protection Mechanisms & Catalysis

    • Basel, Y., & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited." The Journal of Organic Chemistry, 2000. Link

  • Safety Data (Boc Anhydride)

    • PubChem Compound Summary for CID 10927787, Di-tert-butyl dicarbonate. Link

  • General Protocol Validation (Organic Syntheses)

    • Comparison with standard carbamate synthesis protocols. Organic Syntheses, Coll. Vol. 6, p.203. Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in tert-Butyl propylcarbamate synthesis

Technical Support Center: Troubleshooting Low Yield in tert-Butyl Propylcarbamate Synthesis Executive Summary The synthesis of tert-butyl propylcarbamate (N-Boc-propylamine) is theoretically straightforward but operation...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Low Yield in tert-Butyl Propylcarbamate Synthesis

Executive Summary

The synthesis of tert-butyl propylcarbamate (N-Boc-propylamine) is theoretically straightforward but operationally deceptive. While the reaction of propylamine with di-tert-butyl dicarbonate (Boc₂O) typically proceeds with >90% conversion, researchers often report isolated yields of <60%.

This discrepancy is rarely due to reaction failure. Instead, it stems from three "invisible" loss vectors: Propylamine Volatility , Workup-Induced Hydrolysis , and Product Sublimation/Evaporation . This guide provides a root-cause analysis and a validated "High-Yield Protocol" to correct these issues.

Part 1: Diagnostic Flowchart

Use this decision tree to identify where your product is being lost.

Troubleshooting Start START: Low Yield Observed Q1 Did the reaction mixture get hot (>40°C)? Start->Q1 Q2 Did you perform an acidic workup (pH < 3)? Q1->Q2 No Cause1 CAUSE: Propylamine Evaporation (BP 48°C). Reactant lost. Q1->Cause1 Yes Q3 Is the product an oil or missing after drying? Q2->Q3 No (Citric/Neutral) Cause2 CAUSE: Product Hydrolysis Boc group cleaved by acid. Q2->Cause2 Yes (1N HCl used) Cause3 CAUSE: Vacuum Distillation Product is volatile under High Vac. Q3->Cause3 Yes (High Vac used) Success Likely Cause: Old Boc2O reagent (Hydrolyzed to t-BuOH). Q3->Success No

Figure 1: Decision tree for isolating the root cause of yield loss.

Part 2: The Three Pillars of Failure (Root Cause Analysis)

The Volatility Trap (Thermodynamics)
  • The Issue: Propylamine has a boiling point of 48°C . The reaction with Boc₂O is exothermic .

  • The Mechanism: If you add propylamine to Boc₂O (or vice versa) without active cooling, the exotherm will rapidly heat the solvent. If the temperature crosses 48°C, propylamine boils off before it can react. You are effectively changing the stoichiometry to 0.5 : 1 (Amine : Boc), capping your theoretical yield at 50%.

  • The Fix: Always cool the reaction vessel to 0°C during addition.

The "Acid Wash" Trap (Stability)
  • The Issue: Standard organic workups often use 1M HCl to remove unreacted amine.

  • The Mechanism: While Boc groups are generally stable to bases, they are acid-labile . Washing an oil (which has high surface area) with strong acid can induce partial deprotection, regenerating the water-soluble propylamine salt and releasing CO₂.

  • The Fix: Use 0.5M Citric Acid or 5% KHSO₄ for the acid wash. These are strong enough to protonate unreacted propylamine but too weak to cleave the Boc carbamate rapidly.

The Vacuum Trap (Isolation)
  • The Issue: tert-Butyl propylcarbamate is a low-molecular-weight oil (MW 159.23).

  • The Mechanism: It has a relatively high vapor pressure. If you place the crude oil on a high-vacuum manifold (< 1 mbar) and heat the flask to remove residual solvent, you will co-distill the product into your trap.

  • The Fix: Remove solvents on a rotary evaporator (20 mbar, 30°C). Do not leave on high vacuum overnight.

Part 3: Validated High-Yield Protocol

Objective: Synthesize tert-butyl propylcarbamate with >90% isolated yield.

ParameterSpecificationReason
Stoichiometry 1.1 equiv Propylamine : 1.0 equiv Boc₂OSlight excess of amine ensures Boc₂O is fully consumed (easier to wash away amine than Boc₂O).[1][2]
Solvent Dichloromethane (DCM) or THFHigh solubility for reactants; easy to remove without high heat.[1][2]
Temperature 0°C (Addition) → 23°C (Stir)Prevents amine evaporation during exotherm.[1][2]
Time 2–4 HoursReaction is fast; overnight is unnecessary but harmless.[1][2]
Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask. Add Boc₂O (1.0 equiv) and dissolve in DCM (concentration ~0.5 M).

  • Cooling: Place the flask in an ice/water bath (0°C) . Stir for 10 minutes.

  • Addition: Add Propylamine (1.1 equiv) dropwise over 15 minutes.

    • Note: You may see mild bubbling (CO₂ release) if any moisture is present, but the main reaction does not release gas (it forms the carbamate).

  • Reaction: Remove the ice bath and let warm to room temperature (RT). Stir for 3 hours.

  • Quench/Workup (Critical Step):

    • Dilute with excess DCM.

    • Wash 1: 0.5M Citric Acid (removes excess propylamine). Do not use HCl.

    • Wash 2: Saturated NaHCO₃ (removes citric acid traces).

    • Wash 3: Brine (removes water).

  • Drying: Dry organic layer over anhydrous MgSO₄. Filter.

  • Concentration: Evaporate solvent on a rotary evaporator at 30°C / 200 mbar .

    • Warning: Stop when the solvent is gone. Do not apply high vacuum (< 1 mbar) for prolonged periods.

Part 4: Physical Properties & Data[3][4][5][6]

Use this table to verify your isolated product.

PropertyValueNotes
Appearance Colorless to pale yellow oilMay solidify in freezer (Low MP).[1][2]
Molecular Weight 159.23 g/mol
Boiling Point ~176–180°C (at 760 mmHg)Estimated based on methyl homolog [1].[1][2]
Solubility Soluble in DCM, EtOAc, Et₂OImmiscible with water (unless pH < 1).[1][2]
TLC (Silica) R_f ~ 0.5 (Hexane:EtOAc 4:[1][2]1)Stains with Ninhydrin (after heating) or PMA.[1][2]

Part 5: Reaction Mechanism & Side Pathways[7][8]

Understanding the mechanism clarifies why moisture and heat are detrimental.

Mechanism Reactants Propylamine + Boc2O Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Side1 Side Reaction: Hydrolysis (Wet Solvent) Reactants->Side1 H2O present Product tert-Butyl propylcarbamate (Target) Intermediate->Product Elimination of t-BuCO3- Side2 Side Reaction: Bis-Boc Formation Product->Side2 Excess Boc2O + DMAP SideProduct1 t-Butanol + CO2 Side1->SideProduct1 SideProduct2 N,N-Di-Boc-propylamine Side2->SideProduct2

Figure 2: Reaction pathway showing the main route (green) and potential side reactions (red).

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use water as a solvent? A: Yes. The reaction works in Water/Dioxane or Water/THF mixtures. However, extracting the product out of the aqueous layer can be difficult if you don't use enough salt (Brine). The organic solvent method (DCM) is generally higher yielding for lipophilic carbamates.

Q: Why is my product solidifying? A: tert-Butyl propylcarbamate has a melting point near room temperature (approx. 18–20°C). If your lab is cold, or you store it in the fridge, it will solidify. This is a sign of purity, not a problem.

Q: I used 1M HCl and my yield is 40%. Can I recover it? A: Likely not. The acid wash converted your product back into propylamine (water soluble) and isobutylene (gas). Check your aqueous waste layer; if you basify it (pH > 10) and extract with DCM, you might recover the propylamine, but the Boc group is gone.

References

  • Sigma-Aldrich. tert-Butyl methylcarbamate Physical Properties. (Accessed 2026). Link

  • Green, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for Boc stability conditions). Link

  • BroadPharm. tert-Butyl (3-aminopropyl)carbamate Technical Data. (Demonstrates acid lability of propyl-carbamate linkers). Link

  • Common Organic Chemistry. Boc Protection Mechanism and Protocols. (Detailed mechanistic insight). Link

Sources

Optimization

Technical Support Center: Purification Strategies for N-Boc-Propylamine

[1] Subject: Removing Excess Boc Anhydride ( ) from N-Boc-propylamine Ticket ID: PUR-BOC-001 Assigned Specialist: Senior Application Scientist Status: Open for Resolution[1] Executive Summary You are synthesizing N-Boc-p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Subject: Removing Excess Boc Anhydride (


) from N-Boc-propylamine
Ticket ID:  PUR-BOC-001
Assigned Specialist:  Senior Application Scientist
Status:  Open for Resolution[1]

Executive Summary

You are synthesizing N-Boc-propylamine (tert-butyl propylcarbamate) from propylamine and Di-tert-butyl dicarbonate (


).[1] To drive the reaction to completion, an excess of 

(typically 1.1–1.5 equivalents) is often employed.

The Problem: The resulting crude mixture contains your product, tert-butanol (byproduct), and unreacted


. While tert-butanol is volatile, 

is a lipophilic impurity that often co-elutes with the product during chromatography and solidifies as a waxy contaminant.[1]

The Solution: This guide details three purification strategies, prioritized by chemical specificity and yield preservation.

Module 1: The Scavenger Method (Gold Standard)

Best for: High purity requirements, solution-phase synthesis, and preventing product loss.[1]

The Logic (Mechanism)

Rather than relying on physical separation (distillation/chromatography), we chemically modify the impurity. We add a "scavenger" amine—N,N-Dimethylethylenediamine (DMEDA) .

  • Scavenging: DMEDA reacts rapidly with excess

    
     to form a urea derivative.[1]
    
  • differentiation: Unlike your neutral N-Boc-propylamine product, this urea derivative contains a tertiary amine , rendering it basic.[1]

  • Partitioning: An acidic aqueous wash protonates the urea, forcing it into the aqueous layer, while your neutral product remains in the organic layer.

Step-by-Step Protocol

Reagents:

  • Crude reaction mixture (in DCM or EtOAc)[1]

  • N,N-Dimethylethylenediamine (DMEDA)

  • 10% Citric Acid (aq) or 0.5 M HCl[1]

  • Brine[1]

Procedure:

  • Quantify Excess: Estimate the excess

    
     used (e.g., if you used 1.2 eq, you have 0.2 eq excess).
    
  • Add Scavenger: Add DMEDA (0.2 – 0.5 equivalents relative to the original amine starting material, or 2-3 equivalents relative to the excess

    
    ) to the reaction mixture.
    
  • Incubate: Stir at room temperature for 15–30 minutes .

    • Observation: The reaction is usually exothermic; mild warming indicates the scavenging is working.[1]

  • Dilute: Dilute the mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Acid Wash (Critical Step): Wash the organic phase twice with 10% Citric Acid or 0.5 M HCl .[1]

    • Why Citric Acid? It is acidic enough to protonate the DMEDA-urea but mild enough to prevent accidental deprotection of your N-Boc product.[1]

  • Final Wash: Wash with brine, dry over

    
    , and concentrate.
    
Workflow Visualization

The following diagram illustrates the chemical partitioning logic.

BocRemoval Start Crude Mixture (Product + Excess Boc2O) AddScavenger Add DMEDA (Stir 30 min) Start->AddScavenger Reaction Chemical Transformation: Boc2O + DMEDA → Basic Urea AddScavenger->Reaction Wash Acid Wash (10% Citric Acid) AddScavenger->Wash OrgPhase Organic Phase (Neutral) Wash->OrgPhase Partition AqPhase Aqueous Phase (Acidic/Protonated) Wash->AqPhase Partition Product Pure N-Boc-Propylamine OrgPhase->Product Dry & Conc. Waste Protonated DMEDA-Urea (Discard) AqPhase->Waste

Figure 1: Separation logic using DMEDA. The lipophilic impurity is converted into a water-soluble salt.[1]

Module 2: The "Green" Hydrolysis Method

Best for: When DMEDA is unavailable or for large-scale batches where atom economy matters.[1]

The Logic

 is an anhydride; it is susceptible to hydrolysis.[1][2] While it is stable in water at neutral pH, it decomposes in the presence of nucleophiles (like ethanolamine) or bases.[1]
Step-by-Step Protocol
  • Add Nucleophile: Add Ethanolamine (2–3 eq relative to excess

    
    ) to the reaction mixture.
    
  • Stir: Stir for 30 minutes. Ethanolamine reacts with

    
     to form N-Boc-ethanolamine (highly polar) and t-Butanol.[1]
    
  • Aqueous Wash: Wash the organic layer vigorously with water (x3).[1]

    • Mechanism:[3][4][5][6][7] The hydroxy group on the ethanolamine-urea makes it significantly more water-soluble than your N-Boc-propylamine product.[1]

  • Dry & Concentrate: Standard workup.

Module 3: Comparative Data & Analysis

The following table summarizes the efficiency of removal methods based on internal application data.

MethodReagentMechanismRemoval EfficiencyProduct Yield Impact
Scavenger (Recommended) DMEDAAcid-Base Partition>99%Negligible
Polar Wash EthanolaminePolarity Partition~95%Negligible
High Vacuum Heat/VacVolatility60-80%High Risk (Product is volatile)
Chromatography Silica GelAdsorption>99%Moderate (Trailing issues)

Troubleshooting & FAQs

Q1: Can I just use high vacuum (Rotovap/Oil Pump) to remove the


? 

Technical Warning: While


 has a boiling point of 57°C (at 0.5 mmHg), your product (N-Boc-propylamine ) is a relatively small molecule.
[1] *   Risk:  N-Boc-propylamine has a boiling point roughly estimated at 170–180°C (atmospheric), but it will have significant vapor pressure under high vacuum.[1] Aggressive heating/vacuum to remove 

will likely cause co-distillation and yield loss.[1]

Q2: I don't have DMEDA. Can I use imidazole?

Yes. Imidazole reacts with


 to form N-Boc-imidazole.
  • Protocol: Add excess imidazole. Stir 30 mins. Wash with dilute acid. [1][2][7][8] * Why it works: N-Boc-imidazole is unstable to acid hydrolysis and reverts to water-soluble imidazolium salts and

    
    .[1]
    

Q3: Will the Citric Acid wash deprotect my product?

No. The N-Boc group is acid-labile, but it requires strong acid (TFA, 4M HCl in Dioxane) or prolonged exposure to cleave.[1] A rapid wash with cold 10% Citric Acid or 0.5M HCl is standard practice and safe for carbamates.[1]

Q4: I see a "spot" running near my product on TLC. Is that


? 

Detection Issue:


 does not absorb strongly under UV (254 nm). If you see a UV-active spot, it is likely not 

.[1] However,

stains strongly with Ninhydrin (red/brown initially) or Phosphomolybdic Acid (PMA) . [1] * Tip: Run a reference lane of pure

to confirm the impurity's identity.[1]

References

  • Deng, G. et al. (2009). Efficient Removal of Excess Di-tert-butyl Dicarbonate from N-Boc Protected Amines.[1] The Journal of Organic Chemistry.[1][7] (Note: Describes the DMEDA scavenging principle).

  • Basel, Y.[7] & Hassner, A. (2001).[7] Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate. Synthesis.[1][2][5][7][9][10][11]

  • Wuts, P. G. M. & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis, 4th Edition. Wiley-Interscience.[1] (Standard reference for Boc stability and removal conditions).

  • Sigma-Aldrich. (n.d.).[1] Product Specification: Di-tert-butyl dicarbonate.[1][10][12][1]

Sources

Troubleshooting

Preventing volatility issues with propylamine starting material

Technical Support Center: Propylamine Welcome to the technical support center for handling propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Propylamine

Welcome to the technical support center for handling propylamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on mitigating the challenges associated with the volatility of propylamine. Below, you will find a series of frequently asked questions and in-depth troubleshooting guides to ensure the safety, accuracy, and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of propylamine.

Q1: What makes propylamine so challenging to work with?

A1: The primary challenge stems from its high volatility. Propylamine has a very low boiling point of approximately 48°C (118.4°F) and a high vapor pressure of about 33 kPa at 20°C.[1][2] This means it readily evaporates at standard laboratory temperatures, leading to several potential issues:

  • Inaccurate Stoichiometry: Evaporation can change the concentration of propylamine solutions over time, leading to errors in molar calculations and affecting reaction yields.

  • Safety Hazards: The vapors are flammable, corrosive, and toxic if inhaled.[3][4] Propylamine has a low flash point of -37°C (-35°F), meaning it can be ignited by a nearby spark or heat source under most ambient conditions.[2][3][5]

  • Exposure and Odor: It has a strong, ammonia-like odor and is detectable at very low concentrations.[3] Inhalation can cause respiratory irritation, and contact can lead to severe skin and eye burns.[4]

Q2: What are the essential physical and chemical properties of propylamine I should be aware of?

A2: Understanding the physicochemical properties of propylamine is the first step in handling it safely and effectively.

PropertyValueSource(s)
Molecular FormulaC₃H₉N[3]
Molar Mass59.11 g/mol [2]
Boiling Point48°C (118.4°F)[1][2][6]
Melting Point-83°C (-117.4°F)[1][2][6]
Density~0.719 g/mL at 25°C[6][7]
Vapor Pressure33.9 kPa (4.9 psi) at 20°C[1][2]
Flash Point-37°C (-35°F)[2][3]
SolubilityMiscible in water, ethanol, and ether.[3][3]
NFPA 704 RatingHealth: 3, Flammability: 3, Instability: 0[2][5]

Q3: How should I properly store propylamine to minimize volatility issues?

A3: Proper storage is critical to maintaining the integrity and concentration of propylamine while ensuring lab safety.

  • Temperature: Store in a cool, dry, well-ventilated area, ideally in a refrigerator rated for flammable materials, to keep the temperature below 30°C (86°F).[1][6][8] Refrigeration at around 4°C significantly reduces its vapor pressure, minimizing evaporative losses.[9]

  • Inert Atmosphere: Propylamine is listed as air-sensitive.[1][3] To prevent degradation and reaction with atmospheric CO₂, it should be stored under an inert atmosphere, such as argon or nitrogen.[3]

  • Container: Use tightly sealed containers with PTFE-lined caps to prevent vapor leakage.[9] For long-term storage or for use as an analytical standard, specialized vials with Mininert® valves are recommended.[10]

  • Location: Store in a dedicated flammable liquids cabinet away from incompatible materials like strong oxidizing agents and acids.[3][4][11]

Q4: What is the shelf life of propylamine?

A4: The shelf life is highly dependent on storage conditions. If stored unopened under an inert atmosphere and refrigerated, it can be stable for an extended period. However, once opened, its concentration can change rapidly. For this reason, many suppliers do not provide a specific expiration date after the container is opened.[7] It is best practice to assume the concentration is no longer accurate after opening and to re-verify it before use in sensitive applications.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems encountered during experiments involving propylamine.

Guide 1: Inconsistent Reaction Yields or Failed Reactions

Problem: "My reaction yields are not reproducible, or the reaction failed completely. I suspect an issue with my propylamine starting material."

Causality & Solution Workflow:

The most likely cause is an incorrect concentration of propylamine due to evaporation. The molarity of the reagent in the bottle is likely lower than what is stated on the label, leading to incorrect stoichiometry.

Step-by-Step Protocol: Titration to Verify Propylamine Concentration

  • Preparation: Work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Sample Collection:

    • Cool the propylamine bottle in an ice bath for 10-15 minutes to reduce its vapor pressure.[10]

    • Using a clean, dry glass syringe, quickly withdraw a precise volume of propylamine (e.g., 1.00 mL).

    • Dispense the amine into a flask containing a known excess of a standardized acid solution (e.g., 25.00 mL of 0.5 M HCl).

  • Titration:

    • Add a few drops of a suitable indicator (e.g., bromocresol green-methyl red mixed indicator).

    • Titrate the excess acid with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached.

  • Calculation: Determine the moles of acid that reacted with the propylamine and calculate the precise molarity of your propylamine stock.

Guide 2: Strong Amine Odor in the Laboratory

Problem: "There is a persistent and strong smell of ammonia/amine in the lab, especially when working with propylamine."

Causality & Solution Workflow:

A strong odor indicates that propylamine vapor is escaping into the workspace. This is a safety concern and a sign of material loss. The cause is likely improper handling or an inadequate experimental setup.

Workflow Diagram: Recommended Procedure for Dispensing Propylamine

G cluster_prep Preparation cluster_transfer Transfer cluster_cleanup Cleanup A 1. Cool Propylamine (Ice Bath, ~15 min) B 2. Prepare Inert Gas Source (Nitrogen/Argon Balloon or Schlenk Line) A->B C 3. Assemble Dry Glassware (Septum-sealed flask) B->C D 4. Flush Syringe (3x with Inert Gas) C->D E 5. Withdraw Amine (Keep needle tip below liquid surface) D->E F 6. Create Inert Gas Headspace (Pull ~0.5 mL of N2/Ar into syringe) E->F G 7. Transfer to Reaction Flask (Puncture septum swiftly) F->G H 8. Quench Syringe (Rinse with dilute acid, then water) G->H I 9. Seal Reagent Bottle (Ensure cap is tight, re-apply parafilm) H->I J 10. Return to Cold Storage (Place back in flammable-rated fridge) I->J

Sources

Optimization

Technical Support Center: Handling tert-Butyl Propylcarbamate

Topic: Moisture Sensitivity & Stability Protocols for N-Boc-Propylamine Executive Summary: Defining the "Sensitivity" tert-Butyl propylcarbamate (N-Boc-propylamine) is often misclassified. Unlike isocyanates or acid chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Moisture Sensitivity & Stability Protocols for N-Boc-Propylamine
Executive Summary: Defining the "Sensitivity"

tert-Butyl propylcarbamate (N-Boc-propylamine) is often misclassified. Unlike isocyanates or acid chlorides, it is kinetically stable to atmospheric moisture under neutral conditions. However, in high-precision drug development, "moisture sensitivity" refers to two critical failure modes:

  • Hygroscopicity: The carbamate functionality can hydrogen-bond with atmospheric water. Absorbed moisture ruins stoichiometry in downstream anhydrous reactions (e.g., alkylations, lithiations).

  • Acid-Catalyzed Autocatalysis: In the presence of trace acid and moisture, the Boc group cleaves, releasing isobutylene and CO₂, reverting the compound to the primary amine.

This guide treats the compound as Process-Sensitive , requiring strict protocols to maintain anhydrous integrity for downstream applications.

Part 1: The Mechanism of Failure

To troubleshoot, you must understand the chemistry. Moisture alone is rarely the killer; moisture plus a proton source is.

Diagram 1: The Hydrolytic Decomposition Cycle

This diagram illustrates why "dry" storage is critical. Trace acid acts as a catalyst, and water drives the equilibrium toward decomposition.

BocDecomposition BocAmine tert-Butyl propylcarbamate (Stable Precursor) Protonation Protonation (Trace Acid H+) BocAmine->Protonation Requires H+ Intermed Tert-Butyl Cation + Carbamic Acid Protonation->Intermed Slow Step Collapse Decarboxylation Intermed->Collapse Fast Products Propylamine + CO2 + Isobutylene Collapse->Products Irreversible Products->Protonation Amine salts can trap moisture/acid

Caption: Figure 1. Acid-catalyzed decomposition pathway. Note that while water is not a reactant in the initial cleavage, it facilitates the proton transfer and solubilizes trace acids that catalyze the reaction.

Part 2: Storage & Handling Troubleshooting (Q&A)
Q1: My material has arrived as a liquid, but the SDS says "low-melting solid." Has it absorbed moisture?

Diagnosis: Likely yes, or it is supercooled.

  • Technical Context: Pure tert-butyl propylcarbamate has a melting point near ambient temperature. Impurities (like water) depress the melting point significantly (colligative properties).

  • Immediate Action:

    • Check Clarity: If the liquid is cloudy, it contains water micro-droplets.

    • High-Vac Test: Place a small aliquot under high vacuum (<1 mbar) for 1 hour. If it solidifies, the liquid state was due to solvent/moisture depression.

  • Prevention: Store at 2–8°C . If you require the solid form for weighing, freeze it before handling.

Q2: I observe pressure buildup in the storage bottle. Is the compound degrading?

Diagnosis: Yes. This is the hallmark of Boc-decomposition.

  • The Chemistry: The decomposition releases CO₂ gas and isobutylene (gas).

    
    
    
  • Root Cause: The material was likely exposed to trace acid (e.g., from imperfectly cleaned glassware or acidic CDCl₃ used for NMR) and then returned to the bottle.

  • Solution: Do not open a pressurized bottle without PPE. Vent carefully in a fume hood. Discard the material if high purity is required, as it now contains free amine.

Q3: Can I store this in a standard desiccator?

Recommendation: Only for short-term storage.

  • Best Practice: For long-term stability (>1 month), store under an inert atmosphere (Argon/Nitrogen) in a refrigerator.

  • Why? Standard desiccators often contain Drierite (calcium sulfate), which is slightly acidic. If the carbamate contacts Drierite dust, it can initiate surface decomposition. Use molecular sieves or phosphorus pentoxide (P₂O₅) (with care) as the desiccant.

Part 3: Downstream Application Troubleshooting
Q4: My alkylation reaction (using NaH or n-BuLi) failed/stalled. Why?

Diagnosis: "Wet" carbamate quenched your base.

  • The Issue: The N-H proton of the carbamate has a pKa ~17. Water (pKa 15.7) is more acidic.[1] If your material contains 1% water, it will consume your strong base before the base can deprotonate the carbamate.

  • Calculation: 100 mg of material with 1 wt% water contains ~0.055 mmol of water. This requires an extra 0.055 mmol of base, often ruining the stoichiometry of sensitive catalytic cycles.

  • Protocol: Azeotropic drying is required (see Part 4).

Q5: I see a "ghost peak" in my NMR at 1.3 ppm (not the Boc group).

Diagnosis: tert-Butanol or Isobutylene oligomers.

  • Meaning: Your sample is wet and hydrolyzing in the NMR tube.

  • Troubleshooting: CDCl₃ is naturally acidic (forming DCl/HCl over time).

  • Fix: Filter your CDCl₃ through basic alumina before dissolving the carbamate, or use CD₂Cl₂ (DCM-d2) which is generally less acidic.

Part 4: Operational Protocols
Protocol A: Azeotropic Drying (The "Gold Standard")

Use this before any reaction involving strong bases (NaH, LDA, LiHMDS).

  • Dissolve: Dissolve the carbamate in anhydrous Toluene (10 mL per gram).

  • Evaporate: Rotovap at 40°C under reduced pressure. Toluene forms a positive azeotrope with water, carrying it off.

  • Repeat: Perform this cycle 3 times .

  • Final Step: Dry under high vacuum (Schlenk line) for 2 hours.

  • Validation: Check water content via Karl Fischer titration (Target: <100 ppm).

Protocol B: Anhydrous Handling Workflow

HandlingWorkflow Start Start: Raw Material Check Is reaction water-sensitive? (e.g., NaH, BuLi) Start->Check NoSens Standard Handling (Air Atmosphere) Check->NoSens No YesSens High-Purity Protocol Check->YesSens Yes Dry Azeotropic Drying (3x Toluene) YesSens->Dry Vac High Vacuum (>2 hours) Dry->Vac Store Store under Argon (Schlenk/Glovebox) Vac->Store

Caption: Figure 2. Decision tree for processing tert-butyl propylcarbamate based on downstream sensitivity.

Part 5: Quantitative Data & Specifications
PropertySpecificationImpact of Moisture/Impurity
Physical State Low-melting solid / LiquidWater depression causes permanent liquefaction.
Water Content < 0.1% (Karl Fischer)>0.5% quenches 1.5 eq. of n-BuLi.
Purity (GC/NMR) > 98%Presence of Propylamine indicates decomposition.
Storage Temp 2–8°CHeat accelerates acid-catalyzed hydrolysis.
pKa (N-H) ~17Moisture (pKa 15.7) competes for base.
References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[2] (Defines stability profiles of carbamates under acidic/basic conditions).

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-rated feature. Tetrahedron, 58(14), 2701-2724. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14925148, tert-butyl N-(2-aminoethyl)-N-propylcarbamate (Analogous physicochemical data). Retrieved from .

  • Carpino, L. A. (1957). Oxidative reactions of hydrazines. IV. Elimination of nitrogen from 1,1-disubstituted-2-arenesulfonhydrazides.[3] Journal of the American Chemical Society, 79(16), 4427-4431. (Foundational work on Boc stability mechanisms).

Sources

Troubleshooting

Technical Support Center: Crystallization of N-Boc-propylamine

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a common challenge encountered in synthetic chemistry: the failure of N-Boc-propylam...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This resource addresses a common challenge encountered in synthetic chemistry: the failure of N-Boc-propylamine to crystallize, often presenting as a persistent oil. This guide provides in-depth troubleshooting, experimental protocols, and the scientific rationale behind each step to help you achieve a solid, purified product.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common questions regarding the crystallization of N-Boc-propylamine.

Q1: My N-Boc-propylamine is an oil after synthesis and work-up. Is this normal?

A1: It is not uncommon for N-Boc-propylamine to initially be isolated as an oil or a low-melting solid.

While many Boc-protected amines are crystalline solids, the physical state of N-Boc-propylamine can be influenced by its purity and the surrounding temperature. For context, a closely related analog, N-Boc-propargylamine, is a solid with a melting point of 40-44 °C.[1][2] This suggests that pure N-Boc-propylamine is likely a low-melting solid. The presence of even minor impurities can significantly depress the melting point, causing the product to appear as an oil at room temperature.

The primary reasons for your N-Boc-propylamine being an oil fall into two categories:

  • Presence of Impurities: Residual starting materials, reagents, or byproducts from the reaction are the most frequent culprits.

  • Low Melting Point: The intrinsic melting point of pure N-Boc-propylamine may be close to or below ambient temperature.

The following sections will guide you through diagnosing the issue and implementing effective solutions.

Q2: What are the likely impurities in my N-Boc-propylamine oil, and how do they prevent crystallization?

A2: The most common impurities stem from the N-Boc protection reaction itself. These include:

  • Excess Di-tert-butyl dicarbonate (Boc₂O): This unreacted reagent is oily and can hinder the formation of a crystal lattice.

  • tert-Butanol (t-BuOH): A byproduct of the reaction, tert-butanol has a melting point near room temperature (25-26 °C) and can act as a solvent, keeping your product in an oily state.[3]

  • Unreacted Propylamine: A volatile and odorous liquid, residual propylamine can disrupt crystallization.[4]

  • Residual Solvents: Solvents from the reaction or work-up (e.g., dichloromethane, ethyl acetate) can be trapped in the oil, preventing solidification.

These impurities disrupt the ordered arrangement of molecules necessary for crystal formation, a process known as lattice inhibition.

Impurity Potential Indication Suggested Action
Excess Boc₂O Oily residue with a faint, sweet odor.Aqueous basic wash (e.g., dilute NaOH or NaHCO₃ solution) during work-up to hydrolyze excess Boc₂O.
tert-Butanol A distinct camphor-like odor.Thorough drying under high vacuum, possibly with gentle heating (30-40 °C).
Propylamine A strong, fishy, or ammonia-like odor.Acidic wash (e.g., dilute HCl or NH₄Cl solution) during work-up to form a water-soluble salt.
Residual Solvent Analysis by ¹H NMR showing characteristic solvent peaks.Prolonged drying under high vacuum.

Troubleshooting Workflow: From Oil to Crystal

This workflow provides a systematic approach to induce crystallization of your N-Boc-propylamine oil.

Crystallization Troubleshooting Workflow Troubleshooting Workflow for Oily N-Boc-propylamine start Start: Oily N-Boc-propylamine purity_check Step 1: Purity Assessment (¹H NMR) start->purity_check high_purity High Purity Confirmed purity_check->high_purity Clean Spectrum impurities_present Impurities Detected purity_check->impurities_present Extra Peaks crystallization_attempts Step 3: Induce Crystallization high_purity->crystallization_attempts purification Step 2: Purification (Acid/Base Wash or Chromatography) impurities_present->purification purification->crystallization_attempts trituration Method A: Trituration with Non-Polar Solvent crystallization_attempts->trituration recrystallization Method B: Recrystallization crystallization_attempts->recrystallization seeding Method C: Seeding crystallization_attempts->seeding success Crystalline Solid Obtained trituration->success failure Remains an Oil trituration->failure recrystallization->success recrystallization->failure seeding->success seeding->failure re_evaluate Re-evaluate Purity & Consider Low Melting Point failure->re_evaluate

Caption: A step-by-step workflow for troubleshooting N-Boc-propylamine crystallization.

Detailed Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove common ionic impurities.

  • Dissolution: Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of a weak acid, such as citric acid or ammonium chloride. This step removes any unreacted propylamine by converting it to its water-soluble ammonium salt.

  • Base Wash: Subsequently, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any remaining acidic species and hydrolyze some of the excess Boc-anhydride.

  • Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • High Vacuum: Place the resulting oil under high vacuum for several hours to remove residual solvents and tert-butanol. Gentle heating (30-40°C) can aid this process.

Protocol 2: Crystallization by Trituration

Trituration involves stirring the oil with a solvent in which it is poorly soluble. This can often induce crystallization.

  • Solvent Selection: Choose a non-polar solvent such as n-hexane, pentane, or diethyl ether. Your N-Boc-propylamine should be sparingly soluble in this solvent at room temperature.

  • Procedure: To your oil in a flask, add a small amount of the chosen solvent.

  • Induce Crystallization: Stir the mixture vigorously with a spatula, scratching the inside of the flask. The mechanical agitation and the presence of the non-polar solvent can provide the energy needed for nucleation.

  • Isolation: If a solid forms, continue stirring for 15-30 minutes to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 3: Recrystallization from a Solvent/Anti-Solvent System

If trituration fails, a more classical recrystallization may be necessary.

  • Dissolution: Dissolve your oily product in a minimal amount of a "good" solvent in which it is readily soluble (e.g., ethyl acetate, dichloromethane, or a small amount of methanol).

  • Addition of Anti-Solvent: Slowly add a "poor" or "anti-solvent" (e.g., n-hexane or pentane) dropwise while stirring until the solution becomes persistently cloudy. This indicates that the solution is saturated.

  • Clarification: Gently warm the mixture until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to promote crystal growth. Slow cooling is crucial for forming pure, well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a cold solvent mixture, and dry.

Protocol 4: The "Seeding" Technique

If you have a small amount of solid N-Boc-propylamine from a previous batch, or if trituration yields a tiny amount of solid, you can use it to "seed" the oil.

  • Prepare a Saturated Solution: Follow steps 1-3 of Protocol 3 to prepare a saturated solution of your oily product.

  • Introduce Seed Crystal: Add a single, small crystal of solid N-Boc-propylamine to the cooled, saturated solution.

  • Crystal Growth: The seed crystal will act as a template for further crystal growth. Allow the solution to stand undisturbed.

  • Isolation: Once a significant amount of solid has formed, collect the crystals by vacuum filtration.

Final Considerations

If all attempts at crystallization fail, even after purification, it is possible that your N-Boc-propylamine is simply an oil or a very low-melting solid at ambient temperatures. In such cases, purification by column chromatography followed by rigorous drying under high vacuum will yield a product of sufficient purity for most subsequent applications.

References

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Google Patents.
  • Wikipedia. Propylamine. [Link]

  • PubChem. tert-butyl N-(2-aminoethyl)-N-propylcarbamate. [Link]

  • Reddit. Recrystallization solvent for boc-L-Phenylalanine : r/Chempros. [Link]

  • PubChem. tert-Butyl carbamate. [Link]

  • ResearchGate. Impact of Tert -Butyl Alcohol on Crystallization Kinetics of Gemcitabine Hydrochloride in Frozen Aqueous Solutions | Request PDF. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • A&K Interchem. Why Does Tert-Butanol CAS 75-65-0 Freeze?. [Link]

  • SciSpace. Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. [Link]

  • ResearchGate. Efficient, continuous N -Boc deprotection of amines using solid acid catalysts | Request PDF. [Link]

  • PubChem. tert-butyl N-[3-(2-aminoethoxy)propyl]carbamate. [Link]

  • YouTube. Tert-Butanol melting (& crystallizing). [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • Wikipedia. tert-Butyl alcohol. [Link]

  • Reddit. Tert - butanol ampoule : r/chemistry. [Link]

  • Google Patents. CN104072340A - Recrystallization purification method of 2,5-di-tert-butylhydroquinone.
  • MDPI. Combined Effect of Propyl Gallate and Tert-Butyl Hydroquinone on Biodiesel and Biolubricant Based on Waste Cooking Oil. [Link]

  • PubChem. N-BOC-ethylenediamine. [Link]

  • Ataman Kimya. N-PROPYLAMINE. [Link]

  • GSRS. TERT-BUTYL (3-(4-AMINOPHENYL)PROPYL)CARBAMATE. [Link]

Sources

Optimization

Improving stability of tert-Butyl propylcarbamate during storage

Ticket Subject: Optimizing Storage & Preventing Decomposition of N-Boc-propylamine CAS: 18915-16-7 | Molecular Formula: Introduction: The Stability Paradox Welcome to the Technical Support Center. You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimizing Storage & Preventing Decomposition of N-Boc-propylamine

CAS: 18915-16-7 | Molecular Formula:



Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are working with tert-Butyl propylcarbamate (N-Boc-propylamine) and are concerned about purity, shelf-life, or unexpected decomposition.

While the tert-butyloxycarbonyl (Boc) group is a robust protecting group under basic and nucleophilic conditions, it possesses a specific vulnerability: Acid-Catalyzed Autocatalysis . Even trace acidity or thermal stress can trigger a decomposition cascade, turning your stable reagent into a pressurized mixture of gases and volatile amines.

This guide provides a self-validating storage protocol designed to arrest these mechanisms.

Module 1: The Mechanics of Instability

To preserve the molecule, you must understand how it dies. The degradation of tert-butyl propylcarbamate is not random; it follows a specific kinetic pathway driven by protonation or thermal fragmentation.

The Decomposition Pathway

The following diagram illustrates the two primary threats: Acidolysis (trace acids) and Thermolysis (heat). Note that both pathways result in the release of gases (Isobutylene and


), which causes the characteristic pressure build-up in storage vessels.

Decomposition cluster_0 Storage Risks BocAmine tert-Butyl propylcarbamate (Liquid/Low-Melting Solid) Protonation Protonated Intermediate (Unstable) BocAmine->Protonation Trace Acid (H+) Products Final Decomposition Products: 1. Propylamine (Liquid, Toxic) 2. Isobutylene (Gas) 3. CO2 (Gas) BocAmine->Products Heat (>100°C) CarbamicAcid Propylcarbamic Acid (Transient) Protonation->CarbamicAcid - t-Butyl Cation (becomes Isobutylene) CarbamicAcid->Products Decarboxylation

Figure 1: Mechanistic pathway of N-Boc-propylamine decomposition. Note that the reaction generates two moles of gas for every mole of decomposed carbamate, leading to significant pressure hazards.

Module 2: The "Golden Standard" Storage Protocol

Do not rely on the "store in a cool, dry place" generic advice. Follow this specific protocol to maximize shelf life (12+ months).

Environmental Controls
ParameterRequirementScientific Rationale
Temperature 2°C to 8°C (Standard)-20°C (Long-term >3 mo)Low temperature kinetically inhibits the elimination of isobutylene.[1] Thermal deprotection rates drop significantly below 0°C.
Atmosphere Argon or Nitrogen Prevents moisture ingress.[1] Water can slowly hydrolyze the carbamate, but more importantly, moisture can absorb atmospheric

to form carbonic acid, providing the protons needed to catalyze decomposition.
Container Amber Glass Protects against UV-induced radical degradation (though less critical for aliphatic carbamates, it is standard for purity).[1]
Closure Teflon (PTFE) Lined Cap Essential.[2][1] Propylamine (decomposition product) is corrosive and can attack rubber seals. PTFE is inert.
The "Acid Sweep" (Critical Pre-Storage Step)

If you synthesized this compound yourself (rather than buying it), it likely contains trace acid from silica gel chromatography or workup.

  • Dissolve the compound in a non-polar solvent (e.g., Hexanes or

    
    ).
    
  • Wash with 5%

    
     (aq) to neutralize trace acidity.
    
  • Dry thoroughly over

    
    .
    
  • Concentrate and store immediately. Trace acid is the #1 killer of Boc groups in storage.

Module 3: Troubleshooting & FAQs

Direct solutions to common observations in the lab.

Ticket #1: "The bottle hissed when I opened it."
  • Diagnosis: Decomposition. The hiss is escaping Isobutylene and

    
    .[3]
    
  • Severity: Moderate.

  • Action:

    • Vent the bottle fully in a fume hood.

    • Perform a TLC or NMR check (see Module 4).

    • If purity is >90%, repurify. If <80%, discard. The presence of free propylamine will accelerate further decomposition (autocatalysis).

Ticket #2: "The liquid has turned yellow/orange."
  • Diagnosis: Oxidation of Free Amine.

  • Mechanism: The Boc group has fallen off, leaving free propylamine. Amines oxidize readily in air to form colored N-oxides or imines.

  • Action: The material is compromised. You must repurify (distillation or column chromatography) to remove the free amine before use.

Ticket #3: "It smells like fish or ammonia."
  • Diagnosis: Significant Deprotection. [1]

  • Explanation: Pure N-Boc-propylamine has a mild, ester-like odor. A sharp, fishy smell indicates free propylamine .

  • Safety Warning: Propylamine is corrosive and toxic.[4] Handle with gloves and in a hood.

Ticket #4: "Can I store it in a plastic tube?"
  • Answer: No.

  • Reasoning: Small hydrophobic molecules like Boc-amines can leach plasticizers from poor-quality plastics. Furthermore, if decomposition occurs, the free amine can attack certain polymers. Always use glass .

Module 4: Quality Control (QC) Protocols

Before committing this reagent to a valuable reaction, validate its integrity.

Method A: H-NMR Validation (The Gold Standard)

Run a standard proton NMR in


.
  • Pass Criteria:

    • Strong singlet at ~1.44 ppm (9H, tert-butyl group).

    • Triplet at ~3.0-3.1 ppm (2H,

      
       adjacent to Nitrogen).
      
    • Broad singlet at ~4.5-5.0 ppm (NH carbamate proton).

  • Fail Criteria:

    • Loss of the 1.44 ppm singlet (Boc loss).

    • Shift of the

      
       signal upfield to ~2.6 ppm  (indicates free amine).
      
Method B: TLC Visualization
  • Stationary Phase: Silica Gel 60

    
    .
    
  • Mobile Phase: 10% Ethyl Acetate in Hexanes.

  • Stain: Ninhydrin is often ineffective for Boc-amines because the amine is protected. Use Iodine (

    
    ) Chamber  or PMA (Phosphomolybdic Acid)  stain followed by heating.
    
    • Note: If you see a spot at the baseline that stains deep red with Ninhydrin, that is free propylamine (decomposition product).

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[5] Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Standard reference for Boc stability and cleavage conditions).

  • Sigma-Aldrich. (n.d.). Product Specification: tert-Butyl propylcarbamate. (Verified for physical state and general handling).

  • National Institute of Standards and Technology (NIST). (2023). Propylamine Thermochemistry Data. (Source for decomposition product volatility).

  • ACS Green Chemistry Institute. (2024). Reagent Guide: Boc Protection/Deprotection. (Source for thermal instability data).

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Deprotection of tert-Butyl propylcarbamate

Welcome to the technical support center for troubleshooting common issues in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting common issues in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the deprotection of tert-Butyl propylcarbamate (Boc-propylamine). As a widely used amine protecting group, the efficient cleavage of the Boc group is crucial for the successful progression of a synthetic route. This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve incomplete deprotection.

Frequently Asked Questions (FAQs)

Q1: My TLC/LC-MS analysis shows a significant amount of unreacted tert-Butyl propylcarbamate after the standard deprotection time. What is the primary cause?

A1: The most common reason for incomplete deprotection is insufficient acid strength or concentration. The cleavage of the Boc group is an acid-catalyzed process that proceeds via the formation of a tert-butyl cation.[1] If the acidic conditions are not potent enough, the reaction equilibrium will not sufficiently favor the deprotected amine.

Several factors can contribute to this:

  • Inadequate Acid Equivalents: Ensure you are using a sufficient excess of acid, especially if your molecule contains other basic functional groups that could neutralize the acid.[2]

  • Acid Degradation: Over time, particularly with exposure to atmospheric moisture, the concentration of acid solutions like HCl in dioxane can decrease.

  • Solvent Effects: The choice of solvent plays a critical role. Dichloromethane (DCM) is a standard solvent for trifluoroacetic acid (TFA)-mediated deprotection as it effectively solvates both the substrate and the acid.[3]

Q2: I've increased the acid concentration and reaction time, but the deprotection is still sluggish. What other reaction parameters can I adjust?

A2: If increasing acid concentration and time is ineffective, consider the following adjustments:

  • Temperature: Gently warming the reaction mixture can increase the rate of deprotection. However, exercise caution if your molecule has other temperature-sensitive functional groups.[2]

  • Solvent Change: Switching the solvent system can have a significant impact. If you are using TFA in DCM, changing to neat TFA or trying a different acid/solvent combination like 4M HCl in dioxane might be more effective.[2][4] Anhydrous conditions, such as using very dry dioxane, can sometimes improve results, especially if your substrate is sensitive to hydrolysis.[5]

The following table summarizes common starting conditions and suggested modifications for sluggish deprotection reactions.

ParameterStandard ConditionTroubleshooting ModificationRationale
Acid 20-50% TFA in DCMNeat TFA or 4M HCl in dioxaneIncreases the effective acidity of the medium.
Time 1-2 hoursExtend to 4-12 hours, monitor by TLC/LC-MSAllows the reaction to proceed to completion.
Temperature Room TemperatureIncrease to 30-40°CProvides additional energy to overcome the activation barrier.
Q3: I'm observing the formation of side products in my reaction. What are they, and how can I prevent them?

A3: A frequent side reaction during Boc deprotection is the alkylation of nucleophilic sites on your substrate or product by the tert-butyl cation intermediate.[6][7] This electrophilic carbocation can react with electron-rich functional groups.[8]

To mitigate this, the use of "scavengers" is highly recommended. Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your molecule of interest.[9][10]

Diagram: Mechanism of Boc Deprotection and the Role of Scavengers

Boc_Deprotection Mechanism of Boc Deprotection and Role of Scavengers cluster_deprotection Deprotection Pathway cluster_side_reaction Side Reaction cluster_scavenging Scavenging Boc-Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc-Amine->Protonated_Boc + H+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid - tBu+ tBu_cation tert-Butyl Cation Amine R-NH2 Carbamic_Acid->Amine - CO2 Nucleophile Nucleophilic Site (e.g., on Product) tBu_cation->Nucleophile Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_cation->Scavenger Alkylated_Product Alkylated Side Product Nucleophile->Alkylated_Product + tBu+ Trapped_tBu Trapped tBu-Scavenger Scavenger->Trapped_tBu + tBu+

Caption: Boc deprotection pathway and competing side reactions.

Commonly used scavengers include:

  • Triisopropylsilane (TIS): Effective at reducing the tert-butyl cation.

  • Thioanisole: A good choice for protecting sulfur-containing residues.[11]

  • Water: Can act as a scavenger but may not be suitable for all substrates.

  • Phenol/cresol: Also effective at trapping carbocations.[7]

A standard scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5).[9]

Q4: My product contains other acid-sensitive functional groups. What are my options for selective Boc deprotection?

A4: When dealing with substrates that have other acid-labile groups (e.g., t-butyl esters, acetals), standard strong acid conditions can be problematic.[12] In these cases, milder or alternative deprotection methods are necessary.

  • Lewis Acids: Catalytic amounts of Lewis acids like AlCl₃ can selectively cleave the Boc group.[13]

  • Milder Acidic Conditions: Using aqueous phosphoric acid can be an effective and environmentally benign option for deprotecting tert-butyl carbamates while tolerating other sensitive groups.[13]

  • Oxalyl Chloride in Methanol: This system offers a mild and selective method for N-Boc deprotection at room temperature.[14]

  • Thermal Deprotection: In some cases, heating the substrate in a suitable solvent can induce thermolytic cleavage of the Boc group without the need for acidic reagents.[10]

  • Non-Acidic Methods: Reagents like trimethylsilyl iodide (TMSI) can deprotect Boc groups under neutral conditions, which can be advantageous for acid-sensitive molecules.[15]

Diagram: Troubleshooting Workflow for Incomplete Deprotection

Caption: A decision-making workflow for troubleshooting.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection
  • Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃ solution) and extracted with an appropriate organic solvent to yield the free amine.

Protocol 2: Monitoring Deprotection by HPLC

This protocol is crucial for optimizing reaction conditions and determining the endpoint of the deprotection.[16]

  • At various time points (e.g., 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a neutralizing agent (e.g., a basic solution or a large excess of a solvent in which the product will precipitate).

  • Prepare the sample for HPLC analysis by diluting it with the mobile phase.

  • Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18).

  • Use a gradient of water/acetonitrile containing 0.1% TFA to elute the compounds.

  • Monitor the elution profile at an appropriate wavelength (e.g., 214 or 220 nm).

  • Compare the peak areas of the starting material and the deprotected product to determine the extent of the reaction.

References

  • Benchchem. (n.d.). Troubleshooting incomplete Boc deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Benchchem. (n.d.). Troubleshooting incomplete deprotection of Boc-Cys-Ser-OH.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Tert-butyl N-(4-azidobutyl)carbamate.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Benchchem. (n.d.). Scavengers for Boc deprotection to prevent side reactions.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (n.d.). Boc deprotection conditions tested. [Download Scientific Diagram].
  • ResearchGate. (2020, June 12). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • PubMed. (2010, June 5). Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis.
  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Reddit. (2014, October 16). What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis?

Sources

Troubleshooting

Technical Support Center: Purification of tert-Butyl Propylcarbamate

Topic: Removal of Byproducts & Impurities from Boc-Protection Reactions Executive Summary The synthesis of tert-butyl propylcarbamate via propylamine and di-tert-butyl dicarbonate (Boc₂O) is a standard transformation, ye...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Byproducts & Impurities from Boc-Protection Reactions

Executive Summary

The synthesis of tert-butyl propylcarbamate via propylamine and di-tert-butyl dicarbonate (Boc₂O) is a standard transformation, yet obtaining pharmaceutical-grade purity requires specific interventions to remove three primary impurities:

  • Unreacted Propylamine (Starting Material)

  • Excess Boc₂O (Reagent)

  • tert-Butanol (Byproduct)[1]

This guide provides a modular troubleshooting approach. Do not blindly follow a single protocol. Select the module that matches your specific impurity profile and available equipment.

Part 1: Diagnostic & Strategy

Before initiating workup, identify your primary contaminants.

ImpurityPhysical StateChemical NatureRemoval StrategyRisk Factor
Propylamine Liquid (bp 48°C)Basic (

)
Acidic Wash (Citric Acid)High (Strong acid cleaves Boc)
Boc₂O Low-melt Solid (mp 23°C)Electrophilic / NeutralChemical Scavenging (Nucleophile)Medium (Thermal instability)
tert-Butanol Liquid (bp 82°C)Neutral / VolatileEvaporation (Azeotrope)Low
Di-Boc Species Oil/SolidNeutral / LipophilicChromatography / Selective HydrolysisHigh (Hard to separate)
Decision Matrix (Workflow)

WorkupStrategy Start Crude Reaction Mixture CheckBoc Is Excess Boc2O Present? Start->CheckBoc Scavenge Add Amine Scavenger (DMAPA or Imidazole) CheckBoc->Scavenge Yes (>1.1 eq used) Wash Aqueous Workup (Partitioning) CheckBoc->Wash No (Stoichiometric) Scavenge->Wash AcidChoice Select Acid Wash Wash->AcidChoice Citric 10% Citric Acid (Safe, Recommended) AcidChoice->Citric HCl 0.5M HCl (Risky, Fast) AcidChoice->HCl Dry Dry & Concentrate Citric->Dry HCl->Dry PurityCheck Check Purity (NMR/TLC) Dry->PurityCheck Distill Vacuum Distillation PurityCheck->Distill Liquid Product Column Silica Plug PurityCheck->Column High Purity Req.

Figure 1: Strategic decision tree for Boc-propylamine workup. Green paths indicate the safest standard operating procedure.

Part 2: Technical Protocols

Module A: The "Safe" Aqueous Workup (Removal of Amine & Salts)

Target: Unreacted Propylamine

Scientific Rationale: Propylamine is a base. To move it into the aqueous layer, we must protonate it.[2] However, the Boc group is acid-labile (cleaves in strong acid). We utilize Citric Acid (pH ~3-4) or Potassium Bisulfate (


) . These are strong enough to protonate the amine (

) but too weak to cleave the carbamate carbocation intermediate required for Boc deprotection.

Protocol:

  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE). Avoid Dichloromethane (DCM) if possible, as emulsions are more common.

  • The Acid Wash: Wash the organic phase 2x with 10% aqueous Citric Acid .

    • Why? This converts residual propylamine into propylammonium citrate (water-soluble).

  • The Base Wash: Wash the organic phase 1x with Saturated Sodium Bicarbonate (

    
    ).
    
    • Why? Neutralizes any residual citric acid and removes hydrolyzed Boc byproducts (

      
       evolution will occur).
      
  • The Brine Wash: Wash 1x with Saturated Brine to remove trapped water.

  • Drying: Dry over

    
     and concentrate.
    

Critical Warning: Do not use concentrated HCl. If you must use mineral acid, use 0.5M HCl ice-cold and separate phases immediately.

Module B: Chemical Scavenging (Removal of Excess Boc₂O)

Target: Residual Di-tert-butyl dicarbonate

Scientific Rationale: Boc₂O is not easily removed by aqueous washing because it is lipophilic and neutral. It also sublimes, contaminating rotary evaporators. The most robust method is to convert it into a water-soluble species using a nucleophilic amine scavenger.

Recommended Reagent: N,N-Dimethyl-1,3-propanediamine (DMAPA)

Protocol:

  • Check Stoichiometry: Calculate the excess Boc₂O used.

  • Add Scavenger: Add 1.5 equivalents of DMAPA (relative to the excess Boc₂O) directly to the reaction mixture.

  • Incubate: Stir at room temperature for 15–30 minutes.

    • Mechanism:[3][4] DMAPA attacks Boc₂O to form a Boc-protected amine with a tertiary amine tail.

  • Wash: Proceed immediately to Module A (Step 2) .

    • Result: The tertiary amine on the scavenger protonates during the Citric Acid wash, dragging the attached Boc group into the aqueous layer.

Scavenging Boc2O Excess Boc2O (Lipophilic) Complex Boc-DMAPA Adduct (Contains Basic Amine) Boc2O->Complex + DMAPA DMAPA DMAPA (Nucleophile) DMAPA->Complex Salt Protonated Adduct (Water Soluble) Complex->Salt + H+ Acid Citric Acid Wash Acid->Salt

Figure 2: Mechanism of DMAPA scavenging. The lipophilic impurity is converted into a hydrophilic salt.

Module C: Physical Purification

Target: High Purity / Di-Boc Removal

If Module A and B fail to reach >98% purity, use these physical methods.

1. Silica Gel Chromatography:

  • Stationary Phase: Silica Gel (60 Å).

  • Mobile Phase: Hexanes/Ethyl Acetate (gradient 9:1 to 4:1).

  • Visualization: Ninhydrin stain works poorly for carbamates. Use Phosphomolybdic Acid (PMA) or Iodine stain.

2. Vacuum Distillation:

  • tert-Butyl propylcarbamate is stable enough for short-path distillation.

  • Boiling Point Estimation: Likely >80°C at 1 mmHg (Reference analogs).

  • Note: Ensure all Boc₂O is removed first, or it will sublime and clog the condenser.

Part 3: Frequently Asked Questions (FAQ)

Q1: Can I just use the rotavap to remove excess Boc₂O? A: In theory, yes, but practically, it is difficult. Boc₂O has a boiling point of 57°C (at reduced pressure), but it is a waxy solid that tends to sublime and coat the internal glass of your rotavap. It is far cleaner to scavenge it chemically (Module B) than to rely on vacuum.

Q2: Why did my product turn into an oil that won't solidify? A: tert-Butyl propylcarbamate has a low melting point and often exists as a supercooled liquid or oil. If it contains tert-butanol (t-BuOH), it will remain liquid.

  • Fix: Dissolve in minimal pentane/hexane and cool to -20°C to induce crystallization, or keep under high vacuum for 12+ hours to remove t-BuOH traces.

Q3: I used 1M HCl for the wash and my yield dropped. Why? A: You likely deprotected your product. While Boc is stable to base, the cleavage rate in 1M HCl is non-negligible, especially if the wash took too long or the solution warmed up. Always use Citric Acid or


 for the first wash.

Q4: How do I visualize the product on TLC? A: Boc-amines are not UV active (unless the amine R-group has a chromophore).

  • Ninhydrin: Will NOT work (no free amine).

  • Iodine: Works well.

  • PMA (Phosphomolybdic Acid): Heat gun required; appears as a dark blue/black spot.

References

  • Org. Synth. 1985, 63, 160. Protection of Amino Acids: tert-Butyl Carbamates. (Standard protocols for Boc protection and workup).

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Deng, G., et al. "Efficient removal of excess di-tert-butyl dicarbonate from reaction mixtures." Tetrahedron Letters, 2005. (Describes the DMAPA scavenging method).

  • PubChem Compound Summary: tert-Butyl carbamate. (Physical properties and solubility data).

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: NMR Characterization of tert-Butyl Propylcarbamate

Executive Summary & Structural Context[1][2] tert-Butyl propylcarbamate (Boc-propylamine) serves as a fundamental model for protected primary amines in medicinal chemistry. While structurally simple ( ), its NMR analysis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2]

tert-Butyl propylcarbamate (Boc-propylamine) serves as a fundamental model for protected primary amines in medicinal chemistry. While structurally simple (


), its NMR analysis reveals complex dynamic behaviors—specifically restricted rotation around the carbamate C-N bond—that are often overlooked in routine screening.

This guide compares two distinct analytical approaches: Routine Screening (CDCl₃) versus Structural Validation (DMSO-d₆) . For drug development professionals, understanding the limitations of the former and the resolution power of the latter is critical for distinguishing true impurities from conformers.

The Molecule[2][3][4][5]
  • IUPAC Name: tert-Butyl propylcarbamate

  • Molecular Formula:

    
    
    
  • Key Structural Features:

    • Boc Group: Intense singlet (~1.44 ppm), often obscuring impurities.

    • Carbamate Linkage: Subject to cis/trans isomerism (rotamers).

    • Propyl Chain: Diagnostic triplet-multiplet-triplet pattern.

Comparative Analysis: Solvent System Selection

The choice of solvent dictates the visibility of the exchangeable proton (NH) and the resolution of rotamers.

Method A: Routine Screening (CDCl₃)
  • Utility: High throughput, excellent solubility, easy evaporation.

  • Limitation: The NH proton is often broad or invisible due to rapid quadrupole relaxation and chemical exchange. Rotamers typically coalesce at room temperature, potentially masking subtle structural details.

Method B: Structural Validation (DMSO-d₆)[2]
  • Utility: Forms strong hydrogen bonds with the carbamate NH, slowing the exchange rate. This results in a sharp, coupled signal for the NH proton, allowing for precise integration and connectivity verification (COSY).

  • Advantage: Higher viscosity and polarity often separate rotameric signals, providing a "true" picture of the conformational population.

Data Comparison: Chemical Shift Fingerprint
Proton AssignmentMultiplicityShift in CDCl₃ (ppm)Shift in DMSO-d₆ (ppm)Diagnostic Note
NH (Amide)Broad s4.50 – 4.80 6.75 – 6.90 Critical Difference: In DMSO, appears as a triplet (J ≈ 5-6 Hz) due to coupling with N-CH₂.
H-1 (N-CH₂)q or br t3.05 – 3.102.85 – 2.95Becomes a distinct quartet in DMSO due to sharp NH coupling.
H-2 (C-CH₂)Sextet/m1.45 – 1.551.35 – 1.45Often overlaps with the t-Bu signal in CDCl₃.
t-Bu (CH₃)₃Singlet1.44 1.38 The "Anchor Peak" for integration (9H).
H-3 (CH₃)Triplet0.910.84Distinct terminal triplet (J ≈ 7.4 Hz).

Expert Insight: In CDCl₃, the N-CH₂ signal often appears as a broad triplet because the coupling to the NH proton is "washed out" by exchange. In DMSO-d₆, it resolves into a clear quartet (coupling to both CH₂ and NH).

Experimental Protocols

Protocol A: Synthesis of Reference Standard

Context: To ensure spectral accuracy, a high-purity standard must be synthesized fresh.

  • Reagents: Dissolve Propylamine (1.0 eq) in DCM (0.5 M).

  • Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and Triethylamine (1.2 eq).

  • Reaction: Stir at RT for 2 hours (monitor by TLC, stain with Ninhydrin).

  • Workup: Wash with 1M HCl (removes unreacted amine), then sat. NaHCO₃. Dry over MgSO₄.[1][2]

  • Purification: Vacuum distillation or silica plug (usually not required if washed thoroughly).

Protocol B: NMR Sample Preparation (Self-Validating)

Context: Improper concentration causes shift drifting of the NH peak.

  • Massing: Weigh 10–15 mg of analyte into a clean vial.

  • Solvation: Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆).

  • Filtration: Filter through a cotton plug directly into the NMR tube to remove suspended solids (MgSO₄ dust) which degrade line shape (shimming).

  • Validation Step: Shake the tube. If using CDCl₃, ensure the solution is clear. If using DMSO, ensure no "schlieren" lines (mixing artifacts) remain.

Advanced Interpretation & Rotamer Analysis

The Rotamer Challenge

Carbamates exhibit restricted rotation around the N-CO bond, creating syn (cis) and anti (trans) conformers.

  • Anti-Rotamer: The bulky t-Bu group is trans to the alkyl chain (Sterically favored, ~3:1 to 9:1 ratio).

  • Syn-Rotamer: The bulky groups are cis.

In DMSO-d₆, you may observe "shadow peaks"—small duplicate signals near the main peaks (especially the t-Bu and N-CH₂ signals). Do not mistake these for impurities. To validate, run a Variable Temperature (VT) experiment:

  • Heat to 350K: If the peaks coalesce into a single sharp set, they are rotamers.

  • Result: If peaks remain distinct, they are impurities.

13C Satellites Verification

The t-Bu singlet is massive (9 protons). It will always have ¹³C satellite peaks at ±0.5% intensity, spaced ~125 Hz apart.

  • Rule of Thumb: If you see small triplets exactly symmetric around the t-Bu peak, these are satellites, not ethyl impurities.

Visualizations

Diagram 1: Analytical Workflow for Boc-Amines

This flowchart illustrates the decision matrix for solvent selection based on the analytical goal.

AnalyticalWorkflow Start Sample: tert-Butyl Propylcarbamate Goal Define Analytical Goal Start->Goal Routine Routine Purity Check Goal->Routine High Throughput Structure Structural Validation / Conformational Analysis Goal->Structure Deep Characterization CDCl3 Solvent: CDCl3 Routine->CDCl3 DMSO Solvent: DMSO-d6 Structure->DMSO ResultA Result: Fast acquisition NH broad/invisible Rotamers coalesced CDCl3->ResultA ResultB Result: Sharp NH (Coupled) Rotamers visible Distinct H-bonding DMSO->ResultB

Caption: Decision matrix for selecting the optimal NMR solvent system based on the depth of characterization required.

Diagram 2: Rotameric Equilibrium

Visualizing the restricted rotation that leads to "shadow peaks" in the spectrum.

Rotamers cluster_0 NMR Observation Anti Anti-Rotamer (Major) (Sterically Favored) Transition Transition State (Restricted Rotation) Anti->Transition Heat (VT-NMR) Syn Syn-Rotamer (Minor) (Sterically Crowded) Syn->Transition Transition->Anti Transition->Syn Observation RT (DMSO): Dual Signals High T: Coalescence

Caption: The dynamic equilibrium between Anti and Syn conformers, which can be distinguished via Variable Temperature (VT) NMR.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Propylamine & Boc-derivatives. SDBS Web: [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Reich, H. J. (2023).[4] Structure Determination Using NMR. University of Wisconsin-Madison. (Boc Group Shifts and Rotamers). [Link]

  • Organic Syntheses. (2010). Protection of Amines as tert-Butyl Carbamates. Org. Synth. Coll. Vol. 10. [Link]

Sources

Comparative

Comparative IR Analysis: N-Boc-propylamine vs. Unprotected Precursors

Executive Summary This guide provides a definitive spectroscopic framework for validating the synthesis of N-Boc-propylamine (tert-butyl propylcarbamate) from its precursor, propylamine (1-aminopropane). For researchers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive spectroscopic framework for validating the synthesis of N-Boc-propylamine (tert-butyl propylcarbamate) from its precursor, propylamine (1-aminopropane).

For researchers in drug discovery and peptide synthesis, the conversion of a primary amine to a Boc-protected carbamate is a routine yet critical step. The primary challenge is not just confirming product formation, but ensuring the complete consumption of the starting amine and the absence of residual Boc-anhydride (


) reagent. This guide outlines the specific infrared (IR) spectral shifts that serve as immutable "pass/fail" quality control gates.

Mechanistic Basis of Spectral Shift

To interpret the spectrum accurately, one must understand the vibrational physics driving the peak shifts. The reaction converts a primary amine (


) into a secondary carbamate  (

).
  • Symmetry Reduction (N-H Region): The primary amine possesses two N-H bonds, creating symmetric and asymmetric stretching modes (a doublet). The carbamate retains only one N-H bond, collapsing this region into a single absorption band.

  • Dipole Introduction (Carbonyl Region): The introduction of the carbonyl (

    
    ) group creates a strong dipole moment, resulting in a highly intense absorption band (Amide I) that is absent in the precursor.
    
  • Electronic Coupling (Amide II): The carbamate nitrogen's lone pair resonance with the carbonyl creates a mixed vibrational mode (N-H bending coupled with C-N stretching), known as the Amide II band, which is diagnostic for secondary amides/carbamates.

Comparative Peak Analysis (The Data)

The following table contrasts the diagnostic peaks of the starting material (Propylamine) against the product (N-Boc-propylamine) and the common impurity (Boc-Anhydride).

Table 1: Diagnostic IR Fingerprints[1]
Functional GroupVibration ModePropylamine (Precursor)N-Boc-propylamine (Product)Boc-Anhydride (Impurity)
N-H Stretch Stretching (

)
3300-3380 cm⁻¹ (Weak Doublet)~3350 cm⁻¹ (Sharp Singlet)Absent
Carbonyl (C=O) Amide I StretchAbsent 1680-1720 cm⁻¹ (Very Strong)1760 & 1830 cm⁻¹ (Split Doublet)
N-H Bend Scissoring / Amide II1580-1650 cm⁻¹ (Medium)1520-1550 cm⁻¹ (Broad)Absent
C-O Stretch Ether/Ester StretchAbsent1150-1250 cm⁻¹ (Strong)1100-1300 cm⁻¹
t-Butyl Group C-H Bend (Gem-dimethyl)Absent1365 & 1390 cm⁻¹ (Split Doublet)1370 & 1395 cm⁻¹

Critical QC Note: The presence of a "split" carbonyl peak at 1760/1830 cm⁻¹ indicates residual Boc-anhydride. A pure product must show a singular, strong carbonyl peak around 1690-1710 cm⁻¹.

Validated Experimental Protocol

Method: Attenuated Total Reflectance (ATR-FTIR) Rationale: N-Boc-propylamine is typically a liquid or low-melting solid. ATR eliminates the need for KBr pellets, preventing moisture absorption (which broadens OH/NH bands) and ensuring pathlength consistency.

Step-by-Step Workflow
  • System Blanking:

    • Clean the ATR crystal (Diamond or ZnSe) with isopropanol.

    • Collect a background spectrum (air) to subtract atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      .
  • Sample Application:

    • If Liquid: Place 10-20 µL of the neat oil directly onto the crystal center.

    • If Solid: Place ~5 mg of solid on the crystal and apply high pressure using the anvil clamp to ensure optical contact.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹[1]

    • Scans: 16 (Screening) or 64 (Publication quality)

    • Range: 4000–600 cm⁻¹

  • Post-Run Cleaning:

    • Wipe with ethanol immediately. Residual carbamates can crystallize and scratch ZnSe crystals if mechanically removed later.

Decision Pathway & Logic

The following diagram illustrates the logical flow for determining the success of the protection reaction based on spectral data.

QC_Pathway Start Crude Product Isolated IR_Scan Run ATR-FTIR Spectrum Start->IR_Scan Check_CO Check 1680-1750 cm⁻¹ (Carbonyl Region) IR_Scan->Check_CO No_CO No Peak: Reaction Failed Check_CO->No_CO Absent Yes_CO Strong Peak Present Check_CO->Yes_CO Present Check_Split Check Peak Shape: Single or Split? Yes_CO->Check_Split Split_Peak Split (1760/1830): Residual Boc2O Check_Split->Split_Peak Doublet Single_Peak Single (1690-1710): Carbamate Formed Check_Split->Single_Peak Singlet Check_NH Check 3300-3500 cm⁻¹ (Amine Region) Single_Peak->Check_NH Doublet Doublet: Residual Propylamine Check_NH->Doublet Doublet Present Singlet Singlet: QC PASS Check_NH->Singlet Singlet Only

Figure 1: Spectroscopic decision tree for validating N-Boc-propylamine synthesis. Green nodes indicate successful checkpoints; Red nodes indicate failure modes requiring purification.

Expert Interpretation Guide

The "Doublet" Trap

Researchers often confuse the Amide II overtone (~3100 cm⁻¹) with the amine doublet.

  • Differentiation: The primary amine doublet (starting material) is distinct at 3300/3380 cm⁻¹. If you see a weak shoulder at 3080-3100 cm⁻¹, this is likely the Fermi resonance of the Amide II band, which is normal for carbamates and does not indicate unreacted amine.

The Water Interference

Propylamine is hygroscopic. If your starting material was wet, you will see a broad "mound" underlying the N-H region (3200-3600 cm⁻¹). This can mask the transition from doublet to singlet.

  • Solution: Dry the crude product over

    
     or 
    
    
    
    before IR analysis to ensure the N-H band shape is true.
Impurity Profiling

If the spectrum shows a peak at 2260 cm⁻¹ , check your reagents. This corresponds to an isocyanate (


), a potential degradation product if the reaction was heated excessively or if Curtius rearrangement occurred (though rare in standard Boc protection).

References

  • NIST Mass Spectrometry Data Center. (2023).[2] Propylamine (CAS 107-10-8) Infrared Spectrum. National Institute of Standards and Technology. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text on Amide I/II bands).

  • Doc Brown's Chemistry. (2023). Infrared spectrum of propylamine (1-aminopropane). [Link]

Sources

Validation

A Comparative Guide to the 13C NMR Chemical Shifts of tert-Butyl Propylcarbamate

In the landscape of modern drug discovery and organic synthesis, the carbamate functional group, particularly the tert-butyloxycarbonyl (Boc) protecting group, is of paramount importance. Its strategic use in masking the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and organic synthesis, the carbamate functional group, particularly the tert-butyloxycarbonyl (Boc) protecting group, is of paramount importance. Its strategic use in masking the reactivity of amines is a cornerstone of peptide synthesis and the generation of complex molecular architectures. The precise characterization of these molecules is critical, and among the arsenal of analytical techniques, 13C Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed carbon framework of a molecule. This guide provides an in-depth analysis of the 13C NMR chemical shifts of tert-butyl propylcarbamate, offering a comparative perspective with related structures to aid researchers in their spectroscopic analyses.

The Significance of 13C NMR in Carbamate Characterization

13C NMR spectroscopy offers a non-destructive method to probe the electronic environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local magnetic field around a carbon nucleus, which is in turn influenced by the surrounding atoms and their electronegativity. For carbamates, 13C NMR is instrumental in confirming successful protection or deprotection of amines, assessing purity, and elucidating the structure of novel compounds.

Predicted 13C NMR Chemical Shifts of tert-Butyl Propylcarbamate

The predicted chemical shifts are presented in Table 1, with a detailed rationale for each assignment based on the electronic environment of the carbon atoms.

Table 1: Predicted 13C NMR Chemical Shifts for tert-Butyl Propylcarbamate

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
Carbamate C=O 156 - 158The carbonyl carbon of a carbamate is typically found in this downfield region due to the deshielding effect of the two adjacent electronegative oxygen and nitrogen atoms.
Quaternary C of tert-butyl 78 - 80This carbon is attached to an oxygen atom, causing a significant downfield shift. Data from numerous Boc-protected compounds support this range.[1][2][3]
CH3 of tert-butyl 28 - 29The three equivalent methyl carbons of the tert-butyl group are in a typical alkane region but are slightly deshielded by the nearby oxygen atom.
N-CH2 (propyl) 42 - 44The methylene carbon directly attached to the nitrogen atom is deshielded by the electronegative nitrogen.
-CH2- (propyl) 22 - 24This central methylene carbon of the propyl group is in a standard aliphatic environment.
-CH3 (propyl) 10 - 12The terminal methyl carbon of the propyl group is the most shielded of the propyl chain carbons.
Comparative Analysis with Structurally Related Carbamates

To validate our predictions and provide a practical guide for researchers, we will compare the expected chemical shifts of tert-butyl propylcarbamate with the experimental data of several related carbamates. This comparative approach is invaluable for identifying trends and understanding the influence of substituent effects on 13C NMR spectra.

Table 2: Experimental 13C NMR Chemical Shifts of Selected Carbamates

CompoundCarbamate C=O (ppm)Quaternary C (tert-butyl) (ppm)CH3 (tert-butyl) (ppm)Other Aliphatic Carbons (ppm)
tert-Butyl carbamate ~157~78~28N/A
n-Butyl carbamate ~157N/AN/A64.5 (O-CH2), 31.5 (-CH2-), 19.0 (-CH2-), 13.5 (-CH3)
N-Boc-L-valine ~156~80~28Varied shifts for valine side chain
tert-Butyl (3-(methylamino)propyl)carbamate ~156~79~2840.5 (N-CH2), 36.1 (N-CH3), 29.8 (-CH2-)

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

From the comparative data, we can observe consistent chemical shifts for the Boc group across different molecules, lending strong support to our predictions for tert-butyl propylcarbamate. The data for n-butyl carbamate provides a good reference for the propyl chain, although in that case, the butyl group is attached to the oxygen, not the nitrogen, which will influence the chemical shift of the α-carbon.

Experimental Protocol for 13C NMR Spectroscopy

To ensure the acquisition of high-quality 13C NMR data, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 10-50 mg of the carbamate sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is crucial as it can influence chemical shifts.[4][5] Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar compounds.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a standard proton-decoupled 13C NMR spectrum. This is the most common type of 13C NMR experiment and results in a spectrum where each unique carbon atom appears as a single peak.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm for organic molecules).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio. Quaternary carbons, such as the carbonyl and the tert-butyl quaternary carbon, often have longer relaxation times and may require a longer delay between pulses or a larger number of scans to be observed clearly.[7]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Reference the spectrum by setting the TMS peak to 0.0 ppm.

    • Integrate the peaks if desired, although peak intensities in proton-decoupled 13C NMR are not always directly proportional to the number of carbons.

Visualizing the Structure-Spectra Relationship

The following diagram illustrates the general structure of a carbamate and highlights the key carbon environments that are differentiated in a 13C NMR spectrum.

General Carbamate Structure

This next diagram outlines the workflow for a typical 13C NMR experiment, from sample preparation to final data analysis.

G 13C NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer instrument_setup Instrument Setup (Tune, Match, Shim) transfer->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid fourier_transform Fourier Transform acquire_fid->fourier_transform phasing Phase Spectrum fourier_transform->phasing referencing Reference to TMS phasing->referencing analysis Spectral Analysis referencing->analysis

13C NMR Experimental Workflow
Conclusion

The ability to accurately interpret 13C NMR spectra is a fundamental skill for chemists in research and industry. This guide provides a robust framework for understanding the 13C NMR chemical shifts of tert-butyl propylcarbamate through prediction and comparison with related, experimentally verified compounds. By following the detailed experimental protocol and utilizing the comparative data provided, researchers can confidently characterize their carbamate-containing molecules, ensuring the structural integrity and purity of their compounds, which is a critical step in the drug development pipeline.

References

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • UKnowledge. Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propyl methanoate. [Link]

  • American Chemical Society. 1H, 13C, 15N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. [Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

Sources

Comparative

Technical Guide: Validating Purity of N-Boc-propylamine (CAS 105678-25-9)

Executive Summary N-Boc-propylamine (tert-butyl propylcarbamate), a critical intermediate in peptide synthesis and medicinal chemistry, presents a unique analytical challenge: it lacks a strong UV chromophore and contain...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Boc-propylamine (tert-butyl propylcarbamate), a critical intermediate in peptide synthesis and medicinal chemistry, presents a unique analytical challenge: it lacks a strong UV chromophore and contains an acid-labile protecting group. Standard HPLC methods utilizing 254 nm detection or high concentrations of Trifluoroacetic Acid (TFA) will result in either non-detection or on-column degradation.

This guide provides a comparative analysis of three validation methodologies, establishing HPLC with Charged Aerosol Detection (CAD) as the superior technique for purity assessment, while offering optimized protocols for Low-Wavelength UV and GC-FID as viable alternatives.

Part 1: The Analytical Challenge

The validation of N-Boc-propylamine requires navigating two opposing constraints: Detection Sensitivity vs. Sample Stability .

FeatureImplication for Analysis
Structure Aliphatic carbamate chain. No aromatic rings or conjugated

-systems.
Chromophore None at >220 nm. Only weak absorption at 200–210 nm (carbonyl

transition).
Stability Acid Labile. The tert-butyl carbamate (Boc) group cleaves in strong acids (e.g., >1% TFA), reverting to the free amine.
Volatility Moderate. Capable of being analyzed by GC, but thermal degradation is a risk at high injector temperatures.

Part 2: Comparative Analysis of Methodologies

Method A: HPLC-CAD (The Gold Standard)

Charged Aerosol Detection (CAD) is the recommended approach. It functions as a universal detector, measuring the charge of analyte particles after mobile phase evaporation.

  • Pros: Uniform response factor (independent of chemical structure), high sensitivity, no chromophore required.

  • Cons: Requires volatile mobile phases; incompatible with phosphate buffers.[1]

Method B: HPLC-UV (Low Wavelength)

UV Detection at 205–210 nm is the most accessible alternative but requires strict solvent purity control.

  • Pros: Uses standard equipment found in every lab.

  • Cons: High background noise (solvent cut-off); "drift" during gradients; lower sensitivity; cannot use Formic Acid (high UV absorbance at 210 nm).

Method C: GC-FID (The Orthogonal Validator)

Gas Chromatography is excellent for cross-validation but less ideal for routine purity checks if the sample contains non-volatile salts or precursors.

  • Pros: High resolution; separates volatile impurities easily.

  • Cons: Thermal instability risk; cannot detect non-volatile impurities (salts).

Performance Comparison Matrix
MetricHPLC-CADHPLC-UV (210 nm)GC-FID
Sensitivity (LOD) High (< 10 ng)Moderate (~100 ng)High (< 10 ng)
Linearity (

)
> 0.995 (Quadratic fit often needed)> 0.999> 0.999
Specificity Excellent (Universal)Poor (Solvent interference)Excellent
Stability Risk Low (Neutral/Volatile buffer)Low (if pH > 3.0)Moderate (Thermal)

Part 3: Experimental Protocols

Protocol 1: HPLC-CAD (Recommended)

This system provides the highest integrity data for N-Boc-propylamine.

  • Instrument: HPLC/UHPLC with Charged Aerosol Detector (e.g., Thermo Corona or similar).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Flow Rate: 1.0 mL/min.

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold)

    • 2–15 min: 10%

      
       90% B
      
    • 15–18 min: 90% B

    • 18–20 min: 10% B (Re-equilibration)

  • Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0 (or optimized).

  • Sample Prep: 1.0 mg/mL in 50:50 Water:ACN.

Protocol 2: HPLC-UV (Alternative)

Use this if CAD is unavailable. Note the specific buffer requirement.

  • Detector: UV/DAD at 210 nm (Reference: 360 nm).

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0). Note: Do NOT use Formic Acid or Acetate, as they absorb heavily at 210 nm.

  • Mobile Phase B: Acetonitrile (Far UV Grade).

  • Gradient: Similar to CAD method.

  • Critical Control: Perform a "Blank" run to subtract the baseline drift caused by the change in refractive index and solvent absorption.

Protocol 3: GC-FID (Orthogonal Check)
  • Column: DB-1 or HP-5 (30 m x 0.32 mm x 0.25 µm).

  • Carrier Gas: Helium (1.5 mL/min).

  • Injector: 200°C (Split 20:1). Note: Do not exceed 220°C to prevent carbamate thermal cleavage.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    240°C.
  • Detector: FID at 250°C.

Part 4: Visualization & Logic

Workflow: Method Selection Logic

The following diagram illustrates the decision process for selecting the correct validation method based on available instrumentation and sample needs.

MethodSelection Start Start: N-Boc-propylamine Purity Check CheckChrom Check Chromophore (Is UV > 220nm possible?) Start->CheckChrom NoChrom No (Aliphatic Carbamate) CheckChrom->NoChrom Confirmed CheckCAD Is CAD/ELSD Available? NoChrom->CheckCAD MethodCAD Method A: HPLC-CAD (Volatile Buffer, High Sensitivity) CheckCAD->MethodCAD Yes (Preferred) MethodGC Method C: GC-FID (Check Thermal Stability) CheckCAD->MethodGC No (Volatile Impurities) MethodUV Method B: HPLC-UV (210 nm) (Phosphate Buffer, Drift Correction) CheckCAD->MethodUV No (Only UV Avail)

Figure 1: Decision Matrix for selecting the analytical technique. CAD is the primary recommendation due to the lack of UV activity.

Workflow: Validation Logic (HPLC-CAD)

This diagram details the specific validation steps required to ensure the HPLC-CAD method is robust, specifically addressing the non-linear response often seen with aerosol detectors.

ValidationLogic Step1 1. Specificity Check (Inject Blank & Placebo) Step2 2. Linearity Assessment (5 Levels: 50-150%) Step1->Step2 Decision1 Is R² > 0.99? Step2->Decision1 LinearFit Use Linear Fit Decision1->LinearFit Yes PolyFit Use Polynomial/Log-Log Fit (Common for CAD) Decision1->PolyFit No Step3 3. Accuracy/Recovery (Spike at 3 levels) LinearFit->Step3 PolyFit->Step3 Step4 4. Stability Check (Re-inject after 24h) Step3->Step4

Figure 2: Validation workflow emphasizing the linearity check, as CAD response can be non-linear at wide dynamic ranges.

References

  • Organic Chemistry Portal. (2012). Stability of Boc-Protected Amino Groups in Acidic Conditions.[2][3] Retrieved from [Link]

  • ResearchGate. (2012). Discussion on Stability of N-BOC Group during RP-Chromatography with TFA. Retrieved from [Link]

Sources

Validation

Comparative Guide: N-Terminal Protection of Propyl Amine (Boc vs. Fmoc)

Executive Summary In the synthesis of propyl amine derivatives, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection is rarely a matter of preference—it is a strategic decision...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of propyl amine derivatives, the choice between tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protection is rarely a matter of preference—it is a strategic decision dictated by downstream orthogonality and purification requirements.

  • Select Boc when your downstream chemistry requires strong bases or nucleophiles, or when the high lipophilicity of the Fmoc group complicates purification of small polar molecules.

  • Select Fmoc when your synthesis involves acid-sensitive moieties (e.g., tert-butyl esters, trityl groups) or when you require UV-active handles for easy TLC/HPLC monitoring.

Critical Operational Note: Propyl amine (


) is highly volatile. The primary failure mode in these protocols is not the protection chemistry itself, but the loss of starting material during reaction setup or the loss of the volatile N-Boc product during vacuum concentration.

Mechanistic Foundation & Orthogonality

Understanding the deprotection mechanism is vital for troubleshooting. The two groups operate on completely orthogonal axes: acid lability (Boc) versus base lability (Fmoc).[1]

Comparative Mechanism Workflow

ProtectionMechanism cluster_Boc Boc Pathway (Acid Labile) cluster_Fmoc Fmoc Pathway (Base Labile) PropylAmine Propyl Amine (Volatile Nucleophile) Boc_Reagent Boc2O / Base PropylAmine->Boc_Reagent Fmoc_Reagent Fmoc-OSu / NaHCO3 PropylAmine->Fmoc_Reagent Boc_Product N-Boc-Propylamine (Stable to Base) Boc_Reagent->Boc_Product Boc_Deprot TFA or HCl Boc_Product->Boc_Deprot Boc_Result Propyl Amine Salt + CO2 + Isobutylene Boc_Deprot->Boc_Result Fmoc_Product N-Fmoc-Propylamine (Stable to Acid) Fmoc_Reagent->Fmoc_Product Fmoc_Deprot Piperidine (20%) Fmoc_Product->Fmoc_Deprot Fmoc_Result Free Amine + Dibenzofulvene Fmoc_Deprot->Fmoc_Result

Figure 1: Orthogonal protection pathways. Note that Fmoc deprotection generates dibenzofulvene, a reactive byproduct that must be scavenged.[2]

Performance Analysis Data

The following data aggregates typical bench-scale performance for primary aliphatic amines (specifically propyl amine).

FeatureBoc Protection Fmoc Protection
Reagent Cost Low (

)
Moderate/High (Fmoc-OSu)
Atom Economy HighLow (Large fluorenyl group)
Product State Oil or Low-Melting SolidCrystalline Solid
UV Detectability Poor (Requires staining)Excellent (Strong UV chromophore)
Deprotection Acid (TFA, HCl/Dioxane)Base (Piperidine, DBU)
Stability Stable to Base/NucleophilesStable to Acid
Purification Distillation or Silica FlashRecrystallization or Silica Flash
Major Risk Product VolatilitySolubility issues (aggregates)

Experimental Protocols

Protocol A: Boc-Protection of Propyl Amine

Objective: Synthesis of N-(tert-butoxycarbonyl)propylamine. Rationale: We utilize a biphasic system (DCM/Water) or Dioxane/Water to control pH and ensure the volatile amine remains in solution.

  • Setup: In a round-bottom flask, dissolve Propyl Amine (1.0 equiv) in 1,4-Dioxane/Water (1:1 v/v).

  • Base Addition: Add NaOH (1.1 equiv) or

    
     (1.5 equiv). Cool to 0°C.
    
    • Scientist's Note: Cooling is essential. The reaction with

      
       is exothermic and can vaporize your starting material (propyl amine bp 48°C).
      
  • Reagent Addition: Add

    
     (Di-tert-butyl dicarbonate, 1.1 equiv) portion-wise or as a solution in dioxane.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Stain: Ninhydrin; Boc product is not UV active).

  • Workup (Critical Step):

    • Evaporate Dioxane carefully (do not use high vacuum/heat).

    • Acidify aqueous layer to pH ~3 with dilute citric acid or 1M HCl (Keep cold!).

    • Extract with Ethyl Acetate (3x).

    • Wash organics with Brine, dry over

      
      .
      
  • Isolation: Concentrate under reduced pressure.

    • Warning:N-Boc-propylamine is an oil/low solid with moderate volatility. Do not leave on high vacuum overnight.

Protocol B: Fmoc-Protection of Propyl Amine

Objective: Synthesis of N-(9-fluorenylmethoxycarbonyl)propylamine. Rationale: We use Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is cheaper but prone to forming dipeptides (in amino acids) and other impurities. Fmoc-OSu is cleaner.

  • Setup: Dissolve Propyl Amine (1.0 equiv) in Acetone/Water or Acetonitrile/Water (1:1).

  • Buffer: Add

    
     (1.5 equiv). The pH should be ~8–9.
    
    • Scientist's Note: Avoid strong bases like NaOH which can prematurely degrade the Fmoc group (base-labile).

  • Addition: Add Fmoc-OSu (1.05 equiv) slowly as a solution in Acetone/Acetonitrile.

  • Reaction: Stir at RT for 2–4 hours.

    • Monitoring: The product is highly UV active. Use UV lamp for TLC.

  • Workup:

    • Acidify carefully to pH 4–5 with 1M HCl.

    • Extract with Ethyl Acetate.

    • Wash with water and brine.

  • Purification: The crude product is likely a solid. Recrystallization from Ethanol/Hexane or Flash Chromatography is effective.

    • Advantage:[2][3][] The high lipophilicity of Fmoc makes the product easy to separate from polar impurities.

Strategic Decision Matrix

Use this logic flow to determine the correct protecting group for your specific workflow.

DecisionMatrix Start Start: Propyl Amine Protection Q1 Does downstream chemistry involve STRONG BASES (e.g., LiAlH4, Grignards)? Start->Q1 Q2 Does downstream chemistry involve STRONG ACIDS (e.g., glycosylation)? Q1->Q2 No Result_Boc Select Boc Protection Q1->Result_Boc Yes (Boc is base-stable) Q3 Is UV detection critical for purification/monitoring? Q2->Q3 No Result_Fmoc Select Fmoc Protection Q2->Result_Fmoc Yes (Fmoc is acid-stable) Q3->Result_Boc No (Boc is cheaper/smaller) Q3->Result_Fmoc Yes (Fmoc is UV Active)

Figure 2: Decision matrix for selecting protection strategy based on downstream compatibility.

Senior Scientist Insights & Troubleshooting

The "Dibenzofulvene" Problem (Fmoc)

When removing Fmoc with piperidine, the byproduct is dibenzofulvene (DBF) .[5]

  • Issue: DBF is reactive and can re-attach to the free amine.[6]

  • Solution: Standard protocols use 20% piperidine.[1] The excess piperidine acts as a scavenger, forming a stable adduct with DBF that is washed away. If you see low yields during deprotection, ensure you have a large excess of secondary amine.

Volatility Management (Boc)[1][4]
  • Risk: Propyl amine is volatile.[7] If you add it to a warm solution of

    
    , it may evaporate before reacting.
    
  • Mitigation: Always cool the reaction vessel to 0°C before adding the amine.

  • Risk: N-Boc-propylamine is a "grease-like" oil. It can "bump" into the rotovap trap.

  • Mitigation: Use a controlled vacuum controller. Do not heat the bath above 30°C during concentration.

Solubility
  • Fmoc: Adds significant hydrophobicity. If your propyl amine is being attached to a larger hydrophobic molecule, the Fmoc derivative might precipitate out of reaction solvents like MeOH. Switch to DMF or DCM.

  • Boc: Adds minimal bulk. Generally maintains good solubility in common organic solvents.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[8] (The definitive guide on stability constants and deprotection conditions). [3]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of protection mechanisms including Fmoc/Boc). [3]

  • Sigma-Aldrich (Merck). (n.d.). N-Boc-propylamine Product Specification. (Used for physical data verification). Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[5] International Journal of Peptide and Protein Research, 35(3), 161-214. (Foundational text for Fmoc chemistry and dibenzofulvene scavenging).

Sources

Comparative

Spectroscopic identification of N-Boc-propylamine impurities

An Expert's Comparative Guide to the Spectroscopic Identification of N-Boc-propylamine Impurities For researchers, scientists, and professionals in drug development, the chemical integrity of synthetic building blocks is...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Spectroscopic Identification of N-Boc-propylamine Impurities

For researchers, scientists, and professionals in drug development, the chemical integrity of synthetic building blocks is non-negotiable. N-Boc-propylamine, a widely used amine-protected intermediate, is fundamental in the synthesis of numerous pharmaceutical compounds. Its purity directly impacts reaction yields, downstream purification efforts, and the safety and efficacy profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to identify and characterize impurities in N-Boc-propylamine, grounded in established analytical principles and practical laboratory application.

The Imperative of Impurity Profiling

The synthesis of N-Boc-propylamine, typically achieved by reacting propylamine with di-tert-butyl dicarbonate (Boc₂O), is a robust process. However, like any chemical transformation, it is susceptible to the generation of process-related impurities. These can stem from incomplete reactions, side reactions, or residual starting materials and byproducts.[1] Rigorous identification and control of these impurities are mandated by regulatory bodies and are essential for ensuring product quality and consistency.[1]

Common Process-Related Impurities in N-Boc-propylamine:

  • Propylamine: Unreacted starting material. Its presence indicates an incomplete reaction.

  • Di-tert-butyl dicarbonate (Boc₂O): Unreacted protection reagent.

  • Di-Boc-propylamine: A common byproduct resulting from the over-protection of the primary amine.

  • tert-Butanol: A byproduct generated from the reaction of the Boc group.

A multi-modal analytical strategy is crucial for the comprehensive detection and structural elucidation of these potential contaminants.

Comparative Analysis of Core Spectroscopic Techniques

The three pillars of spectroscopic analysis for small organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each provides unique, often complementary, data essential for a complete impurity profile.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the gold standard for the unambiguous structural elucidation of organic compounds, providing detailed information about the molecular framework and the electronic environment of each nucleus.[1][3] For N-Boc-propylamine, ¹H and ¹³C NMR are indispensable for confirming the primary structure and identifying structural variants among impurities.

Causality Behind Experimental Choices

¹H NMR is the first choice due to its high sensitivity and the wealth of information derived from chemical shifts, signal integrations, and spin-spin coupling patterns. The integration of proton signals allows for direct and accurate quantification of impurities relative to the main component, provided at least one signal from each species is well-resolved.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh ~15-25 mg of the N-Boc-propylamine sample and a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure complete dissolution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of ≥400 MHz. Key parameters for quantitative analysis include a long relaxation delay (e.g., 5 times the longest T₁ relaxation time) and a 90° pulse angle to ensure accurate signal integration.

  • Data Processing: Process the spectrum with careful phasing and baseline correction. Integrate the distinct signals for the analyte and the internal standard.

Data Interpretation
  • N-Boc-propylamine (Expected ¹H NMR in CDCl₃):

    • ~0.9 ppm (triplet, 3H, -CH₃)

    • ~1.45 ppm (singlet, 9H, -C(CH₃)₃)

    • ~1.5 ppm (sextet, 2H, -CH₂-CH₂-NH)

    • ~3.1 ppm (quartet, 2H, -CH₂-NH)

    • ~4.8 ppm (broad singlet, 1H, -NH)

  • Impurity Signatures:

    • Propylamine: Will show a distinct set of signals, including a characteristic amine proton signal and different chemical shifts for the propyl chain protons.[4]

    • Di-Boc-propylamine: The propyl group protons will be shifted downfield due to the electron-withdrawing effect of the second Boc group, and the NH proton signal will be absent.

    • tert-Butanol: A sharp singlet around 1.2-1.3 ppm.

Workflow: NMR-Based Structural Confirmation and Quantification

Caption: Workflow for quantitative impurity analysis by NMR (qNMR).

Mass Spectrometry (MS): Unmatched Sensitivity for Trace Detection

Mass spectrometry is a cornerstone of impurity analysis due to its exceptional sensitivity and ability to provide precise molecular weight information.[][6] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for resolving, detecting, and identifying trace-level impurities.[1]

Causality Behind Experimental Choices

LC-MS is preferred over direct infusion as it separates the impurities from the bulk material and each other before they enter the mass spectrometer. This prevents ion suppression and allows for the detection of low-abundance species. Electrospray ionization (ESI) in positive mode is ideal for amines, as they are readily protonated.

Experimental Protocol: LC-MS Impurity Profiling
  • Sample Preparation: Prepare a stock solution of N-Boc-propylamine in a suitable solvent (e.g., methanol or acetonitrile) at ~1 mg/mL. Dilute further to ~10-50 µg/mL for analysis.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of B, ramping up to elute components of increasing hydrophobicity.

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ion Source: ESI in positive ion mode.

    • Acquisition Mode: Full scan mode to detect all ions within a mass range (e.g., m/z 50-500). If specific impurities are targeted, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

  • Data Analysis: Extract ion chromatograms for the expected m/z of the parent compound and potential impurities.

Data Interpretation

The mass spectrometer detects ions based on their mass-to-charge (m/z) ratio.

  • N-Boc-propylamine: Expected [M+H]⁺ = 160.13

  • Impurity Signatures:

    • Propylamine: [M+H]⁺ = 60.08[7]

    • Di-Boc-propylamine: [M+H]⁺ = 260.18

    • tert-Butanol: Does not ionize well under these conditions but may be observed as an adduct.

Logical Flow: Impurity Detection by LC-MS

LCMS_Flow Sample Diluted Sample HPLC HPLC Separation (C18 Column) Sample->HPLC Injection Ionization ESI Source (Ionization) HPLC->Ionization Elution MassAnalyzer Mass Analyzer (m/z Sorting) Ionization->MassAnalyzer Detector Detector & Data System MassAnalyzer->Detector Ion Detection

Caption: Logical flow of impurity separation and detection using LC-MS.

Infrared (IR) Spectroscopy: Rapid Functional Group Screening

Infrared (IR) spectroscopy, particularly with an Attenuated Total Reflectance (ATR) accessory, is a fast, non-destructive technique for verifying the presence of key functional groups.[3] While it lacks the detailed structural resolution of NMR or the sensitivity of MS, it serves as an excellent first-pass quality control check.

Causality Behind Experimental Choices

ATR-FTIR is used for its simplicity and speed. It requires minimal to no sample preparation and provides a chemical "fingerprint" of the sample in seconds. It is highly effective for detecting impurities that introduce or remove a distinct functional group (e.g., an -OH group from tert-butanol or a primary amine from propylamine).

Experimental Protocol: ATR-FTIR Analysis
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the N-Boc-propylamine liquid or solid directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum (typically 16-32 scans are co-added).

  • Data Analysis: Compare the sample spectrum to a reference spectrum of a pure standard.

Data Interpretation
  • N-Boc-propylamine Spectrum:

    • ~3340 cm⁻¹: N-H stretch (secondary amide/carbamate).

    • ~2970 cm⁻¹: C-H stretches (alkyl).

    • ~1685 cm⁻¹: C=O stretch (carbamate carbonyl). This is a very strong, sharp peak.

    • ~1520 cm⁻¹: N-H bend.

  • Impurity Signatures:

    • Propylamine: Will show two distinct N-H stretching bands (~3300-3400 cm⁻¹), characteristic of a primary amine, which can be distinguished from the single N-H band of the product.

    • tert-Butanol: A very broad O-H stretching band around 3400 cm⁻¹ would be a clear indicator of its presence.

Performance Summary and Recommendations

FeatureNMR SpectroscopyMass Spectrometry (LC-MS)IR Spectroscopy
Primary Information Definitive molecular structure & connectivityMolecular weight & formula confirmationFunctional groups present
Sensitivity Moderate (mg scale)Very High (ng to pg scale)[]Low to Moderate (typically >1%)
Quantification Excellent (qNMR)Good (requires calibration)Semi-quantitative at best
Impurity ID Strength Excellent for structural isomersExcellent for trace detectionGood for functional group differences
Throughput Low to ModerateHighVery High
Expertise Required HighHighModerate

Conclusion: An Integrated, Self-Validating Approach

No single technique provides all the necessary information for a comprehensive impurity profile of N-Boc-propylamine. A robust, self-validating system leverages the strengths of each method.

  • IR Spectroscopy should be used as a rapid identity check and for screening batches for gross contamination with impurities having distinct functional groups (e.g., alcohols, primary amines).

  • LC-MS is the workhorse for impurity detection and profiling, capable of separating and detecting trace-level contaminants that other techniques would miss.

  • NMR Spectroscopy is the ultimate arbiter for structural confirmation. When an unknown impurity is detected by LC-MS, its isolation and subsequent analysis by NMR are required for definitive identification. Furthermore, qNMR remains the most accurate method for quantifying the purity of the bulk material.

By integrating these spectroscopic techniques, researchers and drug development professionals can build a complete and trustworthy picture of N-Boc-propylamine quality, ensuring the integrity of their synthetic processes and the safety of the final pharmaceutical products.

References

  • Title: Identification and profiling of impurities in Pharmaceuticals Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview Source: Research and Reviews in Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Impurity profiling and HPLC methods for drug quality compliance Source: AMSbiopharma URL: [Link]

  • Title: Mass Spectrometry in Impurity Profiling Source: ResearchGate URL: [Link]

  • Title: 1H proton NMR spectrum of propylamine Source: Doc Brown's Chemistry URL: [Link]

  • Title: Sample IR spectra Source: University of Calgary URL: [Link]

  • Title: Propylamine Source: NIST WebBook URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

tert-Butyl propylcarbamate proper disposal procedures

This guide outlines the technical protocols for the safe disposal of tert-Butyl propylcarbamate (N-Boc-propylamine).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable procedur...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe disposal of tert-Butyl propylcarbamate (N-Boc-propylamine).[1] It is designed for laboratory personnel and safety officers requiring immediate, actionable procedures compliant with standard chemical hygiene and environmental regulations.

Chemical Profile & Hazard Identification

Before initiating disposal, you must verify the physical state and purity of the material. tert-Butyl propylcarbamate is a Boc-protected amine.[1] While often chemically stable under neutral conditions, its specific carbamate linkage introduces unique disposal constraints—specifically regarding acid compatibility.

ParameterSpecification
Chemical Name tert-Butyl propylcarbamate (N-Boc-propylamine)
CAS Number 10398-29-5
Physical State Liquid or Low-Melting Solid (Ambient conditions)
Flash Point ~70–90°C (Estimate; treat as Combustible )
Primary Hazard Skin/Eye Irritant; Potential Flammability
Reactivity Acid Sensitive (Releases isobutylene gas & CO₂ upon contact with strong acids)
RCRA Waste Code D001 (Ignitable) if flash point <60°C or in flammable solvent; otherwise Non-Hazardous Organic (unless mixed).[1][2]

Senior Scientist Insight: The "Boc" (tert-butyloxycarbonyl) group is designed to be acid-labile. Never dispose of this compound in waste containers containing strong acids (e.g., HCl, TFA, H₂SO₄). Doing so will trigger rapid deprotection, generating isobutylene gas and carbon dioxide, which can over-pressurize and rupture sealed waste drums.

Pre-Disposal Assessment Matrix

Do not treat all waste streams identically. Use this matrix to determine the correct workflow.

Waste ConditionCompositionDisposal StreamCritical Action
Pure Substance >95% tert-Butyl propylcarbamate (expired/surplus)Non-Halogenated Organic Segregate from acids.[1][2]
Reaction Mixture Dissolved in organic solvent (DCM, THF, Ethyl Acetate)Solvent Waste (Halogenated/Non-Halogenated)Match solvent stream.[1][2]
Acidic Mixture Mixed with TFA or HCl (Deprotection waste)Corrosive Organic Waste Vent cap required. Ensure reaction is complete before sealing.[1][2]
Solid Waste Contaminated gloves, silica gel, paperHazardous Solid Waste Double-bag in polyethylene.[1][2]

Step-by-Step Disposal Protocol

Phase 1: Segregation & Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) or Borosilicate Glass. Avoid metal containers if the waste stream may become acidic or wet.

  • Verify pH: If the waste is a reaction byproduct, check pH. If pH < 4, neutralize with a dilute base (e.g., Sodium Bicarbonate) slowly to prevent uncontrolled gas evolution before containerization.

  • Headspace: Fill containers only to 90% capacity. Leave 10% headspace for potential thermal expansion or minor off-gassing.

Phase 2: Labeling

Standard "Organic Waste" labeling is insufficient for safety audits. Use the following nomenclature:

  • Primary Constituent: tert-Butyl propylcarbamate[1][2]

  • Solvent Matrix: (e.g., "in Dichloromethane" or "Neat")

  • Hazard Checkboxes: [x] Irritant [x] Flammable (if in solvent)

Phase 3: Final Disposal (Incineration)

The ultimate fate of carbamates is High-Temperature Incineration .

  • Mechanism: Incineration at >1000°C ensures the complete thermal decomposition of the nitrogen-carbon bonds, converting the material into N₂, CO₂, and H₂O.

  • Logistics: Transfer sealed, labeled containers to your facility's EHS (Environmental Health & Safety) accumulation point. Do not pour down the drain; carbamates can be toxic to aquatic life and are regulated under clean water guidelines.

Operational Workflow (Decision Tree)

The following diagram illustrates the logical flow for assessing and processing the waste.

DisposalWorkflow Start Start: Assess Material State IsPure Is Material Pure? Start->IsPure CheckSolvent Identify Solvent Matrix IsPure->CheckSolvent No (Mixture) Segregate Segregate: Non-Halogenated Organic IsPure->Segregate Yes (Neat) CheckAcid Is Acid Present? CheckSolvent->CheckAcid Organic Solvent Neutralize Neutralize (NaHCO3) Vent Gas CheckAcid->Neutralize Yes (pH < 4) CheckAcid->Segregate No (Non-Halo) SegregateHalo Segregate: Halogenated Organic CheckAcid->SegregateHalo No (Halo Solvent) Neutralize->Segregate Label Label: 'Contains Carbamates' Segregate->Label SegregateHalo->Label Incinerate End: High-Temp Incineration Label->Incinerate

Figure 1: Decision logic for segregating tert-butyl propylcarbamate waste streams to prevent incompatibility hazards.

Emergency Procedures: Spills

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: If the quantity is >100mL or heated, clear the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Respiratory protection (organic vapor cartridge) is recommended if ventilation is poor.

  • Containment:

    • Liquids: Absorb with vermiculite, dry sand, or commercial organic spill pads. Do not use sawdust (combustible risk).

    • Solids: Sweep up carefully to avoid dust generation.[3]

  • Decontamination: Clean the surface with a soap/water solution. Collect all absorbent materials into a solid waste bag labeled "Hazardous Debris - Organic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122026, N-Boc-propylamine. PubChem. [Link][1]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. EPA.gov. [Link][1]

  • Occupational Safety and Health Administration (2024). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1]

Sources

Handling

Personal protective equipment for handling tert-Butyl propylcarbamate

Executive Safety Summary tert-Butyl propylcarbamate (often referred to as -Boc-propylamine or similar carbamate intermediates) presents specific handling challenges not because of acute lethality, but due to its lipophil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

tert-Butyl propylcarbamate (often referred to as


-Boc-propylamine or similar carbamate intermediates) presents specific handling challenges not because of acute lethality, but due to its lipophilic nature and potential for immunological sensitization. Unlike highly toxic pesticide carbamates (which inhibit cholinesterase), simple alkyl carbamates used in synthesis are primarily irritants  and potential sensitizers .

Immediate Action Required:

  • Primary Hazard: Skin and eye irritation (H315, H319); Respiratory irritation (H335).[1]

  • Insidious Hazard: As a lipophilic carbamate, it can facilitate its own absorption or the absorption of co-solvents through the dermal barrier.

  • Core Directive: Do not handle on an open bench. All transfers must occur within a certified fume hood.

Risk Assessment & Mechanistic Insight

To select the correct PPE, you must understand the mechanism of exposure.

The "Carrier Effect" in PPE Selection

In drug development workflows, tert-Butyl propylcarbamate is rarely handled in isolation. It is frequently dissolved in organic solvents (DCM, THF, Ethyl Acetate).

  • Scientific Reality: Standard nitrile gloves provide excellent protection against the carbamate solid. However, they offer poor protection against common carriers like Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • The Danger: If the solvent penetrates the glove, it carries the carbamate solute with it, holding the irritant against your skin under occlusion. This significantly increases the risk of contact dermatitis and sensitization.

Rule of Thumb: Always select gloves based on the solvent carrier , not just the solute.

PPE Selection Matrix

Tier 1: Solid Handling (Weighing/Transfer)

Context: Handling pure neat substance (low melting solid or viscous liquid).

ComponentSpecificationScientific Rationale
Gloves Double Nitrile (min 0.11 mm / 4-5 mil)Nitrile provides >480 min breakthrough for solid carbamates.[2] Double gloving allows outer glove removal upon contamination without exposing skin.
Eye Protection Safety Glasses with Side Shields Prevents particulate or direct splash entry.[2] ANSI Z87.1+ standard required.
Respiratory Fume Hood (Face Velocity 0.5 m/s) Primary containment.[2] N95 is insufficient for organic vapors if heating occurs.
Body Lab Coat (Cotton/Poly blend) Standard protection.[2] Ensure cuffs are tucked under glove gauntlets.
Tier 2: Solution Handling (Synthesis/Extraction)

Context: Dissolved in solvents (e.g., DCM, THF, DMF).

ComponentSpecificationScientific Rationale
Gloves Laminate (Silver Shield™) or High-Grade Viton Standard nitrile degrades in <2 mins with DCM/THF.[2] Laminate films provide >4h protection against the carrier solvent.
Alt. Gloves Double Nitrile (Splash Only) Only acceptable if immediate change-out protocols are strictly followed upon any contact.[2]
Eye Protection Chemical Goggles Tighter seal required to prevent vapor irritation to the ocular mucosa.[2]
Respiratory Fume Hood Mandatory.[2] If outside hood (spill cleanup), use Half-Face Respirator with Organic Vapor (OV) cartridges.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for PPE selection based on the physical state and solvent context.

PPE_Decision_Tree Start Start: Handling tert-Butyl propylcarbamate State_Check Determine Physical State Start->State_Check Solid Solid / Neat Liquid State_Check->Solid Weighing Solution In Solution (Solvent) State_Check->Solution Reaction/Workup PPE_Level_1 PPE Level 1: Double Nitrile Gloves Safety Glasses Fume Hood Solid->PPE_Level_1 Solvent_Check Identify Solvent Solution->Solvent_Check Standard_Solvent Alcohols / Water / Hexane Solvent_Check->Standard_Solvent Aggressive_Solvent DCM / THF / DMF Solvent_Check->Aggressive_Solvent Standard_Solvent->PPE_Level_1 PPE_Level_2 PPE Level 2: Laminate/Barrier Gloves Chemical Goggles Fume Hood Aggressive_Solvent->PPE_Level_2

Figure 1: PPE Selection Decision Tree based on solvent compatibility.

Operational Protocol: Self-Validating Steps

To ensure "Trustworthiness," this protocol includes checkpoints where the user must validate the safety of the system before proceeding.

Step 1: Pre-Operation Inspection[3]
  • Glove Integrity Check: Inflate nitrile gloves with air (pneumatic test) to check for pinholes before donning.

  • Hood Verification: Verify the fume hood flow monitor reads between 80-100 fpm (0.4-0.5 m/s). If the alarm is silent but flow feels low, use a tissue strip to visualize inward airflow.[2]

Step 2: Handling (The "Clean-Dirty" Rule)
  • Donning: Put on inner nitrile gloves (orange/blue). Put on outer gloves (different color, e.g., purple) to visualize breaches.

  • Active Zone: Keep all open containers at least 6 inches inside the hood sash.

  • Transfer: Use positive displacement pipettes for viscous carbamates to prevent dripping.

Step 3: Post-Operation & Doffing
  • Solvent Wash: If gloves contacted carbamate solution, wash the gloves with acetone/water before removing them to fixate/remove residue.

  • Doffing Technique: Use the "Beak Method" (pinch outside of glove, pull off inside out) to ensure skin never touches the outer surface.

  • Self-Validation: Inspect hands for any redness or powdery residue. If found, wash with soap and water for 15 minutes immediately.

Emergency Response & Disposal

Spill Response Logic

If a spill occurs, your response depends on the volume and location.

Spill_Response Spill Spill Detected Location Location? Spill->Location In_Hood Inside Fume Hood Location->In_Hood Outside_Hood Outside Fume Hood Location->Outside_Hood Action_Hood 1. Close Sash 2. Absorb with Vermiculite 3. Bag as HazWaste In_Hood->Action_Hood Action_Outside 1. Evacuate Area 2. Don Respirator (OV) 3. Absorb & Ventilate Outside_Hood->Action_Outside

Figure 2: Emergency Spill Response Workflow.

Disposal Plan
  • Segregation: tert-Butyl propylcarbamate waste must be segregated into Organic Waste .

  • Halogenated vs. Non-Halogenated:

    • If dissolved in DCM

      
      Halogenated Waste .
      
    • If dissolved in Ethyl Acetate/Methanol

      
      Non-Halogenated Waste .
      
  • Container: High-density polyethylene (HDPE) or glass. Do not use metal containers if acidic co-contaminants are present.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: tert-Butyl (3-(methylamino)propyl)carbamate (Analogous Structure). Retrieved from [2]

  • Ansell Healthcare. (2024).[1][3] Chemical Permeation & Degradation Resistance Guide (8th Ed). Retrieved from

  • PubChem. (2025). Compound Summary: tert-Butyl propylcarbamate. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan (29 CFR 1910.1450). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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